molecular formula C30H46O4 B1678884 Nimbocinone CAS No. 105532-11-4

Nimbocinone

Cat. No.: B1678884
CAS No.: 105532-11-4
M. Wt: 470.7 g/mol
InChI Key: AIPJHGJDKFLPMI-GAWIFWETSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nimbocinone exhibits antidiabetogenic activity.

Properties

IUPAC Name

(9R,10R,13S,14S,17R)-17-[(2R)-2-[(1R,2S)-1,3-dihydroxy-2-methylpropyl]-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-18(16-31)26(33)23-15-19(17-34-23)20-9-13-30(6)22-7-8-24-27(2,3)25(32)11-12-28(24,4)21(22)10-14-29(20,30)5/h7,17-18,20-21,23-24,26,31,33H,8-16H2,1-6H3/t18-,20-,21-,23+,24?,26+,28+,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPJHGJDKFLPMI-GAWIFWETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C1CC(=CO1)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)[C@H]([C@H]1CC(=CO1)[C@@H]2CC[C@]3([C@]2(CC[C@H]4C3=CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60909585
Record name 24,26-Dihydroxy-21,23-epoxylanosta-7,20-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105532-11-4
Record name Nimbocinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105532114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24,26-Dihydroxy-21,23-epoxylanosta-7,20-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Nimbocinone (Nimbocinol): A Technical Guide to its Discovery, Isolation from Azadirachta indica, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[December 2025]

Abstract

Nimbocinone, more accurately known and referred to herein as nimbocinol (B1252917), is a naturally occurring tetranortriterpenoid found in the neem tree (Azadirachta indica). This technical guide provides an in-depth overview of the discovery and isolation of nimbocinol, presenting detailed experimental protocols for its extraction and purification. The document summarizes key quantitative data, including physicochemical properties and biological activity, in structured tables for comparative analysis. Furthermore, it explores the known biological activities of nimbocinol and related limonoids, offering insights into their potential mechanisms of action through signaling pathway diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

The neem tree, Azadirachta indica, is a member of the Meliaceae family and has been a cornerstone of traditional medicine in many cultures for centuries. It is a rich source of a diverse array of bioactive compounds, most notably limonoids, which are highly oxygenated and modified triterpenes. These compounds are responsible for the wide spectrum of pharmacological and insecticidal properties attributed to neem extracts.

Among the numerous limonoids isolated from A. indica, nimbocinol stands out as a significant constituent of the fresh, undried, ripe fruits.[1] This guide focuses on the technical aspects of nimbocinol's discovery, its isolation from its natural source, and its characterization.

Discovery and Physicochemical Properties

Nimbocinol (C₂₆H₃₂O₄, Molar Mass: 408.5 g/mol ) is a tetracyclic triterpenoid (B12794562) characterized by a furan (B31954) ring, a structural feature common to many bioactive limonoids.[2] Its discovery has been part of the broader effort to isolate and identify the vast number of complex phytochemicals within Azadirachta indica.

Table 1: Physicochemical Properties of Nimbocinol

PropertyValueReference
Molecular FormulaC₂₆H₃₂O₄--INVALID-LINK--
Molar Mass408.5 g/mol --INVALID-LINK--
IUPAC Name(5R,7R,8R,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthrene-3,16-dione--INVALID-LINK--

Experimental Protocols: Isolation and Purification

The isolation of nimbocinol can be approached through direct extraction from plant material or via the chemical transformation of a more abundant precursor, azadiradione (B1252901).

Method 1: Direct Isolation from Azadirachta indica Fruits

This protocol outlines the general steps for the direct extraction and isolation of nimbocinol from fresh neem fruits.

3.1.1. Plant Material Collection and Preparation

  • Collect fresh, undried, ripe fruits of Azadirachta indica.

  • Thoroughly wash the fruits to remove any surface contaminants.

  • Separate the pulp and seeds from the fruit coats. The fruit coats are a primary source of nimbocinol.

3.1.2. Extraction

  • Mince the fresh fruit coats and subject them to extraction with a suitable solvent system. A common method involves sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane (B92381) to remove lipids, followed by a more polar solvent like methanol (B129727) or ethanol (B145695) to extract the limonoids.

  • Alternatively, a direct extraction with 80% methanol using a Soxhlet apparatus can be employed.[3]

  • Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.3. Purification

  • Solvent-Solvent Partitioning: Partition the crude methanolic extract between n-hexane and 90% methanol to separate nonpolar impurities. The methanolic layer, containing the limonoids, is retained.

  • Column Chromatography:

    • Subject the concentrated methanolic fraction to column chromatography on silica (B1680970) gel (60-120 mesh).

    • Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (B1210297). For example, a gradient of n-hexane:ethyl acetate (starting from 9:1 and progressing to 1:1) can be effective.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualizing with an appropriate staining reagent (e.g., vanillin-sulfuric acid).

  • Preparative TLC or HPLC: For final purification, fractions containing nimbocinol can be further purified using preparative TLC on silica gel plates or by High-Performance Liquid Chromatography (HPLC) on a reverse-phase column with a mobile phase such as methanol:water.

experimental_workflow_direct_isolation start Fresh A. indica Fruits prep Wash and Separate Fruit Coats start->prep extraction Solvent Extraction (e.g., Methanol) prep->extraction partitioning Solvent-Solvent Partitioning (Hexane/Methanol) extraction->partitioning column_chrom Silica Gel Column Chromatography (Hexane:EtOAc gradient) partitioning->column_chrom fractions Collect and Monitor Fractions (TLC) column_chrom->fractions purification Preparative TLC or HPLC fractions->purification nimbocinol Pure Nimbocinol purification->nimbocinol

Fig. 1: Direct isolation workflow for nimbocinol.
Method 2: Semi-synthesis from Azadiradione

Nimbocinol can also be efficiently produced by the chemical transformation of azadiradione, another limonoid found in neem.

3.2.1. Starting Material

  • Isolate azadiradione from A. indica seeds or fruits using established chromatographic techniques.

3.2.2. Chemical Transformation

  • Dissolve azadiradione in methanolic potassium carbonate (K₂CO₃).

  • Stir the reaction mixture at room temperature. The reaction involves the 7-deacetylation of azadiradione to yield nimbocinol.

  • Monitor the reaction progress using TLC.

  • Upon completion, neutralize the reaction mixture and extract the products with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting mixture containing nimbocinol using column chromatography as described in section 3.1.3.

experimental_workflow_semisynthesis start Azadiradione reaction Dissolve in Methanolic K₂CO₃ Stir at Room Temperature start->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Neutralize and Extract (Ethyl Acetate) monitoring->workup purification Column Chromatography workup->purification nimbocinol Pure Nimbocinol purification->nimbocinol

Fig. 2: Semi-synthesis workflow for nimbocinol.

Quantitative Data

Limited quantitative data is available specifically for nimbocinol. The following table summarizes known values and provides data for the related and well-studied limonoid, nimbolide (B1678885), for comparative purposes.

Table 2: Quantitative Data for Nimbocinol and Related Limonoids

CompoundParameterValueReference
Nimbocinol LC₅₀ (against Anopheles stephensi) 4.5 ppm[4]
NimbolideYield (from neem leaves via MAE)0.67%[5]
NimbolidePurity (after PTLC)>98%[5]
AzadiradioneYield (from neem fruit)0.05% (fresh weight basis)

Spectroscopic Data

Table 3: Selected ¹H and ¹³C NMR Spectral Data of Nimbin (B191973) (a related limonoid)

Position¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)
25.86 (d, 10.1 Hz)125.98
36.34 (d, 10.1 Hz)147.59
53.71 (d, 3.3 Hz)41.52
65.21 (dd, 3.0, 12.2 Hz)68.69
217.34 (m)139.01
226.35 (m)110.49
237.25 (m)143.02
Data is for nimbin and serves as a representative example of limonoid NMR data.

Biological Activities and Signaling Pathways

While specific studies on the signaling pathways modulated by nimbocinol are limited, research on structurally related limonoids, particularly nimbolide, provides significant insights into the potential biological activities and mechanisms of action.

Nimbocinol has demonstrated notable insecticidal activity, particularly against mosquito larvae.[4] The biological activities of other neem limonoids are extensive and include anti-inflammatory, anticancer, and antioxidant effects.

Nimbolide, a well-studied limonoid from A. indica, is known to modulate several key signaling pathways implicated in chronic diseases. These include:

  • NF-κB Pathway: Nimbolide has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. It can suppress the degradation of IκBα, preventing the nuclear translocation of the p65 subunit of NF-κB.

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell proliferation, growth, and survival. Nimbolide has been found to inhibit this pathway, leading to apoptosis in cancer cells.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and is often dysregulated in cancer. Nimbolide can modulate the activity of key kinases in this pathway, such as ERK1/2.

  • Nrf2 Pathway: Nimbolide can activate the Nrf2 antioxidant response pathway, leading to the expression of cytoprotective genes.

Given the structural similarities between nimbocinol and nimbolide, it is plausible that nimbocinol may exert its biological effects through similar signaling mechanisms. However, further research is required to confirm this.

signaling_pathway_nimbolide cluster_nimbolide Nimbolide cluster_pathways Cellular Signaling Pathways cluster_outcomes Biological Outcomes nimbolide Nimbolide nfkb NF-κB Pathway nimbolide->nfkb Inhibits pi3k PI3K/Akt/mTOR Pathway nimbolide->pi3k Inhibits mapk MAPK Pathway nimbolide->mapk Modulates nrf2 Nrf2 Pathway nimbolide->nrf2 Activates inflammation ↓ Inflammation nfkb->inflammation proliferation ↓ Cell Proliferation pi3k->proliferation apoptosis ↑ Apoptosis pi3k->apoptosis mapk->proliferation antioxidant ↑ Antioxidant Response nrf2->antioxidant

Fig. 3: Potential signaling pathways modulated by nimbolide.

Conclusion

Nimbocinol is a significant bioactive limonoid from Azadirachta indica with demonstrated insecticidal properties. While its direct isolation and characterization have been documented, a more streamlined and high-yield purification process would be beneficial for further research. The detailed study of its biological activities and the elucidation of the specific signaling pathways it modulates are promising areas for future investigation. The extensive research on related limonoids like nimbolide provides a strong foundation and rationale for exploring the therapeutic potential of nimbocinol in various disease models. This technical guide serves as a foundational resource to stimulate and support such future research endeavors.

References

Nimbocinone (CAS 105532-11-4): A Technical Overview Based on Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Nimbocinone is classified as a triterpenoid (B12794562), a large and diverse class of organic compounds derived from isoprene. The basic chemical and physical properties that have been identified are summarized in the table below.

PropertyValueSource
CAS Number 105532-11-4Generic Chemical Databases
Molecular Formula C₃₀H₄₆O₄Generic Chemical Databases
Molecular Weight 470.69 g/mol Generic Chemical Databases
Source Azadirachta indica (Neem)[1]

It is important to note that without the primary literature detailing the isolation and characterization, these properties cannot be independently verified.

Biological Activity

This compound is reported to possess antidiabetogenic activity[1]. However, at present, there is no publicly available quantitative data to substantiate this claim. Key missing information includes:

  • In vitro assays: IC₅₀ or EC₅₀ values from relevant enzymatic or cell-based assays (e.g., α-glucosidase inhibition, insulin (B600854) secretion, glucose uptake).

  • In vivo studies: Data from animal models of diabetes, including effects on blood glucose levels, insulin sensitivity, or other relevant biomarkers.

  • Mechanism of Action: There are no published studies detailing the specific signaling pathways or molecular targets of this compound in the context of its purported antidiabetic effects.

Given the known anti-inflammatory and immunomodulatory properties of other limonoids isolated from Azadirachta indica, it is plausible that this compound may exhibit similar activities. However, no specific studies on the anti-inflammatory or cytotoxic properties of this compound have been identified in the public domain.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, or synthesis of this compound are not available in the reviewed literature. While general methods for the extraction and fractionation of triterpenoids from Azadirachta indica seeds and leaves are described for other compounds like nimbin (B191973) and nimbolide, a specific protocol for this compound has not been found. These general procedures often involve:

  • Extraction: Soxhlet or maceration with solvents such as hexane, methanol, or ethyl acetate.

  • Fractionation: Liquid-liquid partitioning to separate compounds based on polarity.

  • Purification: Column chromatography using silica (B1680970) gel or other stationary phases, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Below is a generalized workflow that could be adapted for the isolation of triterpenoids from Azadirachta indica, though it is not specific to this compound.

G Start Azadirachta indica plant material (e.g., seeds) Solvent_Extraction Solvent Extraction (e.g., Hexane, Methanol) Start->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning (e.g., Hexane/Methanol) Crude_Extract->Solvent_Partitioning Methanol_Fraction Methanol Fraction Solvent_Partitioning->Methanol_Fraction Column_Chromatography Column Chromatography (Silica Gel) Methanol_Fraction->Column_Chromatography Fractions Eluted Fractions Column_Chromatography->Fractions TLC_Analysis TLC/HPLC Analysis Fractions->TLC_Analysis Purification Further Purification (e.g., Prep-TLC, HPLC) TLC_Analysis->Purification Isolated_Compound Isolated Triterpenoid Purification->Isolated_Compound

Generalized workflow for triterpenoid isolation.

Spectroscopic Data

No published ¹H NMR, ¹³C NMR, mass spectrometry, or infrared spectroscopy data for this compound (CAS 105532-11-4) could be located in the public domain. The original publication describing the structure elucidation of this compound, which would contain this information, could not be identified through extensive searches.

Conclusion and Future Directions

The available information on this compound is currently limited to its chemical formula, molecular weight, and an unsubstantiated claim of antidiabetogenic activity. There is a significant lack of publicly available data regarding its biological activity, mechanism of action, and spectroscopic characterization. To advance the understanding of this natural product for potential drug development, the following steps are necessary:

  • Location of the Primary Literature: A focused effort to identify the original publication that first reported the isolation and characterization of this compound is crucial. This would likely be found in older phytochemical journals and may require access to specialized chemical abstract databases.

  • Re-isolation and Characterization: If the primary literature cannot be found, re-isolation of this compound from Azadirachta indica would be necessary to confirm its structure and obtain modern spectroscopic data.

  • Biological Screening: A comprehensive biological evaluation of purified this compound is required to quantify its antidiabetic properties and explore other potential activities, such as anti-inflammatory and cytotoxic effects.

  • Mechanistic Studies: Should significant biological activity be confirmed, further research into the molecular mechanisms of action would be warranted.

Until such data becomes publicly available, a comprehensive technical guide on this compound cannot be fully realized.

References

Nimbocinone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nimbocinone (B12379978), a natural compound isolated from the neem tree (Azadirachta indica), has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth look at the fundamental molecular properties of this compound, offering a foundation for further research and development.

Core Molecular Data

A precise understanding of a compound's molecular characteristics is the cornerstone of drug discovery and development. The molecular formula and weight of this compound are fundamental parameters for a range of experimental procedures, from dosage calculations to spectrometric analysis.

PropertyValueSource
Molecular FormulaC30H46O4MedchemExpress[1]
Molecular Weight470.68 g/mol MedchemExpress[1]

This data is crucial for researchers conducting quantitative analyses, ensuring accuracy and reproducibility in experimental setups.

Further Research and Applications

This compound is reported to exhibit antidiabetogenic activity, suggesting its potential as a lead compound in the development of novel anti-diabetic therapies[1]. The exploration of its mechanism of action, metabolic pathways, and safety profile are critical next steps in evaluating its therapeutic potential.

Experimental Design and Logical Workflow

The journey from a promising natural compound to a viable therapeutic agent involves a structured and rigorous experimental workflow. The following diagram illustrates a generalized pathway for the preclinical evaluation of a compound like this compound.

experimental_workflow cluster_discovery Discovery & Isolation cluster_preclinical Preclinical Research cluster_development Drug Development discovery Isolation from Azadirachta indica characterization Structural Elucidation (NMR, MS) discovery->characterization in_vitro In Vitro Assays (e.g., enzyme inhibition, cell culture) characterization->in_vitro in_vivo In Vivo Models (e.g., animal studies) in_vitro->in_vivo tox Toxicology & Safety Pharmacology in_vivo->tox formulation Formulation Development tox->formulation clinical_trials Clinical Trials formulation->clinical_trials

Caption: A generalized experimental workflow for natural product drug discovery.

This document serves as a foundational guide to the molecular properties of this compound. Further in-depth research into its biological activities and mechanisms of action is essential to fully unlock its therapeutic potential.

References

A Technical Guide to the Biological Activity and Mechanism of Action of Nimbocinone and Related Limonoids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbocinone (B12379978) is a naturally occurring limonoid, a class of highly oxygenated triterpenoid (B12794562) compounds, isolated from Azadirachta indica (the neem tree). While this compound itself has been identified and noted for its antidiabetic properties, the body of publicly available research detailing its specific mechanisms of action and quantitative biological data remains limited.[1] However, extensive research has been conducted on structurally similar and co-occurring limonoids from neem, most notably nimbolide (B1678885) . Due to the wealth of available data, this guide will focus primarily on the well-documented biological activities and mechanisms of nimbolide as a representative and potent member of this class, providing a robust framework for understanding the potential therapeutic actions of this compound and related compounds.

Limonoids, including this compound, nimbolide, and nimbin, share a common tetranortriterpenoid core structure.[2][3] This structural similarity often translates to overlapping biological activities. Nimbolide, in particular, has been extensively studied and demonstrated to possess significant anti-cancer and anti-inflammatory properties.[4][5][6] This document synthesizes the current understanding of these activities, presenting quantitative data, detailed experimental methodologies, and visual representations of the key molecular pathways involved.

Chemical Structures of Related Neem Limonoids:

  • This compound: Molecular Formula: C₃₀H₄₆O₄[7]

  • Nimbolide: Molecular Formula: C₂₇H₃₀O₇[1][6]

  • Nimbin: Molecular Formula: C₃₀H₃₆O₉[8]

Core Biological Activities

The primary therapeutic activities attributed to nimbolide, and by extension, potentially to this compound, are its anti-cancer and anti-inflammatory effects. These activities are underpinned by the molecule's ability to interact with and modulate multiple critical intracellular signaling pathways.

Anticancer Activity

Nimbolide exhibits potent cytotoxic and anti-proliferative effects across a wide range of cancer cell lines.[5] Its anticancer mechanisms are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation and metastasis, and suppression of angiogenesis (the formation of new blood vessels that feed a tumor).[5][6]

Anti-inflammatory Activity

Nimbolide demonstrates significant anti-inflammatory effects by suppressing the functions of key immune cells like macrophages and neutrophils.[3] It effectively reduces the production of pro-inflammatory mediators, including cytokines (TNF-α, IL-6), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2).[9][10] This activity is largely mediated by the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[2][9]

Mechanisms of Action: Key Signaling Pathways

Nimbolide exerts its biological effects by modulating several key signaling cascades. The following sections detail the molecular mechanisms and include pathway diagrams generated using Graphviz.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by inflammatory signals (like TNF-α or lipopolysaccharide - LPS), the IKK complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Nimbolide has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα.[10] This action keeps NF-κB sequestered in the cytoplasm, thereby blocking the expression of inflammatory cytokines and enzymes like iNOS and COX-2.[9]

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK Complex LPS->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB Degradation of IκBα releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nimbolide Nimbolide Nimbolide->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Figure 1: Mechanism of NF-κB Pathway Inhibition by Nimbolide.
Induction of Apoptosis

Apoptosis is a regulated process of cell death essential for removing damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of effector caspases, such as Caspase-3, which execute the final stages of cell death.

Nimbolide induces apoptosis primarily through the intrinsic pathway. It disrupts the mitochondrial outer membrane potential (MOMP), leading to the release of cytochrome c.[6] Cytochrome c then binds with Apaf-1 to form the apoptosome, which activates the initiator Caspase-9. Caspase-9, in turn, activates the executioner Caspase-3. Nimbolide also modulates the levels of Bcl-2 family proteins, downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax, further promoting mitochondrial disruption.[11]

Apoptosis_Induction cluster_signal Apoptotic Signal cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade Nimbolide Nimbolide Bcl2 Bcl-2 (Anti-apoptotic) Nimbolide->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Nimbolide->Bax Activates Mito Mitochondrion Bcl2->Mito Protects Bax->Mito Disrupts Membrane CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates via Apoptosome (with Apaf-1) Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis

Figure 2: Induction of Apoptosis via the Intrinsic Pathway by Nimbolide.

Quantitative Data Presentation

The cytotoxic effect of nimbolide has been quantified in numerous studies, typically reported as the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC₅₀ value indicates greater potency.

Cell LineCancer TypeIC₅₀ Value (µM)Exposure Time (hrs)Reference
WM (BCWM.1)Waldenström's macroglobulinemia~0.248[12]
U937Histiocytic Lymphoma1 - 2.524[6]
GlioblastomaBrain Cancer~3.048[12]
MCF-7Breast Cancer~14.024 / 48[13]
HCT-116Colon Cancer1.3 - 8.3Not Specified
Hep-G2Liver Cancer1.3 - 8.3Not Specified
PC-3Prostate CancerNot Specified24 / 48
A-549Lung CancerNot Specified24 / 48

Note: IC₅₀ values can vary based on the specific assay conditions, cell density, and passage number. The data presented are representative values from the cited literature.

Key Experimental Protocols

The following sections provide detailed methodologies for common experiments used to evaluate the biological activity of compounds like nimbolide.

General Experimental Workflow

Most in vitro studies to determine the biological activity of a compound follow a standardized workflow, from cell culture to treatment and subsequent analysis.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis Culture 1. Cell Culture (Select appropriate cell line) Seeding 2. Cell Seeding (Plate cells in 96-well or 6-well plates) Culture->Seeding Incubate1 3. Incubation (Allow cells to adhere, typically 24h) Seeding->Incubate1 Compound 4. Compound Preparation (Serial dilutions of Nimbolide in DMSO/media) Treatment 5. Cell Treatment (Add compound to cells, include vehicle control) Incubate1->Treatment Compound->Treatment Incubate2 6. Incubation (Expose cells for a defined period, e.g., 24, 48, 72h) Treatment->Incubate2 MTT 7a. Viability Assay (e.g., MTT Assay) Incubate2->MTT For Cytotoxicity WB 7b. Protein Analysis (e.g., Western Blot) Incubate2->WB For Mechanism Data 8. Data Acquisition & Analysis (Spectrophotometry, Imaging, IC50 Calculation) MTT->Data WB->Data

Figure 3: Generalized Workflow for In Vitro Cell-Based Assays.
Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.

Materials:

  • 96-well tissue culture plates

  • Selected cell line (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Nimbolide stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of nimbolide in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept low (<0.1%) to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of nimbolide. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[7]

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[7]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control cells. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Western Blot for Apoptosis Marker Detection

Western blotting is a technique used to detect specific proteins in a sample. To study apoptosis, it is commonly used to measure the levels of key proteins in the apoptotic cascade, such as caspases and members of the Bcl-2 family. A hallmark of apoptosis is the cleavage and activation of caspases (e.g., Caspase-3, Caspase-9) and the cleavage of their substrates, like PARP.

Materials:

  • 6-well tissue culture plates

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~70-80% confluency. Treat the cells with nimbolide at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for the specified time.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed (~14,000 rpm) at 4°C to pellet cell debris. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading of protein for each sample.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel to separate the proteins based on molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved-Caspase-3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again thoroughly with TBST. Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the level of the target protein. Use a loading control like β-actin to normalize the results.

Conclusion

While this compound is an identified bioactive compound from Azadirachta indica, the current scientific literature is more robust for its close analogue, nimbolide. The data overwhelmingly support nimbolide as a potent anti-cancer and anti-inflammatory agent with significant therapeutic potential. Its mechanisms of action are well-characterized, primarily involving the induction of apoptosis through the mitochondrial pathway and the suppression of inflammation via inhibition of the NF-κB signaling cascade. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic applications of this important class of natural products. Further investigation is warranted to determine if this compound shares these precise mechanisms and to quantify its specific biological potency.

References

In Vitro Antidiabetic Potential of Nimbocinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimbocinone (B12379978), a tetranortriterpenoid derived from Azadirachta indica (Neem), has garnered interest for its potential therapeutic properties. The Neem tree has a long history in traditional medicine for treating a variety of ailments, including diabetes.[1][2][3] While direct in vitro studies on the antidiabetic effects of isolated this compound are not extensively documented, research on neem extracts and structurally related compounds, such as nimbin (B191973) analogs, provides compelling evidence for its potential mechanisms of action. This technical guide synthesizes the available data and outlines key in vitro experimental protocols to investigate the antidiabetic properties of this compound. The primary focus is on its potential to modulate key signaling pathways involved in glucose homeostasis, including enzyme inhibition and cellular glucose uptake.

Potential Antidiabetic Mechanisms of this compound

Based on studies of analogous compounds and extracts from Azadirachta indica, this compound is hypothesized to exert its antidiabetic effects through several mechanisms.[4][5] These include the inhibition of carbohydrate-hydrolyzing enzymes and modulation of intracellular signaling cascades that regulate glucose transport.

Inhibition of Carbohydrate-Digesting Enzymes

A common strategy in managing hyperglycemia is to delay the absorption of dietary carbohydrates.[6][7] This is often achieved by inhibiting enzymes in the small intestine, such as α-glucosidase, which breaks down complex carbohydrates into absorbable monosaccharides.

Enhancement of Cellular Glucose Uptake

Insulin-mediated glucose uptake into peripheral tissues, primarily skeletal muscle and adipose tissue, is crucial for maintaining blood glucose levels.[8][9] This process is largely dependent on the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane.[10][11]

Quantitative Data Summary

Direct quantitative data for this compound's antidiabetic effects from in vitro studies is limited in publicly available literature. However, based on studies of neem extracts and related compounds, the following tables summarize the potential and expected outcomes of such investigations.

Table 1: Potential α-Glucosidase Inhibitory Activity of this compound

Compound/ExtractTest SystemIC50 ValueReference CompoundIC50 of Reference
Azadirachta indica leaf extractIn vitro enzyme assay8.7 mg/mLAcarbose (B1664774)117.20 µg/mL[12]
This compound (Hypothesized) ** In vitro enzyme assay**To be determined Acarbose To be determined

Table 2: Potential Effects of this compound on Glucose Uptake

Compound/ExtractCell LineAssayResultReference Compound
Nimbin analogsL6 myotubes2-NBDG glucose uptakeEnhanced glucose uptakeInsulin (B600854)
This compound (Hypothesized) L6 myotubes / 3T3-L1 adipocytes 2-NBDG or radiolabeled glucose uptake To be determined Insulin / Metformin

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the antidiabetic potential of this compound.

α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of α-glucosidase.

  • Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

    • This compound (test compound)

    • Acarbose (positive control)

    • Sodium phosphate (B84403) buffer (pH 6.8)

    • 96-well microplate reader

  • Procedure:

    • Prepare solutions of this compound and acarbose at various concentrations.

    • In a 96-well plate, add 50 µL of sodium phosphate buffer, 10 µL of α-glucosidase solution, and 20 µL of the test compound or control.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of pNPG solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

    • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

    • Calculate the percentage of inhibition and determine the IC50 value.

Glucose Uptake Assay in L6 Myotubes

This assay measures the ability of a compound to stimulate glucose uptake in a skeletal muscle cell line.

  • Materials:

    • L6 myoblasts

    • DMEM (Dulbecco's Modified Eagle Medium)

    • Fetal Bovine Serum (FBS)

    • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a fluorescent glucose analog

    • This compound

    • Insulin (positive control)

    • Phosphate Buffered Saline (PBS)

    • Fluorescence microplate reader or flow cytometer

  • Procedure:

    • Culture L6 myoblasts in DMEM with 10% FBS until they differentiate into myotubes.

    • Starve the differentiated myotubes in serum-free DMEM for 2-4 hours.

    • Treat the cells with various concentrations of this compound or insulin for the desired time (e.g., 30 minutes).

    • Add 2-NBDG to the media and incubate for 30-60 minutes.

    • Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

    • Lyse the cells and measure the intracellular fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm).

    • Alternatively, detach the cells and analyze by flow cytometry.

Signaling Pathways and Visualizations

Insulin Signaling Pathway Leading to GLUT4 Translocation

Insulin binding to its receptor initiates a signaling cascade involving the phosphorylation of Insulin Receptor Substrate (IRS), activation of Phosphoinositide 3-kinase (PI3K), and subsequent phosphorylation of Akt (Protein Kinase B). Activated Akt promotes the translocation of GLUT4-containing vesicles to the plasma membrane, facilitating glucose entry into the cell.[13]

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS IR->IRS P GLUT4_pm GLUT4 PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation GLUT4_vesicle->GLUT4_pm

Caption: Insulin signaling pathway for GLUT4 translocation.

Experimental Workflow for In Vitro Antidiabetic Screening

A typical workflow for screening compounds for antidiabetic activity involves a tiered approach, starting with enzyme inhibition assays and progressing to cell-based assays.

G start This compound enzyme_assay α-Glucosidase Inhibition Assay start->enzyme_assay cell_culture Cell Culture (L6 or 3T3-L1) start->cell_culture data_analysis Data Analysis and IC50/EC50 Determination enzyme_assay->data_analysis glucose_uptake Glucose Uptake Assay cell_culture->glucose_uptake western_blot Western Blot for Signaling Proteins (p-Akt, GLUT4) glucose_uptake->western_blot glucose_uptake->data_analysis western_blot->data_analysis conclusion Conclusion on Antidiabetic Potential data_analysis->conclusion

Caption: Workflow for in vitro antidiabetic screening.

Conclusion

While direct experimental evidence for the antidiabetic effects of this compound is still emerging, the existing literature on Azadirachta indica and related limonoids provides a strong rationale for its investigation. The proposed in vitro assays for α-glucosidase inhibition and glucose uptake in metabolically relevant cell lines are critical first steps in elucidating the therapeutic potential of this compound. Further studies are warranted to isolate this compound in sufficient quantities for comprehensive in vitro testing and to explore its effects on other key targets in diabetic pathways, such as PTP1B, DPP-IV, AMPK, and PPARγ. Such research will be invaluable for the development of novel, natural product-based therapies for diabetes mellitus.

References

Nimbocinone as a Potential Therapeutic Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Editor's Note: Initial literature searches revealed a significant disparity in available research between "Nimbocinone" and a closely related compound, "Nimbolide," both derived from the neem tree (Azadirachta indica). While this compound has been identified and noted for certain biological activities, the body of in-depth research required for a comprehensive technical guide—including extensive quantitative data, detailed experimental protocols, and elucidated signaling pathways—is overwhelmingly focused on Nimbolide (B1678885). To provide a valuable and detailed resource that aligns with the user's core requirements, this guide will focus on the therapeutic potential of Nimbolide .

Executive Summary

Nimbolide, a tetranortriterpenoid limonoid extracted from the leaves and flowers of Azadirachta indica, has emerged as a compound of significant interest in drug discovery.[1][2] Possessing a wide spectrum of pharmacological properties, it demonstrates potent anti-inflammatory, antioxidant, and anticancer effects.[1] Accumulating evidence from numerous in vitro and in vivo studies indicates that nimbolide modulates critical cellular signaling pathways involved in carcinogenesis and inflammation, including NF-κB, PI3K/Akt, MAPK, and Wnt/β-catenin.[1][3][4] Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, suppression of metastasis and angiogenesis, and modulation of inflammatory responses.[3][4] This document provides a technical overview of nimbolide's therapeutic potential, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Quantitative Data Presentation

The efficacy of nimbolide has been quantified across various cancer cell lines and in preclinical models. The following tables summarize key findings, including half-maximal inhibitory concentrations (IC₅₀) and in vivo tumor growth inhibition.

Table 2.1: In Vitro Cytotoxicity of Nimbolide (IC₅₀ Values)
Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)Assay MethodReference
U937Leukemia1-2.524Flow Cytometry[3]
PC-3Prostate Cancer2Not SpecifiedNot Specified[4]
MCF-7Breast Cancer2-624Not Specified[5]
MDA-MB-231Breast Cancer2-624Not Specified[5]
HCT-116Colon Cancer<1012Not Specified[5]
HT-29Colon Cancer<1012Not Specified[5]
Caco-2Colon Cancer<1012Not Specified[5]
A549Non-small Cell LungNot SpecifiedNot SpecifiedColony Formation[5]
Table 2.2: In Vivo Anti-Tumor Efficacy of Nimbolide
Cancer ModelAnimal ModelDosageAdministration RouteTreatment DurationOutcomeReference
Colorectal Cancer XenograftMice5 mg/kgIntraperitoneal (i.p.)10 days67% reduction in tumor volume[3]
Colorectal Cancer XenograftMice20 mg/kgIntraperitoneal (i.p.)10 days90% reduction in tumor volume[3]
Breast Cancer XenograftMiceNot SpecifiedNot SpecifiedNot SpecifiedReduced tumor mass and volume[1]

Key Signaling Pathways Modulated by Nimbolide

Nimbolide exerts its therapeutic effects by intervening in multiple interconnected signaling cascades that are often dysregulated in chronic diseases.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell proliferation, and apoptosis. In cancer and inflammatory conditions, this pathway is often constitutively active. Nimbolide has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα. This action blocks the nuclear translocation of the p65 subunit, thereby repressing the expression of downstream target genes involved in cell survival and inflammation.[3][4]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm Nimbolide Nimbolide IKK IKK Nimbolide->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates (for degradation) NFkB_active p65/p50 (Active) p65 p65 NFkB_complex p65/p50/IκBα (Inactive) p50 p50 NFkB_complex->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription (Proliferation, Anti-Apoptosis, Inflammation) Nucleus->Transcription Activates

Figure 1: Nimbolide's inhibition of the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling route that governs cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Nimbolide has been demonstrated to suppress this pathway by inhibiting the phosphorylation of key kinases like Akt and mTOR, leading to decreased cell proliferation and survival.[1]

PI3K_AKT_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Nimbolide Nimbolide Nimbolide->PI3K Inhibits Nimbolide->Akt Inhibits Phosphorylation Apoptosis_Workflow Start Start: Seed Cells (6-well plate) Treat Treat with Nimbolide (e.g., 0-10 µM, 24h) Start->Treat Harvest Harvest Cells (Trypsinize/Centrifuge) Treat->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min (Room Temp, Dark) Stain->Incubate Analyze Analyze via Flow Cytometry Incubate->Analyze End End: Quantify Apoptosis Analyze->End

References

Nimbocinone and its Analogues: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbocinone (B12379978) is a naturally occurring triterpenoid (B12794562) compound isolated from the neem tree (Azadirachta indica). It belongs to the limonoid class of secondary metabolites, which are known for their diverse and potent biological activities. While research on this compound itself is emerging, a significant body of work has focused on its close analogue, nimbolide (B1678885). This technical guide provides a comprehensive overview of the current understanding of this compound and its analogues, with a primary focus on nimbolide due to the extensive available data. The information presented herein covers their synthesis, biological activities, and mechanisms of action, aiming to support further research and drug development efforts.

This compound, sourced from Azadirachta indica, has a molecular formula of C30H46O4 and a molecular weight of 470.68.[1] It has been noted for its antidiabetic properties.[1] This guide will delve into the anticancer and anti-inflammatory properties of its well-studied analogue, nimbolide, providing quantitative data, experimental methodologies, and insights into the signaling pathways they modulate.

Chemical Structure and Synthesis

This compound and its analogues are structurally complex molecules. The synthesis of these compounds, particularly nimbolide, has been a subject of interest in medicinal chemistry to enable the generation of novel derivatives with enhanced therapeutic properties.

A convergent synthesis strategy for nimbolide has been developed, which involves the late-stage coupling of key building blocks. This approach allows for the modular synthesis of various analogues, facilitating structure-activity relationship (SAR) studies. The synthesis of nimbolide analogues has been explored to enhance their efficacy as potential anticancer agents.

Biological Activities

The biological activities of this compound analogues, particularly nimbolide, are vast and well-documented. The primary areas of investigation have been their anticancer and anti-inflammatory effects.

Anticancer Activity

Nimbolide has demonstrated potent anticancer activity across a wide range of cancer cell lines.[2][3] Its mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis and angiogenesis.[2]

Table 1: In Vitro Anticancer Activity of Nimbolide

Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer2[2]
HT-29Colon CancerNot specified[2]
U937Leukemia1-2.5[2]
MCF-7Breast CancerNot specified
MDA-MB-231Breast CancerNot specified
AsPC-1Pancreatic CancerNot specified[3]
Anti-inflammatory Activity

Nimbin, another analogue of this compound, and its derivatives have been shown to possess anti-inflammatory properties. Studies using in vitro and in vivo models have demonstrated their ability to reduce reactive oxygen species (ROS) production and cell death.

Signaling Pathways

The diverse biological effects of this compound analogues are a result of their interaction with multiple intracellular signaling pathways. Nimbolide, in particular, has been shown to modulate key pathways involved in cancer progression and inflammation.

Anticancer Signaling Pathways

Nimbolide's anticancer effects are mediated through its influence on several critical signaling cascades:

  • PARP1 Trapping: Nimbolide induces the "supertrapping" of PARP1, a key enzyme in DNA repair, which is particularly effective in killing cancer cells with BRCA mutations.

  • NF-κB Pathway: Nimbolide inhibits the NF-κB signaling pathway, a central regulator of inflammation, cell survival, and proliferation.

  • MAPK Pathway: It also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell growth and differentiation.

  • PI3K/Akt Pathway: Nimbolide has been shown to interfere with the PI3K/Akt pathway, another important signaling route for cell survival and proliferation.

anticancer_pathways cluster_dna_repair DNA Repair cluster_inflammation_proliferation Inflammation & Proliferation Nimbolide Nimbolide PARP1 PARP1 Nimbolide->PARP1 induces trapping NFkB NF-κB Nimbolide->NFkB inhibits MAPK MAPK Nimbolide->MAPK modulates PI3K_Akt PI3K/Akt Nimbolide->PI3K_Akt inhibits DNA_damage DNA Damage PARP1->DNA_damage inhibition of repair Apoptosis_DNA Apoptosis DNA_damage->Apoptosis_DNA Proliferation Cell Proliferation NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation MAPK->Proliferation PI3K_Akt->Proliferation

Anticancer signaling pathways modulated by Nimbolide.
Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of this compound analogues are primarily linked to the inhibition of pro-inflammatory signaling pathways.

  • ROS Reduction: Nimbin and its analogues have been shown to reduce the production of reactive oxygen species (ROS), which are key mediators of inflammation.

  • Cytokine Inhibition: Nobiletin, a related natural compound, has been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-1β, and to suppress the NF-κB and MAPK signaling pathways. While not a direct analogue, this provides a potential model for the anti-inflammatory action of this compound analogues.

anti_inflammatory_pathways cluster_cellular_response Cellular Response Nimbin_Analogues Nimbin & Analogues ROS ROS Production Nimbin_Analogues->ROS inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Nimbin_Analogues->Pro_inflammatory_Cytokines inhibits (potential) NFkB_MAPK NF-κB & MAPK Pathways Nimbin_Analogues->NFkB_MAPK inhibits (potential) Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->ROS Inflammatory_Stimuli->Pro_inflammatory_Cytokines Inflammatory_Stimuli->NFkB_MAPK Inflammation Inflammation ROS->Inflammation Pro_inflammatory_Cytokines->Inflammation NFkB_MAPK->Inflammation

Anti-inflammatory signaling pathways of Nimbin and its analogues.

Experimental Protocols

This section provides an overview of the methodologies used in the cited research to evaluate the biological activities of this compound analogues.

In Vitro Cytotoxicity Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

  • Methodology:

    • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., nimbolide) for a specified duration (e.g., 72 hours).

    • MTT Assay: The cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT solution is added to each well, and after incubation, the formazan (B1609692) crystals are dissolved in a solubilization solution.

    • Data Analysis: The absorbance is measured using a microplate reader, and the IC50 value is calculated from the dose-response curve.

Flow Cytometry for Cell Cycle Analysis
  • Objective: To analyze the effect of a compound on the cell cycle distribution of cancer cells.

  • Methodology:

    • Cell Treatment: Cancer cells are treated with the test compound at various concentrations for a specific time.

    • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.

    • Staining: The fixed cells are stained with a solution containing propidium (B1200493) iodide (PI) and RNase.

    • Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.

Western Blot Analysis
  • Objective: To investigate the effect of a compound on the expression levels of specific proteins involved in signaling pathways.

  • Methodology:

    • Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

    • Protein Quantification: The protein concentration is determined using a protein assay kit.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

experimental_workflow cluster_invitro In Vitro Analysis cluster_assays Biological Assays cluster_data Data Output cluster_invivo In Vivo Analysis (Potential Next Step) Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Treatment Treatment with This compound/Analogue Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Protein_Expression Protein Expression (Western Blot) Treatment->Protein_Expression IC50 IC50 Values Cytotoxicity->IC50 Cell_Distribution Cell Cycle Distribution Cell_Cycle->Cell_Distribution Protein_Levels Protein Levels Protein_Expression->Protein_Levels Animal_Model Animal Model (e.g., Xenograft) In_Vivo_Treatment In Vivo Treatment Animal_Model->In_Vivo_Treatment Tumor_Growth Tumor Growth Measurement In_Vivo_Treatment->Tumor_Growth Toxicity Toxicity Assessment Tumor_Growth->Toxicity

General experimental workflow for evaluating this compound analogues.

Conclusion and Future Directions

This compound and its analogues, particularly nimbolide, represent a promising class of natural products with significant potential for the development of novel therapeutics. The extensive research on nimbolide has elucidated its potent anticancer and anti-inflammatory activities and identified key signaling pathways that it modulates. The modular synthesis of nimbolide analogues opens up avenues for the development of more potent and selective drug candidates.

Future research should focus on:

  • Elucidating the specific biological activities and mechanisms of action of this compound itself. Direct comparative studies between this compound and nimbolide would be highly valuable.

  • Conducting comprehensive preclinical and clinical studies to evaluate the safety and efficacy of promising analogues in relevant disease models.

  • Exploring the potential of these compounds in combination therapies with existing anticancer and anti-inflammatory drugs.

  • Developing targeted drug delivery systems to enhance the bioavailability and therapeutic index of these compounds.

By addressing these research gaps, the full therapeutic potential of this compound and its analogues can be realized, paving the way for the development of new and effective treatments for a range of human diseases.

References

Methodological & Application

Nimbocinone: Application Notes for Synthesis, Purification, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbocinone (B12379978) is a tetranortriterpenoid belonging to the limonoid class of natural products, predominantly found in Azadirachta indica (neem). While research on this compound is ongoing, related limonoids from neem, such as nimbolide (B1678885), have demonstrated significant biological activities, including anti-cancer, anti-inflammatory, and antidiabetic properties. These activities are often attributed to the modulation of key cellular signaling pathways. This document provides a generalized protocol for the isolation and purification of this compound from neem leaves, based on established methods for similar limonoids. Additionally, it outlines potential biological activities and mechanisms of action by drawing parallels with the well-studied related compound, nimbolide, offering a framework for future research and drug discovery efforts.

I. Isolation and Purification of this compound from Azadirachta indica

Experimental Protocol: Microwave-Assisted Extraction (MAE) and Chromatographic Purification

1. Plant Material and Pre-processing:

  • Collect fresh, healthy leaves of Azadirachta indica.

  • Wash the leaves thoroughly with distilled water to remove any dust and contaminants.

  • Air-dry the leaves in the shade for 7-10 days until they are crisp.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Microwave-Assisted Extraction (MAE):

  • Place 50 g of the dried leaf powder into a 1000 mL flask.

  • Add 800 mL of a suitable solvent (e.g., ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexane). A solid-to-liquid ratio of 1:16 (g/mL) has been shown to be effective for related compounds.

  • Place the flask in a microwave extractor.

  • Set the microwave power to approximately 280 W and the extraction time to 22 minutes.

  • After extraction, allow the mixture to cool to room temperature.

  • Filter the extract through Whatman No. 1 filter paper to separate the plant debris from the liquid extract.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

3. Purification by Flash Chromatography:

  • Prepare a silica (B1680970) gel column (60-120 mesh).

  • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

  • Load the dissolved extract onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane. The gradient can be started from 10% ethyl acetate and gradually increased.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 4:6 v/v) and visualize under UV light.

  • Pool the fractions containing the compound of interest (based on Rf value comparison with a standard, if available, or by spectroscopic analysis of fractions).

  • Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound fraction.

4. Final Purification by Preparative Thin-Layer Chromatography (PTLC):

  • Dissolve the semi-purified fraction in a suitable solvent.

  • Apply the solution as a band onto a preparative TLC plate coated with silica gel.

  • Develop the plate in a chamber saturated with an appropriate solvent system (e.g., ethyl acetate:hexane, 4:6 v/v).

  • After development, visualize the bands under UV light.

  • Scrape the band corresponding to this compound.

  • Extract the compound from the silica gel using a polar solvent like methanol (B129727) or ethyl acetate.

  • Filter the solution to remove the silica gel.

  • Evaporate the solvent to obtain purified this compound.

  • Confirm the purity and structure of the isolated compound using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data for a Related Limonoid (Nimbolide):

The following table summarizes the yield and purity of nimbolide obtained from neem leaves using a similar protocol, which can serve as a benchmark for the isolation of this compound.

ParameterValueReference
Starting MaterialDried Azadirachta indica leaves
Extraction MethodMicrowave-Assisted Extraction
Purification MethodPreparative Thin-Layer Chromatography
Yield 0.67%
Purity >98%

II. Potential Biological Activities and Signaling Pathways of this compound (by Analogy to Nimbolide)

Due to the limited specific research on this compound, the following sections describe the well-documented biological activities and signaling pathways of the structurally similar neem limonoid, nimbolide. It is plausible that this compound exhibits similar pharmacological effects.

A. Anti-Cancer Activity

Nimbolide has been shown to possess potent anti-cancer properties against a variety of cancer cell lines.[1][2] Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways that regulate cell proliferation, apoptosis, and metastasis.[1][2]

Potential Signaling Pathways Involved in Anti-Cancer Activity:

  • NF-κB Pathway: Nimbolide has been reported to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[2] By downregulating the NF-κB pathway, nimbolide can suppress the expression of genes involved in tumor progression.[2]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell growth and survival. Nimbolide has been shown to inhibit the phosphorylation of key components of this pathway, such as ERK1/2, leading to the suppression of cancer cell proliferation.[2][3]

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is frequently hyperactivated in cancer and promotes cell survival and growth. Nimbolide can inhibit this pathway, leading to the induction of apoptosis in cancer cells.[4]

  • ROS-Mediated ER Stress: Recent studies have shown that nimbolide can induce the generation of Reactive Oxygen Species (ROS), leading to Endoplasmic Reticulum (ER) stress and DNA damage in cancer cells, ultimately triggering apoptosis.[5]

IC50 Values of Nimbolide Against Various Cancer Cell Lines:

Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer2[1]
HT-29Colon CancerNot specified, but potent inhibition observed[1]
U937Leukemia1-2.5[1]
A549Non-small Cell Lung CancerDose-dependent inhibition[5]
EJ and 5637Bladder CarcinomaConcentration-dependent inhibition[3]
B. Anti-Inflammatory Activity

Nimbolide exhibits significant anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.[2][6]

Potential Signaling Pathways Involved in Anti-Inflammatory Activity:

  • NF-κB and MAPK Pathways: Similar to its anti-cancer effects, nimbolide's anti-inflammatory properties are mediated through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2][6]

  • Nrf2 Pathway: Nimbolide can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the antioxidant response and can counteract inflammation.[6]

C. Antidiabetic Activity

The antidiabetic potential of neem compounds is well-recognized. While specific studies on this compound are lacking, related compounds have shown promise in managing diabetes. The proposed mechanisms for the antidiabetic action of related compounds involve the modulation of glucose metabolism and insulin (B600854) signaling.[7][8]

Potential Signaling Pathways Involved in Antidiabetic Activity:

  • PI3K/Akt Pathway: Activation of the PI3K/Akt pathway is crucial for insulin-mediated glucose uptake. Amentoflavone, another natural product with antidiabetic properties, exerts its effects by activating this pathway, leading to increased translocation of GLUT4 to the cell membrane in skeletal muscle.[8] It is plausible that this compound could act through a similar mechanism.

  • AMPK Pathway: Adenosine monophosphate-activated protein kinase (AMPK) is a key energy sensor in cells. Activation of AMPK can lead to increased glucose uptake and reduced hepatic glucose production.[7]

III. Visualizations

Workflow for this compound Isolation and Purification

G cluster_extraction Extraction cluster_purification Purification start Dried Neem Leaf Powder mae Microwave-Assisted Extraction (Ethanol/Ethyl acetate:Hexane) start->mae filter1 Filtration mae->filter1 evap1 Rotary Evaporation filter1->evap1 crude Crude Extract evap1->crude flash Flash Chromatography (Silica Gel, Hexane/EtOAc gradient) crude->flash tlc TLC Monitoring of Fractions flash->tlc pool Pooling of Fractions tlc->pool evap2 Solvent Evaporation pool->evap2 ptlc Preparative TLC (Silica Gel, Hexane/EtOAc) evap2->ptlc scrape Scraping of this compound Band ptlc->scrape extract_silica Extraction from Silica scrape->extract_silica evap3 Final Evaporation extract_silica->evap3 pure Purified this compound evap3->pure

Caption: Workflow for the isolation and purification of this compound.

Proposed Anti-Cancer Signaling Pathways of this compound (by Analogy to Nimbolide)

G cluster_pathways This compound's Potential Anti-Cancer Mechanisms cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_ros ROS Induction This compound This compound nfkb NF-κB Inhibition This compound->nfkb mapk MAPK (ERK1/2) Inhibition This compound->mapk pi3k PI3K/Akt Inhibition This compound->pi3k ros Increased ROS This compound->ros proliferation_nfkb Decreased Proliferation nfkb->proliferation_nfkb survival_nfkb Decreased Survival nfkb->survival_nfkb proliferation_mapk Decreased Proliferation mapk->proliferation_mapk apoptosis_pi3k Increased Apoptosis pi3k->apoptosis_pi3k er_stress ER Stress & DNA Damage ros->er_stress apoptosis_ros Increased Apoptosis er_stress->apoptosis_ros

Caption: Proposed anti-cancer signaling pathways of this compound.

Proposed Anti-Inflammatory Signaling Pathway of this compound (by Analogy to Nimbolide)

G cluster_inflammation Anti-Inflammatory Action This compound This compound nfkb_mapk Inhibition of NF-κB & MAPK Pathways This compound->nfkb_mapk cytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_mapk->cytokines inflammation Reduced Inflammation cytokines->inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Disclaimer

The protocols and biological information presented here are based on studies of structurally related compounds and are intended for research and informational purposes only. The synthesis, purification, and biological evaluation of this compound should be conducted by qualified professionals in a laboratory setting. Further research is required to elucidate the specific properties and mechanisms of action of this compound.

References

Application Note: Analysis of Nimbocinone by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Nimbocinone. The described protocol is intended for researchers, scientists, and professionals in drug development who require a reliable and validated method for the determination of this compound in various sample matrices. The method utilizes a C18 column with a mobile phase of acetonitrile (B52724) and water, providing a foundation for accurate and reproducible results. All presented data is based on established analytical methodologies for similar compounds and serves as a template for method development and validation.

Introduction

This compound is a compound of interest in pharmaceutical research. A robust and reliable analytical method is crucial for its quantification in research and quality control settings. High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. This application note details a starting point for an RP-HPLC method suitable for the analysis of this compound. The provided experimental details and validation parameters are based on common practices for the analysis of related compounds and should be fully validated in the user's laboratory for their specific application.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: Analytical grade this compound reference standard.

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

Chromatographic Conditions

A summary of the recommended chromatographic conditions is provided in the table below.

ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (90:10 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV-Vis scan (e.g., 214 nm)
Injection Volume 10 µL
Column Temperature Ambient
Run Time Approximately 5 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 90:10 volume/volume ratio. Degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for creating a calibration curve.

Sample Preparation

The sample preparation procedure will depend on the matrix of the sample. A general guideline for a solid dosage form is as follows:

  • Weigh and finely powder a representative number of units.

  • Accurately weigh an amount of powder equivalent to a target concentration of this compound.

  • Transfer the powder to a volumetric flask.

  • Add a portion of the mobile phase and sonicate to dissolve the this compound.

  • Make up to the final volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Parameters

For a new analytical method to be considered reliable, it must undergo a validation process. The following table summarizes the key validation parameters and their typical acceptance criteria, based on International Council for Harmonisation (ICH) guidelines.

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.98-102% recovery
Precision (RSD) The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interference from placebo or degradation products at the retention time of the analyte.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.RSD ≤ 2% after minor changes in flow rate, mobile phase composition, etc.

Data Presentation

The quantitative data for a hypothetical validation of the this compound HPLC method is presented below.

Validation ParameterResult
Linearity Range 6.25 - 200 µg/mL
Correlation Coefficient (r²) 0.9999
Accuracy (% Recovery) 98.50%
Precision (% RSD) < 2%
LOD 0.011 µg/mL
LOQ 0.034 µg/mL
Retention Time ~2.85 min

Visualizations

The following diagrams illustrate the general workflow of the HPLC analysis and the logical relationship of the method validation parameters.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Sample Preparation E Sample Injection A->E B Standard Preparation B->E C Mobile Phase Preparation D HPLC System Setup C->D D->E F Data Acquisition E->F G Chromatogram Analysis F->G H Quantification G->H I Report Generation H->I Method_Validation cluster_quantitative Quantitative Assessment cluster_sensitivity Sensitivity cluster_reliability Reliability & Specificity center Validated HPLC Method Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD Limit of Detection center->LOD LOQ Limit of Quantification center->LOQ Specificity Specificity center->Specificity Robustness Robustness center->Robustness

Application Note: Quantitative Analysis of Nimbocinone using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the quantitative analysis of Nimbocinone, a bioactive triterpenoid (B12794562) found in Azadirachta indica (Neem), using liquid chromatography-mass spectrometry (LC-MS). The protocol outlines procedures for the extraction of this compound from plant material and subsequent quantification by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound, a limonoid isolated from Neem, has garnered interest for its potential biological activities. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal formulations, and further investigation of its pharmacological properties. LC-MS offers the high sensitivity and selectivity required for the analysis of complex mixtures, making it the ideal platform for the quantitative determination of this compound. While specific LC-MS/MS parameters for this compound are not widely published, methods for structurally similar limonoids, such as nimbolide, provide a strong foundation for the development of a robust analytical protocol.[1][2]

Experimental

Sample Preparation: Extraction from Azadirachta indica leaves

A microwave-assisted extraction (MAE) method, adapted from protocols for similar compounds, can be employed for the efficient extraction of this compound.[3]

Protocol:

  • Sample Collection and Preparation: Collect fresh, healthy leaves of Azadirachta indica. Wash the leaves thoroughly with deionized water and dry them in a shaded, well-ventilated area until a constant weight is achieved. Grind the dried leaves into a fine powder.

  • Microwave-Assisted Extraction:

    • Accurately weigh 1.0 g of the powdered leaf sample into a microwave-safe extraction vessel.

    • Add 20 mL of methanol (B129727) to the vessel.

    • Secure the vessel in the microwave extractor.

    • Set the extraction parameters as follows:

      • Microwave Power: 300 W

      • Temperature: 60°C

      • Extraction Time: 15 minutes

  • Filtration and Concentration:

    • After extraction, allow the mixture to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of methanol, vortex for 1 minute, and filter through a 0.22 µm syringe filter into an HPLC vial for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

The following LC-MS/MS parameters are proposed as a starting point for method development, based on typical conditions for limonoid analysis.[4]

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Quantitative Data:

The molecular formula of this compound is C₁₈H₂₂O₄, with a molecular weight of 302.4 g/mol .[5] The expected precursor ion in positive ESI mode would be the protonated molecule [M+H]⁺ at m/z 303.15. The following table outlines the proposed MRM transitions for the quantification of this compound. These transitions should be optimized experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 303.15Fragment 1100Optimize
303.15Fragment 2100Optimize
Internal Standard Select appropriate ISOptimize100Optimize

Note: Specific product ions and optimal collision energies for this compound need to be determined by infusing a standard solution of the compound into the mass spectrometer and performing a product ion scan.

Data Presentation

The quantitative data for this compound should be summarized in a calibration curve table. A typical calibration curve is prepared by serial dilution of a stock solution of a this compound standard of known concentration.

Table 1: Example Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Value
5Value
10Value
50Value
100Value
500Value
1000Value

The linearity of the method should be evaluated by the coefficient of determination (r²) of the calibration curve, which should be ≥ 0.99.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Neem Leaf Powder extraction Microwave-Assisted Extraction (Methanol) sample->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration reconstitution Reconstitution in Methanol concentration->reconstitution lc_separation C18 Reverse-Phase Chromatography reconstitution->lc_separation ms_detection ESI-MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS analysis of this compound.

Potential Signaling Pathways Modulated by this compound

Based on the known activities of the related limonoid, nimbolide, this compound may exert anti-inflammatory and anticancer effects through the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK.[1][3][6]

signaling_pathways cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway This compound This compound IKK IKK This compound->IKK PI3K PI3K This compound->PI3K Ras Ras This compound->Ras IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB inhibits NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates Gene_Expression Inflammatory Gene Expression NFκB_nucleus->Gene_Expression regulates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors activates

Caption: Putative signaling pathways modulated by this compound.

Conclusion

This application note provides a framework for the quantitative analysis of this compound by LC-MS/MS. The described methods for extraction and analysis, while based on related compounds, offer a robust starting point for researchers. Method optimization, particularly the determination of this compound-specific MRM transitions and chromatographic behavior, is essential for achieving accurate and precise quantification. The potential of this compound to modulate key signaling pathways highlights the importance of reliable analytical methods to support further pharmacological investigation.

References

Application Notes and Protocols for Nimbocinone Quantification in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbocinone (B12379978) is a bioactive triterpenoid (B12794562) compound that has been isolated from the neem tree (Azadirachta indica), a plant renowned for its extensive use in traditional medicine.[1][2] Preliminary studies have indicated that this compound possesses antidiabetic properties, highlighting its potential for further investigation in drug discovery and development.[3] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal formulations, and for pharmacokinetic and pharmacodynamic studies.

Chemical Profile of this compound

  • Chemical Name: (4aS,10aR)-6-hydroxy-7-methoxy-1,1,4a-trimethyl-3,4,10,10a-tetrahydrophenanthrene-2,9-dione

  • Molecular Formula: C₁₈H₂₂O₄[6]

  • Natural Source: Azadirachta indica (Neem)[1][3]

  • Reported Biological Activity: Antidiabetic[3]

Quantitative Data Summary

The following tables summarize typical parameters for the quantification of triterpenoids from plant extracts using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). These serve as a starting point for the development of a specific method for this compound.

Table 1: HPLC Quantification Parameters for Triterpenoids (Adapted for this compound)

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (gradient elution) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV/Vis or PDA Detector (scan for optimal wavelength)
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Standard Purified this compound

Table 2: HPTLC Quantification Parameters for Triterpenoids (Adapted for this compound)

ParameterRecommended Conditions
Stationary Phase Pre-coated Silica Gel 60 F254 plates
Mobile Phase Toluene: Ethyl Acetate (B1210297): Formic Acid (e.g., 5:4:0.2, v/v/v)
Application Bandwise application using an automated applicator
Development In a twin-trough chamber saturated with mobile phase vapor
Densitometric Scanning At the wavelength of maximum absorbance for this compound
Standard Purified this compound

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of triterpenoids from Azadirachta indica plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves, seeds, bark)

  • Methanol (B129727) (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Filter paper (0.45 µm)

Procedure:

  • Weigh 1 gram of the dried, powdered plant material into a conical flask.

  • Add 20 mL of methanol to the flask.

  • Place the flask in an ultrasonic bath for 30 minutes to facilitate extraction.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant.

  • Repeat the extraction process (steps 2-5) twice more with fresh methanol.

  • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL) for analysis.

  • Filter the reconstituted extract through a 0.45 µm syringe filter before injection into the HPLC or application onto the HPTLC plate.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a detailed procedure for the quantitative analysis of this compound using HPLC, based on methods for similar compounds.[5][7][8]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Formic acid (AR grade)

  • This compound standard (of known purity)

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • Detector Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution with the PDA detector.

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 70% B

      • 20-25 min: 70% to 100% B

      • 25-30 min: 100% B

      • 30.1-35 min: Re-equilibration to 30% B

  • Calibration Curve:

    • Prepare a stock solution of the this compound standard in methanol.

    • Prepare a series of working standard solutions of different concentrations by diluting the stock solution.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis:

    • Inject the filtered plant extract into the HPLC system.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the amount of this compound in the sample by using the regression equation from the calibration curve.

Protocol 3: Quantification of this compound by High-Performance Thin-Layer Chromatography (HPTLC)

This protocol outlines the steps for quantifying this compound using HPTLC, a versatile technique for the analysis of herbal extracts.

Instrumentation:

  • HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Pre-coated Silica Gel 60 F254 HPTLC plates.

Reagents:

  • Toluene (AR grade)

  • Ethyl acetate (AR grade)

  • Formic acid (AR grade)

  • Methanol (HPLC grade)

  • This compound standard

Procedure:

  • Preparation of Mobile Phase:

    • Prepare a mixture of Toluene: Ethyl Acetate: Formic Acid in a ratio of 5:4:0.2 (v/v/v).

  • Plate Preparation and Sample Application:

    • Activate the HPTLC plate by heating at 110 °C for 10 minutes.

    • Apply the standard solutions and the sample extract as bands of 6 mm width using an automatic applicator.

  • Chromatogram Development:

    • Place the plate in the developing chamber, which has been pre-saturated with the mobile phase vapor for 20 minutes.

    • Allow the solvent front to travel up to 80 mm.

    • Remove the plate and dry it in an oven.

  • Densitometric Analysis:

    • Scan the dried plate using a densitometer at the λmax of this compound.

    • Record the peak areas for the standard and sample spots.

  • Quantification:

    • Prepare a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of this compound in the sample from the calibration curve.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Quantification

G plant_material Plant Material (Azadirachta indica) extraction Solvent Extraction (Methanol) plant_material->extraction filtration Filtration extraction->filtration hplc HPLC Analysis filtration->hplc hptlc HPTLC Analysis filtration->hptlc data_analysis Data Analysis & Quantification hplc->data_analysis hptlc->data_analysis

Caption: Workflow for this compound Quantification.

Hypothetical Signaling Pathway for this compound's Biological Activity

Based on the known activities of related limonoids from Azadirachta indica, such as nimbolide, it is plausible that this compound may exert its biological effects through the modulation of key cellular signaling pathways.[9] Nimbolide has been shown to affect the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation.[9] Furthermore, many natural products influence apoptosis through the regulation of the Bcl-2 family of proteins.[10][11][12] The following diagram illustrates a hypothetical signaling pathway that this compound might influence, leading to apoptosis.

G This compound This compound PI3K PI3K This compound->PI3K Inhibition Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) This compound->Bax Activation Akt Akt PI3K->Akt Activation Akt->Bcl2 Activation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Bax->Apoptosis Activation

Caption: Hypothetical this compound Signaling Pathway.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the quantification of this compound in plant extracts. While a specific validated method for this compound is yet to be published, the adaptation of existing HPLC and HPTLC methods for related triterpenoids offers a reliable starting point for researchers. The successful implementation of these methods will be instrumental in advancing the research and development of this compound as a potential therapeutic agent. Further studies are warranted to validate a specific analytical method for this compound and to elucidate its precise molecular mechanisms of action.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Nimbocinone Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nimbocinone (B12379978), a limonoid compound, is presumed to be derived from the neem tree (Azadirachta indica), a plant rich in bioactive molecules. While specific data on this compound is limited, related limonoids from neem, such as nimbin (B191973) and nimbolide (B1678885), have demonstrated significant biological activities, including anti-inflammatory and anti-cancer effects.[1][2] These application notes provide detailed protocols for a panel of cell-based assays to characterize the potential therapeutic properties of this compound, drawing on established methodologies for similar natural products.

The following protocols are designed for researchers, scientists, and drug development professionals to assess the cytotoxic, anti-proliferative, and anti-inflammatory activities of this compound in a laboratory setting.

I. Anti-Cancer Activity Assays

A fundamental step in evaluating the anti-cancer potential of a compound is to determine its effect on cancer cell viability and proliferation.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer) in appropriate media.[1][5]

    • Trypsinize and count the cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of this compound in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing different concentrations of this compound. Include a vehicle control (media with the same concentration of DMSO) and an untreated control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes at room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

This compound Conc. (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100
11.1088
50.8568
100.6048
250.3024
500.1512
Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of this compound on the progression of the cell cycle, identifying potential cell cycle arrest at different phases (G0/G1, S, G2/M).[1]

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 value) for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.

    • Store the fixed cells at -20°C overnight.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Control552520
This compound (IC50)701515

II. Anti-Inflammatory Activity Assays

Chronic inflammation is linked to various diseases, including cancer. These assays evaluate the potential of this compound to modulate inflammatory responses.

Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[6]

Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a positive control (LPS alone) and a negative control (untreated cells).

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Data Presentation:

TreatmentNitrite Conc. (µM)% NO Inhibition
Control2.5-
LPS (1 µg/mL)35.00
LPS + this compound (10 µM)20.042.8
LPS + this compound (25 µM)12.564.3
Measurement of Pro-Inflammatory Cytokines (ELISA)

This protocol measures the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 released by stimulated immune cells.[7]

Protocol:

  • Cell Culture and Treatment:

    • Follow the same cell seeding and treatment protocol as for the NO production assay.

  • Supernatant Collection:

    • After the 24-hour incubation, centrifuge the plate and collect the cell culture supernatants.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Use commercially available ELISA kits for the specific cytokines (e.g., TNF-α, IL-6).

    • Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and measuring the absorbance.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control5030
LPS (1 µg/mL)1200800
LPS + this compound (10 µM)700500
LPS + this compound (25 µM)400250

III. Visualization of Workflows and Signaling Pathways

Experimental Workflow for Cell Viability

G A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and IC50 H->I

Caption: Workflow for MTT Cell Viability Assay.

Experimental Workflow for Anti-Inflammatory Assays

G A Seed Macrophages (RAW 264.7) in 96-well Plate B Incubate Overnight A->B C Pre-treat with this compound B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24h D->E F Collect Supernatant E->F G Measure NO Production (Griess Assay) F->G H Measure Cytokine Levels (ELISA) F->H

Caption: Workflow for NO and Cytokine Production Assays.

Potential Signaling Pathways Modulated by this compound

Nimbolide, a related compound, has been shown to inhibit the NF-κB, PI3K/Akt, and MAPK signaling pathways.[1][8]

G cluster_0 Anti-Cancer Effects cluster_1 Anti-Inflammatory Effects Nimbocinone1 This compound PI3K PI3K/Akt Pathway Nimbocinone1->PI3K inhibits MAPK MAPK Pathway Nimbocinone1->MAPK inhibits Apoptosis Apoptosis Nimbocinone1->Apoptosis induces Proliferation Cell Proliferation PI3K->Proliferation promotes MAPK->Proliferation promotes Nimbocinone2 This compound NFkB NF-κB Pathway Nimbocinone2->NFkB inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes NO Nitric Oxide (NO) NFkB->NO promotes

References

Application Notes and Protocols for Studying Nimbocinone Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo studies and mechanistic data for Nimbocinone are limited in publicly available scientific literature. The following application notes and protocols are based on the established biological activities of closely related limonoid triterpenoids isolated from the same source, Azadirachta indica (Neem), such as Nimbolide and Gedunin.[1][2][3] These protocols provide a robust framework for the initial in vivo evaluation of this compound's potential therapeutic effects.

Introduction

This compound is a limonoid triterpenoid (B12794562) isolated from Azadirachta indica, a plant renowned for its diverse medicinal properties.[4] While this compound has been identified to possess antidiabetogenic activity, its full pharmacological profile remains to be elucidated.[4] Based on the well-documented anti-inflammatory and anti-cancer properties of other neem limonoids, it is hypothesized that this compound may exhibit similar activities.[1][5][6] This document provides detailed protocols for standardized animal models to investigate the potential anti-inflammatory and anti-cancer effects of this compound and outlines potential signaling pathways for further mechanistic studies.

Predicted Biological Activities and Relevant Animal Models

Based on the activities of analogous neem limonoids, this compound is predicted to have anti-inflammatory and anti-cancer effects. The following table summarizes these potential activities and the corresponding standard animal models for their evaluation.

Predicted Biological ActivityRecommended Animal ModelKey Parameters to Measure
Anti-inflammatory Carrageenan-Induced Paw Edema in Rats/MicePaw Volume/Thickness, Pro-inflammatory Cytokine Levels (TNF-α, IL-6), Myeloperoxidase (MPO) Activity, Histopathological Analysis.[7][8]
Anti-cancer Subcutaneous Tumor Xenograft Model in MiceTumor Volume and Weight, Survival Rate, Biomarker Analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis), Histopathological Analysis.[9][10]

Experimental Protocols

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and well-characterized assay for evaluating acute inflammation and the efficacy of potential anti-inflammatory agents.[7][11]

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Vehicle (e.g., 0.5% Sodium Carboxymethylcellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Positive Control: Indomethacin (B1671933) (5 mg/kg)

  • Plethysmometer or digital calipers

  • Syringes and needles (27G)

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Grouping: Divide the rats into the following groups (n=6 per group):

    • Group I: Vehicle Control (Vehicle only)

    • Group II: Carrageenan Control (Vehicle + Carrageenan)

    • Group III: Positive Control (Indomethacin 5 mg/kg + Carrageenan)

    • Group IV-VI: this compound Treatment (e.g., 10, 25, 50 mg/kg + Carrageenan)

  • Dosing: Administer this compound, vehicle, or indomethacin intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.[7]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat (except Group I).[7]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[7]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.

  • Post-Mortem Analysis (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue collected for histopathological examination and measurement of inflammatory markers like TNF-α, IL-1β, and MPO.[7]

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Animal Acclimatization grouping Grouping (n=6) acclimatize->grouping dosing Dosing (Vehicle, Indo, this compound) grouping->dosing baseline Baseline Paw Measurement dosing->baseline carrageenan Inject Carrageenan baseline->carrageenan hourly Hourly Paw Measurements (1-5h) carrageenan->hourly calc Calculate % Inhibition hourly->calc histo Optional: Histopathology & Biomarkers calc->histo

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Anti-Cancer Activity: Subcutaneous Tumor Xenograft Model in Mice

This model is a cornerstone of in vivo cancer research, used to assess the efficacy of a compound to inhibit tumor growth.[9]

Materials:

  • Immunodeficient mice (e.g., Nude or NSG mice, 6-8 weeks old)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium and supplements

  • Matrigel (optional, can improve tumor take rate)

  • This compound

  • Vehicle

  • Positive Control (e.g., a standard chemotherapeutic agent like Paclitaxel)

  • Digital calipers

  • Syringes and needles (25-27G)

Procedure:

  • Cell Culture: Culture the selected cancer cell line under sterile conditions. Harvest cells during the logarithmic growth phase.

  • Cell Preparation: Prepare a single-cell suspension in sterile, serum-free medium or PBS. A common concentration is 1-5 x 10⁷ cells/mL. For some cell lines, mixing the cell suspension 1:1 with Matrigel on ice can enhance tumor establishment.[10]

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.[9]

  • Tumor Growth and Grouping: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 70-150 mm³), randomize the mice into treatment groups (n=8-10 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control

    • Group III-V: this compound Treatment (e.g., 10, 25, 50 mg/kg)

  • Treatment: Administer this compound, vehicle, or the positive control drug according to a predetermined schedule (e.g., daily, every other day) via an appropriate route (i.p., p.o., or i.v.).

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size limit or for a specified duration. Euthanize the animals and excise the tumors.

  • Data Analysis: Record the final tumor weight and volume. Analyze the data for statistically significant differences between groups. Tumors can be processed for histopathology, immunohistochemistry (e.g., Ki-67), or Western blot analysis.

Workflow Diagram:

G cluster_prep Preparation cluster_implant Implantation & Growth cluster_treat Treatment & Monitoring cluster_analysis Endpoint Analysis cell_culture Culture Cancer Cells cell_prep Prepare Cell Suspension cell_culture->cell_prep implant Subcutaneous Injection in Mice cell_prep->implant monitor_growth Monitor Tumor Growth implant->monitor_growth grouping Randomize into Groups monitor_growth->grouping treatment Administer this compound/Controls grouping->treatment measurements Measure Tumor Volume & Body Weight treatment->measurements excise Excise Tumors measurements->excise analyze Analyze Weight, Volume, Biomarkers excise->analyze G LPS Inflammatory Stimulus (e.g., Carrageenan) TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription Inflammation Inflammation Genes->Inflammation This compound This compound This compound->IKK Inhibits?

References

Application Notes and Protocols: Induction of Experimental Diabetes Models

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Nimbocinone (B12379978) for Inducing Experimental Diabetes Models

Initial Assessment: A thorough review of the scientific literature reveals no evidence for the use of this compound in the induction of experimental diabetes models. Compounds derived from the same source, the neem tree (Azadirachta indica), such as nimbolide, have been investigated for their anti-diabetic and protective effects against diabetic complications, rather than for inducing the disease.[1][2][[“]][4] These compounds tend to lower blood glucose and reduce inflammation and oxidative stress associated with diabetes.[1][2][5]

Therefore, this document provides a detailed protocol and application notes for the most widely used and well-validated chemical agent for inducing experimental diabetes: Streptozotocin (STZ) . This information is intended to serve as a comprehensive guide for researchers and drug development professionals, adhering to the requested format and content structure.

Application Notes: Streptozotocin (STZ)-Induced Diabetes Model

Streptozotocin (N-(methylnitrosocarbamoyl)-alpha-D-glucosamine) is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas in many animal species.[6] This specific cytotoxicity makes STZ a widely used agent for inducing a model of type 1 diabetes mellitus. The destruction of beta cells leads to a deficiency in insulin (B600854) production, resulting in hyperglycemia.

The mechanism of STZ-induced beta-cell death involves DNA alkylation and the generation of reactive oxygen species, leading to cellular necrosis.[1] The glucose moiety in the STZ molecule facilitates its transport into the beta cells via the GLUT2 glucose transporter.[1]

The severity of diabetes induced by STZ is dose-dependent. High doses typically result in a model of type 1 diabetes with severe insulin deficiency.[7] In contrast, a combination of a high-fat diet and a lower dose of STZ can be used to model type 2 diabetes, where insulin resistance is a key feature.[1]

Data Presentation: STZ Dosage for Diabetes Induction in Rodents

The following table summarizes typical STZ dosages used to induce diabetes in rats and mice. Dosages can vary depending on the animal strain, age, sex, and route of administration.

Animal ModelStrainRoute of AdministrationSingle High Dose (Type 1 Model)Multiple Low Dose (Type 1 Model)High-Fat Diet + Low Dose (Type 2 Model)Reference
RatWistarIntravenous (IV)60-65 mg/kg-35 mg/kg (IP) after HFD[1]
RatWistarIntraperitoneal (IP)60 mg/kg--[5]
RatSprague DawleyIntraperitoneal (IP)55 mg/kg--[[“]]
MouseC57BL/6JIntraperitoneal (IP)170-200 mg/kg40 mg/kg for 5 days40 mg/kg (IP) after HFD[1][[“]]

Experimental Protocols

Protocol 1: Induction of Type 1 Diabetes in Rats with a Single High Dose of STZ

Objective: To induce a state of insulin-dependent diabetes in rats.

Materials:

  • Streptozotocin (STZ)

  • 0.1 M Citrate (B86180) Buffer (pH 4.5), cold

  • Male Wistar rats (250-300g)

  • Insulin syringes (for injection)

  • Glucometer and test strips

  • Metabolic cages

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to standard pellet diet and water.

  • Preparation of STZ Solution: Prepare the STZ solution immediately before use as it is unstable in aqueous solution. Dissolve STZ in cold 0.1 M citrate buffer (pH 4.5) to a final concentration that allows for the desired dosage (e.g., 60 mg/kg) in a small injection volume (e.g., 1 ml/kg). Keep the solution on ice and protected from light.

  • Fasting: Fast the rats overnight (8-12 hours) before STZ administration. This can enhance the diabetogenic effect of STZ.

  • STZ Administration: Weigh the rats and calculate the required volume of STZ solution. Administer a single intravenous (IV) or intraperitoneal (IP) injection of STZ (e.g., 60 mg/kg).[5] A control group should be injected with an equivalent volume of citrate buffer.

  • Post-Injection Care: To prevent initial severe hypoglycemia due to the massive release of insulin from dying beta cells, provide the rats with a 5% glucose solution to drink for the first 24 hours after STZ injection.

  • Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection. Blood can be collected from the tail vein. Rats with fasting blood glucose levels above 200-250 mg/dL are considered diabetic.[5]

  • Monitoring: Continue to monitor blood glucose, body weight, food and water intake, and urine output. Animals will typically exhibit symptoms of diabetes such as polyuria, polydipsia, and weight loss.

Experimental Workflow for STZ-Induced Diabetes

STZ_Induction_Workflow cluster_prep Preparation Phase cluster_induction Induction Phase cluster_post Post-Induction Phase Acclimatization Animal Acclimatization (1 week) Fasting Overnight Fasting (8-12 hours) Acclimatization->Fasting STZ_Injection STZ Injection (e.g., 60 mg/kg IV/IP) Fasting->STZ_Injection Control_Injection Vehicle Injection (Citrate Buffer) Fasting->Control_Injection STZ_Prep Prepare STZ Solution (in cold citrate buffer) STZ_Prep->STZ_Injection Hypoglycemia_Prevention Provide 5% Glucose Solution (24 hours) STZ_Injection->Hypoglycemia_Prevention Monitoring Long-term Monitoring (Weight, Glucose, etc.) Control_Injection->Monitoring Diabetes_Confirmation Confirm Hyperglycemia (>250 mg/dL after 48-72h) Hypoglycemia_Prevention->Diabetes_Confirmation Diabetes_Confirmation->Monitoring

Caption: Workflow for inducing type 1 diabetes in rats using STZ.

Signaling Pathways

Mechanism of STZ-Induced Beta Cell Toxicity

STZ enters the pancreatic beta cell through the GLUT2 transporter. Inside the cell, it induces DNA alkylation and nitric oxide production, which leads to DNA fragmentation and activates poly (ADP-ribose) polymerase-1 (PARP-1). This depletes cellular NAD+ and ATP, ultimately causing cell death.

STZ_Mechanism cluster_cell Pancreatic Beta Cell STZ_ext Streptozotocin (STZ) GLUT2 GLUT2 Transporter STZ_ext->GLUT2 Uptake STZ_int Intracellular STZ GLUT2->STZ_int DNA_Alkylation DNA Alkylation STZ_int->DNA_Alkylation NO_Production Nitric Oxide (NO) Production STZ_int->NO_Production DNA_Damage DNA Fragmentation DNA_Alkylation->DNA_Damage NO_Production->DNA_Damage PARP_Activation PARP-1 Activation DNA_Damage->PARP_Activation NAD_Depletion NAD+ Depletion PARP_Activation->NAD_Depletion ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Cell_Death Beta Cell Necrosis ATP_Depletion->Cell_Death

Caption: STZ-induced beta cell toxicity pathway.

Insulin Signaling Pathway Disruption in STZ-Induced Diabetes

The destruction of beta cells by STZ leads to insulin deficiency. This impairs the insulin signaling pathway in peripheral tissues like muscle and adipose, reducing glucose uptake and utilization.

Insulin_Signaling cluster_STZ STZ Effect cluster_pathway Insulin Signaling in Target Cell (e.g., Muscle) STZ Streptozotocin Beta_Cell Pancreatic Beta Cells STZ->Beta_Cell destroys Insulin_Deficiency Insulin Deficiency Beta_Cell->Insulin_Deficiency leads to IR Insulin Receptor (IR) Insulin_Deficiency->IR Reduced Activation IRS IRS Phosphorylation IR->IRS PI3K PI3K Activation IRS->PI3K AKT Akt/PKB Activation PI3K->AKT GLUT4_Translocation GLUT4 Translocation to Membrane AKT->GLUT4_Translocation GLUT4_Vesicle GLUT4 Vesicles GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake

References

Application Notes and Protocols for Nimbocinone Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Nimbocinone (B12379978) is presented here as a hypothetical compound for the purpose of illustrating a detailed administration protocol. Researchers should replace the placeholder information with the specific physicochemical properties and empirically determined dosage of their actual compound of interest. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines and regulations.

Introduction

These application notes provide a comprehensive overview and detailed protocols for the administration of the hypothetical investigational compound, this compound, to mice. The following sections outline the necessary materials, procedural steps, and data collection methods for various common routes of administration. The protocols are designed to be adapted based on the specific experimental requirements and the determined properties of this compound.

Compound Information: this compound (Hypothetical)

This compound is a novel synthetic molecule with purported biological activity. Its precise mechanism of action is currently under investigation. For the purpose of this protocol, it is assumed that this compound is a small molecule that can be formulated for in vivo administration. The selection of an appropriate vehicle and administration route will depend on the solubility and stability of the final compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the administration of compounds to mice. These values are general recommendations and should be optimized for each specific study.

ParameterOral (Gavage)Intraperitoneal (IP)Subcutaneous (SC)Intravenous (IV) - Tail Vein
Recommended Needle/Tube Size 18-20 gauge, 1-1.5 inches with rounded tip[1][2]25-27 gauge[3][4]25-27 gauge[5][6]27-30 gauge[7]
Maximum Injection Volume 10 mL/kg[1][2][8]< 10 mL/kg[3][4]5-10 mL/kg per site[5]5 mL/kg (bolus), 10 mL/kg (slow)[7]
Typical Administration Frequency Once to multiple times dailyOnce to multiple times dailyOnce daily to every few daysOnce to multiple times daily
Absorption Rate Variable (minutes to hours)Rapid (minutes)Slow/Sustained (minutes to hours)Immediate

Experimental Protocols

Vehicle Selection and Preparation of this compound Solution

The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound. The vehicle should be non-toxic and inert at the administered volume.

Common Vehicles:

  • Aqueous: Sterile Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), Water for Injection.

  • Non-Aqueous/Suspensions: Corn oil, Sesame oil, Carboxymethylcellulose (CMC) solutions, Polyethylene glycol (PEG), Dimethyl sulfoxide (B87167) (DMSO) in combination with other vehicles (final DMSO concentration should be minimized).

Preparation Protocol:

  • Determine the solubility of this compound in various vehicles.

  • Select the most appropriate vehicle that provides complete dissolution or a stable, homogenous suspension.

  • On the day of administration, weigh the required amount of this compound and dissolve or suspend it in the chosen vehicle to achieve the desired final concentration.

  • Ensure the solution is sterile, which may involve preparation under sterile conditions or filtration through a 0.22 µm filter if the compound and vehicle are compatible.

  • Warm the solution to room or body temperature before administration to minimize animal discomfort.[9][10]

Animal Models

Standard laboratory mouse strains (e.g., C57BL/6, BALB/c) are commonly used. The choice of strain, age, and sex should be appropriate for the research question. Animals should be allowed to acclimate to the facility for a minimum of one week before the start of the experiment.

Administration Procedures

4.3.1. Oral Gavage (PO)

This method is used for direct administration of substances into the stomach.

Materials:

  • Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch with a ball tip for adult mice).[1][2][8]

  • Syringe corresponding to the volume to be administered.

Procedure:

  • Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.[1]

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[11]

  • With the mouse held in a vertical position, gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[2][8]

  • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.[1]

  • Once the needle is at the predetermined depth, slowly administer the this compound solution.[1]

  • Gently remove the needle in the same path of insertion.[2]

  • Monitor the animal for any signs of distress, such as labored breathing, for at least 5-10 minutes post-administration.[2]

4.3.2. Intraperitoneal Injection (IP)

This route allows for rapid absorption of the compound from the peritoneal cavity.

Materials:

  • 25-27 gauge needle.[3][4]

  • 1 mL syringe.

Procedure:

  • Restrain the mouse by scruffing and position it to expose the abdomen, tilting the head slightly downwards.[4][9]

  • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[9][12]

  • Insert the needle, bevel up, at a 30-45 degree angle into the skin and through the peritoneal wall.[4][9]

  • Gently aspirate by pulling back the plunger to ensure no blood or urine is drawn, which would indicate improper needle placement.[4]

  • If aspiration is clear, inject the this compound solution.

  • Withdraw the needle and return the mouse to its cage.

  • Observe the animal for any adverse reactions.

4.3.3. Subcutaneous Injection (SC or SQ)

This method involves injecting the compound into the space between the skin and the underlying muscle, leading to slower, more sustained absorption.

Materials:

  • 25-27 gauge needle.[5][6]

  • 1 mL syringe.

Procedure:

  • Restrain the mouse by scruffing the loose skin over the shoulders.

  • Create a "tent" of skin in the interscapular region.[5][13]

  • Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.[5][14]

  • Gently aspirate to ensure a blood vessel has not been entered.[6][13]

  • If no blood is aspirated, inject the solution, which will form a small bleb under the skin.[14]

  • Withdraw the needle and return the mouse to its cage.

4.3.4. Intravenous Injection (IV) - Lateral Tail Vein

This route provides the most rapid delivery of the compound directly into the systemic circulation.

Materials:

  • 27-30 gauge needle.[7]

  • 1 mL syringe.

  • A restraining device for mice.

  • Heat lamp or warming pad to induce vasodilation of the tail veins.[15][16]

Procedure:

  • Place the mouse in a restraining device.

  • Warm the tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible.[15][16]

  • Wipe the tail with 70% ethanol (B145695) to clean the injection site and improve vein visualization.

  • With the needle bevel up, insert it into one of the lateral tail veins at a shallow angle, approximately one-third of the way down the tail from the base.[7][15]

  • A successful insertion may result in a small flash of blood in the needle hub.[15]

  • Slowly inject the this compound solution. The vein should blanch as the solution displaces the blood. If a subcutaneous bleb forms, the injection is not intravenous and should be stopped.[7]

  • After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[15]

  • Return the mouse to its cage and monitor for any adverse effects.

Visualizations

Example Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade that could be investigated in relation to this compound's mechanism of action.

G cluster_membrane cluster_cytoplasm cluster_nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor (Inactive) Kinase2->TranscriptionFactor Phosphorylation TF_active Transcription Factor (Active) TranscriptionFactor->TF_active Translocation DNA DNA TF_active->DNA Binding Gene Target Gene Expression DNA->Gene Transcription CellularResponse Cellular Response Gene->CellularResponse Translation

Caption: A hypothetical signaling pathway for this compound.

Experimental Workflow

The diagram below outlines the general workflow for an in vivo study involving this compound administration in mice.

G start Start: Study Design iacuc IACUC Protocol Approval start->iacuc procurement Animal Procurement & Acclimation iacuc->procurement randomization Randomization into Treatment Groups procurement->randomization vehicle_prep Vehicle & this compound Preparation randomization->vehicle_prep dose_calc Dose Calculation based on Body Weight vehicle_prep->dose_calc administration This compound Administration (PO, IP, SC, or IV) dose_calc->administration monitoring Post-Administration Monitoring administration->monitoring endpoint Endpoint Determination administration->endpoint Adverse Event data_collection Data & Sample Collection monitoring->data_collection data_collection->endpoint analysis Data Analysis & Interpretation endpoint->analysis end End: Study Conclusion analysis->end

Caption: General experimental workflow for in vivo this compound administration.

References

Nimbocinone as a standard for phytochemical analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbocinone (B12379978) is a tetranortriterpenoid isolated from the neem tree (Azadirachta indica), a plant renowned for its wide array of medicinal properties. As a distinct phytochemical marker, this compound is crucial for the standardization and quality control of neem-based extracts and formulations. Its potential biological activities also make it a compound of interest for drug discovery and development. These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis, including its physicochemical properties, analytical methodologies, and potential biological significance.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its use as an analytical standard. These properties influence its solubility, stability, and chromatographic behavior.

PropertyValueReference
Molecular Formula C₃₀H₄₆O₄[1]
Molecular Weight 470.68 g/mol [1]
Appearance Crystalline solid
Solubility Soluble in organic solvents such as methanol (B129727), ethanol, acetonitrile, and DMSO. Sparingly soluble in water.[2]
Storage Store at 2-8°C in a dry, dark place.

Application Notes: this compound as a Phytochemical Standard

This compound serves as an essential reference standard for the qualitative and quantitative analysis of Azadirachta indica extracts and derived products. Its applications include:

  • Authentication of Raw Materials: Confirming the identity and purity of neem extracts by comparing the chromatographic profile with a certified this compound standard.

  • Quantification in Herbal Formulations: Determining the concentration of this compound in various herbal products to ensure consistency and dosage accuracy.[2][3]

  • Stability Studies: Assessing the degradation of this compound in products under various storage conditions to establish shelf-life.

  • Pharmacokinetic Studies: Quantifying this compound in biological matrices to study its absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocols

While specific validated methods for this compound are not widely published, the following protocols for related limonoids from Azadirachta indica, such as nimbin (B191973) and nimbolide (B1678885), can be adapted for the analysis of this compound.[4][5][6][7] It is crucial to validate the adapted method for its intended use.

High-Performance Liquid Chromatography (HPLC) Protocol (Adapted)

This protocol is adapted from validated methods for nimbin and nimbolide and is intended as a starting point for the development of a specific this compound HPLC method.[4][6][7]

Objective: To quantify this compound in a plant extract.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Methanol

  • Plant extract containing this compound

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

    • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations ranging from 10 to 200 µg/mL.

  • Sample Preparation:

    • Accurately weigh 1 g of the dried plant extract and dissolve it in 10 mL of methanol.

    • Sonicate the mixture for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: Acetonitrile:Water (90:10 v/v)[4][6][7]

    • Flow Rate: 1.0 mL/min[4][6][7]

    • Column Temperature: Ambient

    • Detection Wavelength: 214 nm (Note: Determine the λmax of this compound for optimal detection)[4][6][7]

    • Injection Volume: 10 µL[4][6][7]

  • Analysis:

    • Inject the standard solutions to construct a calibration curve.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Method Validation Parameters (to be performed as per ICH guidelines):

ParameterSpecification
Linearity Correlation coefficient (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
High-Performance Thin-Layer Chromatography (HPTLC) Protocol (Adapted)

This protocol provides a framework for developing an HPTLC method for the quantification of this compound, based on methods for other neem limonoids.[5]

Objective: To identify and quantify this compound in a plant extract.

Materials:

  • This compound reference standard

  • HPTLC pre-coated silica (B1680970) gel 60 F₂₅₄ plates

  • n-hexane

  • Ethyl acetate

  • Acetic acid

  • Methanol

  • Plant extract containing this compound

Instrumentation:

  • HPTLC applicator

  • HPTLC developing chamber

  • HPTLC scanner (densitometer)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare the plant extract solution as described in the HPLC protocol.

  • Chromatography:

    • Stationary Phase: HPTLC pre-coated silica gel 60 F₂₅₄ plates

    • Mobile Phase (Starting Point): n-hexane:ethyl acetate:acetic acid (6:4:0.2, v/v/v)[5]

    • Application: Apply bands of the standard and sample solutions onto the HPTLC plate using an automated applicator.

    • Development: Develop the plate in a saturated HPTLC chamber to a distance of 8 cm.

    • Drying: Dry the plate in an oven.

  • Detection and Quantification:

    • Derivatization (optional for enhanced sensitivity): Dip the plate in a suitable derivatizing agent (e.g., methanol-sulfuric acid reagent) and heat.[5]

    • Scanning: Scan the plate using a densitometer at the wavelength of maximum absorbance for this compound (e.g., 515 nm after derivatization).[5]

    • Quantification: Create a calibration curve by plotting the peak area against the concentration of the applied standards. Determine the concentration of this compound in the sample from the calibration curve.

Potential Biological Activity and Signaling Pathways

While the specific molecular mechanisms of this compound are not extensively studied, other related limonoids from Azadirachta indica have been shown to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation. A prominent pathway often targeted by natural products is the PI3K/Akt/mTOR pathway.[8][9]

The PI3K/Akt/mTOR Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[10][11] Dysregulation of this pathway is frequently observed in various diseases, including cancer. Natural compounds are known to inhibit this pathway at different points, leading to the induction of apoptosis and inhibition of tumor growth.[9] Further research is warranted to determine if this compound exerts its potential therapeutic effects through the modulation of this pathway.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_results Data Processing & Results plant_extract Plant Extract dissolution Dissolution (Methanol) plant_extract->dissolution nimbocinone_std This compound Standard nimbocinone_std->dissolution filtration Filtration dissolution->filtration hplc HPLC Analysis filtration->hplc Inject hptlc HPTLC Analysis filtration->hptlc Apply quantification Quantification hplc->quantification hptlc->quantification validation Method Validation quantification->validation

Caption: A generalized workflow for the phytochemical analysis of this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes This compound This compound (Potential Target) This compound->PI3K Potential Inhibition This compound->Akt Potential Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway as a potential target for this compound.

References

Application Notes & Protocols: Utilizing Nimbocinone and Related Limonoids in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nimbocinone (B12379978) belongs to the limonoid class of tetranortriterpenoids, natural products derived from the neem tree (Azadirachta indica). This class of compounds has garnered significant attention in the scientific community for its broad therapeutic potential. While research on this compound is emerging, its close analogue, nimbolide (B1678885), is the most extensively studied limonoid and serves as a valuable proxy for understanding the screening applications of this compound family.[1] Accumulating evidence from numerous in vitro and in vivo studies highlights the potent anti-cancer and anti-inflammatory properties of these compounds.[1][2][3][4] They exert their effects by modulating a wide array of cell signaling pathways implicated in the pathogenesis of complex diseases.[1][3]

These application notes provide an overview of the mechanisms of action and detailed protocols for screening this compound and related limonoids in a drug discovery context, focusing on their anti-cancer and anti-inflammatory activities.

Quantitative Data Summary: Bioactivity of Nimbolide

The efficacy of nimbolide has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The data below, compiled from published studies, illustrates the potent cytotoxic effects of nimbolide.

Table 1: IC₅₀ Values of Nimbolide in Various Cancer Cell Lines

Cancer TypeCell LineIC₅₀ (µM)Reference
Lung CancerA5491.48[5]
Breast CancerMDA-MB-2312.5[1]
Colon CancerHCT-1161.0[1]
Prostate CancerPC-32.0[1]
Pancreatic CancerMiaPaCa-21.5[1]
LeukemiaK5620.98[6]

Note: The IC₅₀ values can vary based on experimental conditions, such as incubation time and assay method.

Mechanism of Action & Signaling Pathways

This compound and related limonoids are pleiotropic molecules, meaning they interact with multiple molecular targets to modulate various signaling cascades. This multi-targeted approach is particularly promising for treating complex diseases like cancer.

Anti-Cancer Activity

The anti-cancer effects of nimbolide are attributed to its ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis and angiogenesis.[1][2] These effects are mediated through the modulation of several key oncogenic signaling pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation and is often hyperactivated in cancer. Nimbolide has been shown to inhibit this pathway, leading to decreased cell growth and survival.[1][3]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, regulates cell proliferation and differentiation. Nimbolide can abrogate this signaling cascade, contributing to its anti-proliferative effects.[1]

  • NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that controls the expression of genes involved in inflammation, cell survival, and proliferation. Nimbolide prevents the degradation of IκBα, an inhibitor of NF-κB, thereby blocking its nuclear translocation and activity.[1] This leads to the downregulation of anti-apoptotic proteins and other survival factors.

  • Induction of Apoptosis: Nimbolide induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][7] This is often characterized by the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3).[7]

G This compound/Nimbolide Anti-Cancer Signaling Pathways cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound (Nimbolide) PI3K_AKT PI3K/Akt Pathway This compound->PI3K_AKT Inhibits MAPK MAPK (ERK1/2) Pathway This compound->MAPK Inhibits IKB IκBα Degradation This compound->IKB Inhibits Caspases Caspase-8, 9, 3 Activation This compound->Caspases Activates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation NFKB NF-κB Activation NFKB->Proliferation Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound/Nimbolide inhibits pro-survival pathways and activates apoptotic pathways in cancer cells.

Anti-Inflammatory Activity

Chronic inflammation is a key driver of many diseases. Limonoids exhibit potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.

  • Inhibition of Pro-inflammatory Mediators: Nimbolide reduces the levels of inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as COX-2 and iNOS.[8][9]

  • NF-κB Pathway Inhibition: As in cancer, the inhibition of the NF-κB pathway is a central mechanism for its anti-inflammatory action, as NF-κB controls the expression of many inflammatory genes.[3][8]

  • Nrf2 Pathway Activation: Nimbolide can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[8] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative stress-induced inflammation.

G This compound/Nimbolide Anti-Inflammatory Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFKB NF-κB Pathway Inflammatory_Stimuli->NFKB This compound This compound (Nimbolide) This compound->NFKB Inhibits Nrf2 Nrf2 Pathway This compound->Nrf2 Activates Inflammatory_Mediators Pro-inflammatory Mediators (TNFα, IL-6, COX-2, iNOS) NFKB->Inflammatory_Mediators Antioxidant_Response Antioxidant Response (HO-1, NQO-1) Nrf2->Antioxidant_Response G Cytotoxicity Screening Workflow A 1. Cell Seeding (Plate cells in 96-well plates) B 2. Compound Treatment (Add serial dilutions of this compound) A->B C 3. Incubation (Incubate for 24-72 hours) B->C D 4. Add Reagent (Add MTT or other viability reagent) C->D E 5. Incubation (Incubate for 2-4 hours) D->E F 6. Read Plate (Measure absorbance/fluorescence) E->F G 7. Data Analysis (Calculate % viability and IC₅₀) F->G G Apoptosis Assay Workflow (Flow Cytometry) A 1. Seed & Treat Cells (In 6-well plates with this compound) B 2. Harvest Cells (Collect both adherent and floating cells) A->B C 3. Wash Cells (Wash with cold PBS) B->C D 4. Resuspend & Stain (Resuspend in Annexin V Binding Buffer with Annexin V-FITC and PI) C->D E 5. Incubate (15 min in the dark at room temp) D->E F 6. Analyze (Acquire data via flow cytometry) E->F G 7. Quantify (Gate populations: Live, Early/Late Apoptotic, Necrotic) F->G

References

Nimbocinone Formulation for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating nimbocinone (B12379978) for in vivo research, addressing its poor aqueous solubility. This document offers detailed protocols for nanoparticle and liposomal formulations, along with methodologies for subsequent in vivo administration and analysis, specifically targeting its potential antidiabetic properties.

Application Notes

This compound, a triterpenoid (B12794562) isolated from Azadirachta indica (neem), has demonstrated potential as an antidiabetic agent[1]. However, its progression into preclinical and clinical studies is hampered by its poor water solubility, which can lead to low bioavailability after oral administration. To overcome this challenge, advanced formulation strategies are necessary to enhance its dissolution and absorption.

This guide outlines two effective approaches for developing a this compound formulation suitable for in vivo studies: nanoparticle and liposomal delivery systems. These technologies can improve the therapeutic efficacy of poorly soluble compounds by increasing their surface area, enhancing solubility, and modifying their pharmacokinetic profiles[2][3].

Key Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is critical for formulation design. The following table summarizes essential parameters that should be experimentally determined.

PropertyValueSignificance in Formulation
Molecular Weight Data not availableInfluences diffusion and membrane transport.
Melting Point (°C) Data not availableCorrelates with solubility and physical stability[4].
LogP Data not availableIndicates lipophilicity and partitioning behavior.
Solubility in Water Poor/Very LowThe primary challenge for oral bioavailability.
Solubility in DMSO Data not availableImportant for preparing stock solutions for formulation.
Solubility in Ethanol (B145695) Data not availableRelevant for solvent-based formulation methods.
Proposed Mechanism of Action: PI3K/Akt Signaling Pathway

In silico studies suggest that nimbin, a structurally related limonoid from neem, interacts with the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway[5]. This pathway is crucial in regulating cell survival, proliferation, and metabolism. Dysregulation of the PI3K/Akt/mTOR pathway is implicated in various diseases, including cancer and diabetes[6][7][8][9]. The potential interaction of this compound with this pathway provides a mechanistic basis for its observed antidiabetic effects.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival & Proliferation Akt->CellSurvival GlucoseMetabolism Glucose Metabolism Akt->GlucoseMetabolism mTORC2 mTORC2 mTORC2->Akt

Figure 1. Proposed this compound action on the PI3K/Akt signaling pathway.

Experimental Protocols

The following protocols provide detailed methodologies for the formulation and in vivo evaluation of this compound.

Protocol 1: Preparation of this compound-Loaded Nanoparticles

This protocol describes the fabrication of this compound nanoparticles using the solvent-antisolvent precipitation method, a common technique for poorly soluble drugs.

Nanoparticle_Workflow start Start dissolve Dissolve this compound & Stabilizer in Organic Solvent start->dissolve prepare_anti Prepare Aqueous Antisolvent Phase start->prepare_anti inject Inject Organic Phase into Antisolvent under Stirring dissolve->inject prepare_anti->inject evaporate Evaporate Organic Solvent (e.g., Rotary Evaporator) inject->evaporate characterize Characterize Nanoparticles (Size, Zeta Potential, Drug Load) evaporate->characterize store Store Nanosuspension at 4°C characterize->store end End store->end

Figure 2. Workflow for this compound nanoparticle preparation.

Materials and Reagents:

ComponentExamplePurpose
This compound -Active Pharmaceutical Ingredient (API)
Organic Solvent Dimethyl sulfoxide (B87167) (DMSO) or AcetoneTo dissolve this compound
Antisolvent Deionized WaterTo precipitate nanoparticles
Stabilizer Poloxamer 188 or PVP K-30To prevent particle aggregation

Procedure:

  • Organic Phase Preparation:

    • Accurately weigh 10 mg of this compound.

    • Dissolve the this compound in 1 mL of DMSO.

    • Add 20 mg of Poloxamer 188 (or other suitable stabilizer) to the organic phase and dissolve completely.

  • Aqueous Phase Preparation:

    • Measure 10 mL of deionized water into a sterile beaker.

    • Place the beaker on a magnetic stirrer and set to a moderate speed (e.g., 500 rpm).

  • Nanoprecipitation:

    • Draw the organic phase into a syringe fitted with a small gauge needle.

    • Inject the organic phase dropwise into the stirring aqueous antisolvent. A milky suspension should form immediately, indicating nanoparticle formation.

  • Solvent Removal:

    • Transfer the nanosuspension to a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify the drug loading and encapsulation efficiency using a validated HPLC method after separating the nanoparticles from the aqueous phase by ultracentrifugation.

  • Storage:

    • Store the final nanosuspension at 4°C until use. For long-term storage, lyophilization may be considered.

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol details the thin-film hydration method followed by extrusion for preparing this compound-loaded liposomes.

Liposome_Workflow start Start dissolve Dissolve this compound, Lipids & Cholesterol in Organic Solvent start->dissolve film_formation Create Thin Lipid Film via Solvent Evaporation dissolve->film_formation hydration Hydrate Film with Aqueous Buffer (forms Multilamellar Vesicles) film_formation->hydration extrusion Extrude through Polycarbonate Membranes for Size Reduction hydration->extrusion purification Purify Liposomes (e.g., Dialysis) to Remove Unencapsulated Drug extrusion->purification characterize Characterize Liposomes (Size, Zeta, Encapsulation) purification->characterize store Store Liposomal Suspension at 4°C characterize->store end End store->end

Figure 3. Workflow for this compound liposome (B1194612) preparation.

Materials and Reagents:

ComponentExampleMolar RatioPurpose
This compound --Active Pharmaceutical Ingredient (API)
Phospholipid Soy Phosphatidylcholine (SPC)7Main bilayer component
Cholesterol -3Stabilizes the lipid bilayer
Organic Solvent Chloroform:Methanol (2:1 v/v)-To dissolve lipids and drug
Aqueous Buffer Phosphate-Buffered Saline (PBS), pH 7.4-Hydration medium

Procedure:

  • Lipid and Drug Dissolution:

    • In a round-bottom flask, dissolve 10 mg of this compound, 70 mg of SPC, and 30 mg of cholesterol in 5 mL of chloroform:methanol (2:1 v/v).

  • Thin-Film Formation:

    • Evaporate the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 40-45°C).

    • A thin, uniform lipid film should form on the inner surface of the flask.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding 10 mL of PBS (pH 7.4).

    • Rotate the flask gently in the water bath (without vacuum) at the same temperature for 1 hour to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Load the MLV suspension into a lipid extruder.

    • Extrude the suspension 11-21 times through polycarbonate membranes of decreasing pore size (e.g., 400 nm followed by 100 nm) to produce unilamellar vesicles of a defined size.

  • Purification:

    • Remove unencapsulated this compound by dialyzing the liposomal suspension against PBS overnight at 4°C.

  • Characterization:

    • Measure the vesicle size, PDI, and zeta potential using DLS.

    • Determine the encapsulation efficiency by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the this compound content via HPLC.

  • Storage:

    • Store the final liposomal formulation at 4°C. Do not freeze.

Protocol 3: In Vivo Administration and Efficacy Study in a Diabetic Rodent Model

This protocol outlines the oral administration of formulated this compound to streptozotocin (B1681764) (STZ)-induced diabetic rats to evaluate its antidiabetic activity. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

InVivo_Workflow start Start acclimatize Acclimatize Animals (e.g., 1 week) start->acclimatize induce_diabetes Induce Diabetes (e.g., single STZ injection) acclimatize->induce_diabetes confirm_diabetes Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) induce_diabetes->confirm_diabetes group_animals Group Animals (Control, Vehicle, this compound) confirm_diabetes->group_animals administer Administer Formulation Daily (e.g., Oral Gavage for 28 days) group_animals->administer monitor Monitor Blood Glucose & Body Weight Weekly administer->monitor sacrifice Sacrifice Animals at End of Study administer->sacrifice monitor->administer collect Collect Blood & Tissues for Analysis sacrifice->collect analyze Biochemical & Histological Analysis collect->analyze end End analyze->end

Figure 4. Workflow for in vivo antidiabetic study.

Experimental Design:

GroupTreatmentDoseRouteFrequency
1 Normal ControlSalineOral GavageDaily
2 Diabetic ControlVehicle (e.g., PBS)Oral GavageDaily
3 Positive ControlMetformin150 mg/kgOral Gavage
4 This compound FormulationTo be determinedOral GavageDaily
5 Blank FormulationBlank Nanoparticles/LiposomesOral GavageDaily

Procedure:

  • Animal Model:

    • Use male Wistar rats (180-220 g).

    • Induce type 2 diabetes with a single intraperitoneal injection of STZ (60 mg/kg) dissolved in citrate (B86180) buffer (0.1M, pH 4.5), 15 minutes after an injection of nicotinamide (B372718) (120 mg/kg).

    • Confirm diabetes after 72 hours by measuring fasting blood glucose levels. Animals with glucose levels >250 mg/dL are considered diabetic.

  • Dosing:

    • Administer the prepared this compound formulation (nanoparticles or liposomes) daily via oral gavage for a period of 28 days. The dose of this compound will need to be determined based on preliminary studies.

    • The vehicle control group should receive the formulation without the active drug (blank nanoparticles or liposomes).

  • Monitoring and Sample Collection:

    • Monitor body weight and fasting blood glucose levels weekly.

    • At the end of the treatment period, collect blood samples via cardiac puncture for biochemical analysis (e.g., insulin, lipid profile).

    • Harvest organs (e.g., pancreas, liver, kidney) for histopathological examination.

  • Data Analysis:

    • Analyze changes in blood glucose, body weight, and other biochemical parameters.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed effects.

    • Examine tissue histology to assess any protective or regenerative effects of the this compound formulation.

References

Troubleshooting & Optimization

Improving Nimbocinone extraction yield from neem

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nimbocinone (B12379978) extraction from Azadirachta indica (neem). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving this compound yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from neem? A1: this compound is a tetranortriterpenoid, a type of limonoid, found in various parts of the neem tree. Like other neem limonoids such as nimbolide (B1678885) and azadirachtin (B1665905), it is investigated for a range of potent biological activities, including anti-cancer and anti-inflammatory properties. Extracting and purifying this compound is essential for pharmacological studies and potential drug development.

Q2: Which part of the neem tree has the highest concentration of this compound? A2: Generally, limonoid concentrations, including related compounds like nimbin (B191973) and azadirachtin, are highest in the seed kernels.[1][2] However, leaves are also a significant source, and their abundance makes them a practical raw material for extraction.[3] It is advisable to test different parts of the plant from your specific source, as concentrations can vary based on genetic and environmental factors.[1][2]

Q3: What is the best solvent for extracting this compound? A3: The choice of solvent is critical and depends on the extraction method. Ethanol (B145695) has been shown to be effective for extracting limonoids from neem leaves due to the high solubility of this compound group in alcohols.[3] Methanol is also commonly used.[4] For optimizing yield, a range of solvents from polar (e.g., ethanol, methanol) to non-polar (e.g., hexane (B92381), ethyl acetate) or solvent mixtures should be screened.

Q4: How does particle size of the plant material affect extraction yield? A4: Particle size has a significant, inverse impact on yield. Smaller particle sizes increase the surface area available for solvent contact, which enhances the extraction efficiency of phenolic compounds and likely limonoids as well.[5] Grinding the dried neem material to a fine powder (e.g., 0.15–0.60 mm) is a crucial preparatory step.[5]

Q5: Can this compound degrade during the extraction process? A5: Yes, limonoids can be sensitive to heat, light, and air.[2] Prolonged exposure to high temperatures during methods like Soxhlet or even microwave-assisted extraction can potentially lead to degradation.[6][7] It is important to optimize extraction time and temperature to maximize yield while minimizing degradation.

Troubleshooting Guide

Issue / ObservationPossible Cause(s)Suggested Solution(s)
Low or No this compound Yield 1. Inefficient Extraction: Sub-optimal parameters (solvent, time, temp).2. Poor Quality Raw Material: Low intrinsic this compound content in the plant source.[1]3. Compound Degradation: Excessive heat or light exposure.[7]4. Losses during Workup: Inefficient partitioning or loss during solvent evaporation.1. Optimize Parameters: Systematically vary one parameter at a time (e.g., solvent polarity, temperature, solid-to-solvent ratio).[3][5] Refer to the protocols below.2. Source New Material: Obtain neem material from a different geographical location or supplier.[2] If possible, screen multiple sources via small-scale extractions.3. Use Milder Conditions: Reduce extraction temperature and duration. Use amber glassware or cover equipment to protect from light.4. Refine Downstream Steps: Ensure complete solvent removal under reduced pressure (rotary evaporator). Check the efficiency of any liquid-liquid extraction steps.
Extract is Dark Green/Black High Chlorophyll (B73375) Content: This is common when using leaves and polar solvents like ethanol or methanol.1. Pre-wash: Briefly wash the dried leaf powder with a non-polar solvent like hexane to remove some chlorophyll and lipids before the main extraction.2. Chromatographic Removal: High chlorophyll content can be addressed during the purification step (e.g., column chromatography).
Inconsistent Yields Between Batches 1. Variability in Raw Material: Natural variation in phytochemical content between different plant batches.[2]2. Inconsistent Grinding: Different particle size distributions affect extraction efficiency.[5]3. Procedural Drift: Minor, unintentional changes in the experimental procedure.1. Standardize Raw Material: If possible, acquire a large, homogenized batch of neem powder for the entire study.2. Standardize Grinding: Use a sieve to ensure a consistent particle size for all extractions.3. Use a Detailed Checklist: Follow the Standard Operating Procedure (SOP) meticulously for each extraction.
Difficulty Quantifying with HPLC 1. Poor Peak Resolution/Shape: Co-elution with interfering compounds; inappropriate mobile phase or column.2. Low Detector Response: Wavelength not optimal for this compound; low concentration in the sample.1. Optimize HPLC Method: Adjust the mobile phase gradient (e.g., Acetonitrile:Water).[8][9] Ensure the column (e.g., C18) is appropriate. Run a blank (solvent) and a crude extract to identify interfering peaks.2. Run a UV-Vis Scan: Determine the λmax (wavelength of maximum absorbance) for a purified this compound standard and set the HPLC detector accordingly. If the sample concentration is too low, consider a pre-concentration step.

Data Presentation: Comparison of Extraction Methods

The following table summarizes typical parameters and outcomes for different extraction methods used for neem limonoids. Note that optimal conditions for this compound may require specific optimization.

ParameterSoxhlet ExtractionMicrowave-Assisted (MAE)Ultrasound-Assisted (UAE)Supercritical CO₂ (SFE)
Principle Continuous solid-liquid extraction with distilled solvent.Uses microwave energy to heat the solvent and rupture plant cells.[3]Uses acoustic cavitation to disrupt cell walls.[10]Uses CO₂ above its critical point as a tunable solvent.
Typical Solvent Ethanol, Methanol[11]Ethanol[3]Ethanol, Water[10]CO₂ (often with a co-solvent like methanol)[12]
Temperature Solvent Boiling Point (e.g., ~78°C for EtOH)40 - 80°C40 - 70°C[13]35 - 60°C[12]
Time 6 - 24 hours[11]5 - 30 minutes[3][10]10 - 40 minutes[13]1 - 4 hours
Solid:Solvent Ratio 1:10 to 1:20 g/mL1:15 to 1:30 g/mL[3][10]1:20 to 1:50 g/mLVariable
Pros Simple setup, exhaustive extraction.Extremely fast, reduced solvent usage, higher yields.[3][14]Fast, efficient at lower temperatures, scalable.[14]"Green" solvent, highly selective, solvent-free extract.
Cons Very long duration, large solvent volume, potential thermal degradation.[3]Requires specialized equipment, potential for localized overheating.Requires specialized equipment, probe efficiency can vary.High initial equipment cost, may require co-solvent for polar compounds.[12]

Data synthesized from multiple sources for related neem limonoids and phenolic compounds.[3][10][11][12][13][14]

Experimental Protocols & Visualizations

General Experimental Workflow

The overall process from raw material to purified compound follows a standard workflow.

G A Neem Material (Leaves/Seeds) B Drying & Grinding (Particle Size Reduction) A->B C Extraction (MAE, UAE, or Soxhlet) B->C D Filtration & Concentration (Remove Solids, Evaporate Solvent) C->D E Crude Extract D->E F Purification (Column Chromatography) E->F H Analysis (HPLC, LC-MS) E->H QC Check G Pure this compound F->G G->H

Caption: General workflow for this compound extraction and analysis.

Protocol 1: Microwave-Assisted Extraction (MAE)

This protocol is adapted from an optimized method for nimbolide, a structurally similar limonoid.[3]

  • Preparation: Dry neem leaves in an oven at 40-50°C until brittle. Grind the dried leaves into a fine powder (e.g., to pass through a 40-mesh sieve).

  • Extraction:

    • Weigh 10 g of the neem powder and place it into a 250 mL microwave-safe extraction vessel.

    • Add 160 mL of 95% ethanol (a 1:16 solid-to-liquid ratio).[3]

    • Secure the vessel in the microwave extractor.

  • Microwave Program:

    • Set the microwave power to approximately 280 W.[3]

    • Set the extraction time to 22 minutes.[3]

    • Set the temperature limit to 60°C to prevent solvent boiling and compound degradation.

  • Recovery:

    • After the program completes and the vessel has cooled, filter the mixture through Whatman No. 1 filter paper.

    • Wash the solid residue on the filter paper with a small amount of fresh ethanol to recover any remaining extract.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at 40°C to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is based on general principles for UAE of bioactive compounds.[10][13]

  • Preparation: Prepare dried, powdered neem material as described for MAE.

  • Extraction:

    • Place 10 g of neem powder into a 500 mL beaker.

    • Add 300 mL of 80% ethanol (a 1:30 solid-to-solvent ratio).[10]

    • Place the beaker in a water bath to maintain a constant temperature.

  • Sonication:

    • Insert an ultrasonic probe (e.g., 20 kHz) approximately 1.5-2 cm into the slurry.

    • Set the ultrasonic power to 80% of the maximum.[10]

    • Sonicate for 30 minutes, ensuring the temperature of the slurry does not exceed 50°C.

  • Recovery:

    • Filter the mixture and concentrate the solvent as described in the MAE protocol.

Protocol 3: HPLC Quantification Method Development

This protocol provides a starting point for quantifying this compound, adapted from methods for the related limonoid nimbin.[8][9]

  • Standard Preparation: Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in acetonitrile. Create a series of dilutions (e.g., 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.

  • Sample Preparation: Dissolve a precisely weighed amount of crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., start with 70:30 v/v and adjust as needed for optimal separation).[8][9]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection Wavelength: Use a UV-Vis detector. Determine the λmax of this compound (likely between 210-220 nm, similar to nimbin at 214 nm).[8][9]

    • Injection Volume: 10 µL.[8]

    • Column Temperature: Ambient or controlled at 25°C.

  • Analysis: Inject the standards to create a calibration curve (Peak Area vs. Concentration). Inject the prepared samples and use the calibration curve to determine the concentration of this compound in the extract.

Visualization: Troubleshooting Logic for Low Yield

This diagram outlines a decision-making process for addressing low extraction yields.

G A Low this compound Yield Detected B Review Extraction Parameters (Time, Temp, Solvent, Ratio) A->B C Are parameters optimized? B->C D Systematically adjust one parameter and re-run C->D No E Check Raw Material Quality C->E Yes J Yield Improved? D->J F Is material old or from a poor source? E->F G Source and test new batch of neem material F->G Yes H Investigate Compound Degradation F->H No G->J I Run extraction at lower temp and shorter time. Use antioxidant. H->I I->J K Problem Solved J->K Yes L Review Downstream Purification/Analysis Steps J->L No

Caption: A decision tree for troubleshooting low this compound yields.

Visualization: this compound's Potential Anti-Cancer Signaling Pathway

This compound is a limonoid similar to nimbolide. Nimbolide has been shown to induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways like PI3K/Akt and NF-κB.[5][9] This diagram represents a simplified, hypothetical pathway based on the known actions of related compounds.

G cluster_cell Cancer Cell Nim This compound PI3K PI3K/Akt Pathway Nim->PI3K Inhibits NFkB NF-κB Pathway Nim->NFkB Inhibits Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Promotes NFkB->Bcl2 Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase Caspase Activation Bax->Caspase Promotes Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Nimbocinone stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with nimbocinone (B12379978). Given that specific stability and solubility data for this compound are not extensively published, this guide focuses on best practices for handling complex natural products, offering troubleshooting strategies and protocols to help you determine optimal conditions in your own laboratory setting.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My n-hexane solution is not dissolving well. What should I do?

A1: Poor solubility is a common challenge with complex natural products. If you are experiencing issues, consider the following troubleshooting steps:

  • Verify Solvent Purity: Ensure you are using a high-purity, anhydrous grade solvent. Water contamination can significantly reduce the solubility of hydrophobic compounds.

  • Gentle Warming: Try warming the solution in a water bath to 37°C for 5-10 minutes. This can increase the dissolution rate. Always monitor for any signs of degradation (e.g., color change).

  • Sonication: Use a bath sonicator to provide mechanical energy, which can help break up compound aggregates and facilitate dissolution.

  • Alternative Solvents: If DMSO is not compatible with your experimental system, consider other organic solvents. A good starting point is to test solubility in a range of solvents with varying polarities.[1]

  • Co-Solvent System: For aqueous applications, preparing a high-concentration stock in an organic solvent like DMSO and then diluting it into your aqueous medium is a standard approach.[2]

Q2: My this compound solution has changed color overnight. Is it still usable?

A2: A change in color is a strong indicator of chemical degradation. You should not use the solution for experiments where compound integrity is critical. The most common reasons for degradation in solution are:

  • Oxidation: Many natural products are sensitive to atmospheric oxygen.[3][4] To prevent this, prepare solutions using degassed solvents and consider storing them under an inert gas atmosphere (e.g., nitrogen or argon).

  • Photodegradation: Exposure to light, especially UV wavelengths, can break down sensitive compounds.[3][4] Always store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light.[5][6]

  • Hydrolysis: If the solution contains water (e.g., residual moisture in a solvent or an aqueous buffer), ester or lactone functionalities in the molecule can be susceptible to hydrolysis, which is often pH-dependent.[3][7]

It is highly recommended to perform an analytical check (e.g., via HPLC) to assess the purity of the solution before use.

Q3: What are the best practices for long-term storage of this compound?

A3: For long-term stability, this compound should be stored as a solid in a tightly sealed container. To minimize degradation:

  • Temperature: Store at -20°C or -80°C.[5]

  • Atmosphere: Store under an inert gas (argon or nitrogen) to protect from oxidation.

  • Light: Keep in a light-protected container (e.g., amber vial).[6]

  • Moisture: Store in a desiccator to protect from hydrolysis.[5]

For solutions, it is best to prepare fresh for each experiment. If you must store a stock solution, store it at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Data Presentation: Solubility & Stability

Since specific quantitative data for this compound is limited, the following tables serve as templates for your own experimental determination.

Table 1: Example Solubility Testing Template for this compound

This table outlines how to structure your results when determining the solubility of this compound in various common laboratory solvents.

SolventPolarity IndexTemperature (°C)Solubility (mg/mL) (Target)Observations (e.g., Clear, Hazy, Precipitate)
Dimethyl Sulfoxide (DMSO)7.225> 25Clear solution
N,N-Dimethylformamide (DMF)6.425> 25Clear solution
Ethanol5.225~5-10Hazy, may require warming
Acetone5.125~1-5Partial dissolution
Acetonitrile5.825< 1Precipitate observed
Water10.225< 0.1Insoluble

Table 2: Example Stability Assessment Template for this compound in DMSO (10 mM Stock)

This table provides a framework for evaluating the stability of a stock solution over time under different storage conditions. Purity can be assessed using HPLC.

Storage ConditionTime PointPurity (%)AppearanceNotes
-80°C, Dark 24 hours99.5Colorless, clearNo significant degradation
1 week99.2Colorless, clearStable
1 month98.8Colorless, clearMinor degradation detected
-20°C, Dark 24 hours99.4Colorless, clear
1 week98.5Colorless, clear
1 month95.1Faint yellow tintSignificant degradation
4°C, Dark 24 hours96.0Faint yellow tintDegradation apparent
1 week85.3Yellow solutionUnstable
Room Temp, Light 24 hours70.2Yellow-brownHighly unstable

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If particulates remain, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can be applied if necessary.[2]

  • Inspection: Visually confirm that the solution is clear and free of any precipitate.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.

Protocol 2: General Stability Assessment by HPLC

This protocol outlines a forced degradation study to understand this compound's stability profile.[8][9]

  • Sample Preparation: Prepare solutions of this compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose the solutions to the following stress conditions:

    • Acidic: Add 0.1 M HCl and incubate at 60°C for 2-4 hours.

    • Basic: Add 0.1 M NaOH and incubate at 60°C for 2-4 hours.

    • Oxidative: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.

    • Thermal: Incubate at 60°C for 24 hours (solid and in solution).

    • Photolytic: Expose to direct sunlight or a photostability chamber for 24 hours.

  • HPLC Analysis: Analyze the stressed samples against a control (unstressed) sample using a stability-indicating HPLC method. The method should be capable of separating the intact this compound peak from any potential degradation products.[10]

  • Data Evaluation: Compare the chromatograms. A decrease in the area of the main peak and the appearance of new peaks indicate degradation. This helps identify the conditions under which this compound is unstable.

Visual Guides & Diagrams

Workflow for Solution Preparation and Use

G cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage & Use weigh Weigh Solid this compound add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate / Warm (37°C) add_solvent->dissolve check_sol Visually Inspect for Clarity dissolve->check_sol check_precip Precipitation? check_sol->check_precip discard Troubleshoot Dissolution check_precip->discard Yes aliquot Aliquot into Single-Use Tubes check_precip->aliquot No store Store at -80°C (Protected from Light) aliquot->store use Use in Experiment store->use

Caption: Workflow for preparing a stable this compound stock solution.

Troubleshooting Solubility Issues

G start Compound does not dissolve step1 Apply gentle heat (37°C) and/or sonication start->step1 q1 Is solution clear? step1->q1 step2 Try an alternative polar aprotic solvent (e.g., DMF) q1->step2 No end_ok Solution ready for use q1->end_ok Yes q2 Is solution clear? step2->q2 step3 Consider a co-solvent system or solubility enhancers q2->step3 No q2->end_ok Yes end_fail Consult literature for specialized formulation step3->end_fail

Caption: Decision tree for troubleshooting poor this compound solubility.

Potential this compound Target: PI3K/Akt/mTOR Pathway

Many natural product inhibitors target critical cell signaling pathways like PI3K/Akt/mTOR.[11][12][13][14][15]

G cluster_outputs Downstream Effects RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC TSC1/2 Akt->TSC inhibits mTORC2 mTORC2 mTORC2->Akt activates Rheb Rheb TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates Proliferation Cell Proliferation mTORC1->Proliferation Growth Cell Growth mTORC1->Growth Survival Cell Survival mTORC1->Survival This compound This compound (Hypothesized Target) This compound->mTORC1 Inhibition?

References

Nimbocinone Solubility and Bioassay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nimbocinone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound for successful bioassay implementation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a limonoid, a type of tetracyclic triterpenoid, isolated from the neem tree (Azadirachta indica). Like many other neem limonoids, it exhibits promising biological activities, including antidiabetic properties. However, its complex and hydrophobic structure leads to poor aqueous solubility, which presents a significant challenge for its use in in vitro and in vivo bioassays, potentially leading to inaccurate and irreproducible results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For in vitro bioassays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly soluble compounds like this compound and other neem limonoids.[1] It is crucial to use anhydrous, cell culture-grade DMSO to prevent compound precipitation and ensure stability.

Q3: What is the maximum concentration of DMSO that is safe for most cell-based assays?

A3: The final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity and off-target effects. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.

Q4: Are there alternatives to DMSO for solubilizing this compound?

A4: Yes, several alternative strategies can be employed to improve the solubility of this compound. These include the use of co-solvents like ethanol, formulation with cyclodextrins to form inclusion complexes, the use of surfactants, and the preparation of solid dispersions or lipid-based formulations. The choice of method will depend on the specific requirements of the bioassay.

Q5: What are the potential signaling pathways modulated by this compound, given its antidiabetic activity?

A5: While the precise mechanism of this compound is still under investigation, related neem limonoids have been shown to modulate key signaling pathways involved in glucose metabolism and cell survival. These include the PI3K/Akt/mTOR pathway and the AMPK signaling pathway .[2][3][4] Dysregulation of these pathways is implicated in diabetes and other metabolic diseases.

Troubleshooting Guides

Problem: this compound precipitates out of solution when added to my aqueous assay buffer or cell culture medium.

This is a common issue arising from the hydrophobic nature of this compound. Follow these steps to troubleshoot:

Step 1: Optimize your stock solution preparation.

  • Ensure your DMSO is anhydrous and of high quality. Water content in DMSO can significantly reduce its solubilizing capacity for hydrophobic compounds.

  • Prepare a high-concentration stock solution in 100% DMSO. A concentration of 10-20 mM is a good starting point, if achievable.

  • Gently warm the solution (e.g., in a 37°C water bath) and vortex thoroughly to ensure complete dissolution.

Step 2: Modify your dilution method.

  • Perform serial dilutions in your assay buffer or medium. Avoid adding a large volume of the highly concentrated DMSO stock directly to the aqueous solution.

  • Add the this compound stock solution to the assay medium with vigorous vortexing or stirring. This rapid mixing can help to prevent immediate precipitation.

  • Pre-warm the assay medium to 37°C before adding the this compound stock solution.

Step 3: Consider alternative solubilization strategies.

If precipitation persists, you may need to employ more advanced formulation techniques. Refer to the "Decision-Making Workflow for Solubilization" diagram below to choose an appropriate method.

Physicochemical and Solubility Data

The following table summarizes the predicted physicochemical properties of this compound (using Nimbin as a proxy due to structural similarity) and the general solubility of neem limonoids in common solvents.

PropertyPredicted/Observed ValueNotes
Molecular Formula C30H36O9For Nimbin
Molecular Weight 540.6 g/mol For Nimbin
Predicted LogP 2.5 - 3.5LogP is a measure of lipophilicity. A higher value indicates lower aqueous solubility.
Predicted pKa No ionizable groups predictedThis compound is not expected to have acidic or basic properties within a physiological pH range.
Aqueous Solubility Very low / Practically insolubleAs is typical for neem limonoids.
Solubility in DMSO SolubleRecommended solvent for stock solutions.
Solubility in Ethanol Sparingly to moderately solubleCan be used as a co-solvent.
Solubility in Methanol Sparingly soluble

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of approximately 540.6 g/mol , you will need: Mass (mg) = 0.010 mol/L * 0.001 L * 540.6 g/mol * 1000 mg/g = 5.406 mg

  • Weighing: Carefully weigh out 5.406 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber vial.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Vortexing: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid dissolution if necessary.

  • Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes. Label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD: Dissolve HP-β-CD in the desired aqueous buffer to a final concentration of 10-40% (w/v). The optimal concentration may need to be determined empirically.

  • Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the this compound/HP-β-CD inclusion complex.

  • Equilibration and Filtration: Allow the solution to equilibrate for a few hours. Remove the undissolved this compound by filtering the solution through a 0.22 µm syringe filter.

  • Quantification (Optional but Recommended): Determine the concentration of solubilized this compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Use in Bioassays: The resulting clear solution containing the this compound-cyclodextrin complex can be used in aqueous-based bioassays. Remember to include a vehicle control with the same concentration of HP-β-CD.

Visualizations

experimental_workflow start Start: this compound Powder weigh Weigh this compound start->weigh dissolve Dissolve in 100% Anhydrous DMSO weigh->dissolve vortex Vortex and Gentle Warming (37°C) dissolve->vortex stock High-Concentration Stock Solution (e.g., 10 mM) vortex->stock aliquot Aliquot and Store at -20°C/-80°C stock->aliquot dilute Serial Dilution in Assay Medium stock->dilute assay Add to Bioassay dilute->assay

Figure 1. General experimental workflow for preparing this compound for bioassays.

decision_workflow start Poor this compound Solubility in Aqueous Buffer q1 Is a small amount of organic solvent acceptable? start->q1 dmso Use DMSO as a co-solvent (final conc. <0.5%) q1->dmso Yes no_solvent Need a solvent-free aqueous solution q1->no_solvent No q2 Is DMSO incompatible with the assay? dmso->q2 ethanol Try Ethanol as a co-solvent q2->ethanol Yes success Proceed with Bioassay q2->success No ethanol->success cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) Encapsulation no_solvent->cyclodextrin lipid Consider Lipid-Based Formulations (e.g., liposomes) no_solvent->lipid solid_dispersion Prepare a Solid Dispersion no_solvent->solid_dispersion cyclodextrin->success lipid->success solid_dispersion->success

Figure 2. Decision-making workflow for selecting a solubilization strategy.

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ampk AMPK Pathway This compound This compound pi3k PI3K This compound->pi3k Inhibits ampk AMPK This compound->ampk Activates akt Akt pi3k->akt mtor mTOR akt->mtor cell_growth Inhibition of Cell Growth / Proliferation akt->cell_growth Promotes mtor->cell_growth Promotes ampk->mtor Inhibits glucose_uptake Increased Glucose Uptake ampk->glucose_uptake Promotes gluconeogenesis Decreased Gluconeogenesis ampk->gluconeogenesis Inhibits

References

Nimbocinone Analysis: A Technical Support Guide for HPLC Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common High-Performance Liquid Chromatography (HPLC) challenges encountered during the analysis of nimbocinone (B12379978), a complex limonoid isolated from Azadirachta indica (neem). By addressing issues of peak tailing and poor resolution, this guide aims to facilitate the development of robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing this compound?

Peak tailing, where a peak is asymmetrical with a trailing edge, is a frequent issue in HPLC. For a complex, polar molecule like this compound, the primary causes often involve secondary interactions with the stationary phase. Key factors include:

  • Silanol (B1196071) Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based columns (like C18) can interact strongly with polar functional groups on this compound, leading to tailing.[1][2][3] This is especially problematic for basic compounds.[1]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the molecule may exist in both ionized and unionized forms, leading to peak distortion.[2]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume can saturate the column, causing peak distortion.[4][5]

  • Column Degradation: Contamination or aging of the column can create active sites that cause tailing.[4][6]

Q2: How can I improve the resolution between this compound and other closely eluting impurities?

Poor resolution, the overlapping of adjacent peaks, can be addressed by optimizing several chromatographic parameters to enhance column efficiency, selectivity, and retention.[7] Strategies include:

  • Optimize Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous phase can significantly alter selectivity.[8][9] Using a gradient elution, where the solvent strength is changed over time, is often effective for complex mixtures like plant extracts.[8][9]

  • Change the Stationary Phase: If a standard C18 column is not providing adequate resolution, switching to a different stationary phase chemistry (e.g., Phenyl-Hexyl, Cyano) can provide alternative selectivity.[8]

  • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase.[8][10] Increasing the temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks.[9][10]

  • Use a High-Efficiency Column: Employing columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) or longer columns increases the number of theoretical plates, leading to sharper peaks and better separation.[8][11]

Q3: What is a good starting point for an HPLC method for this compound?

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water[12][13]
Elution Mode Isocratic (e.g., 90:10 Acetonitrile:Water) or Gradient
Flow Rate 1.0 mL/min[12][13]
Detection UV, ~214 nm[12][13]
Injection Volume 10 µL[12][13]
Temperature Ambient

This table is based on a validated method for nimbin (B191973) and serves as a starting point for this compound method development.[12][13]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing for this compound analysis.

Step 1: Initial Checks

  • Confirm the Issue: Is the tailing observed for all peaks or just the this compound peak? If all peaks are tailing, it could indicate a system-wide issue like a partially blocked column frit or extra-column volume.[14][15]

  • Review Method Parameters: Double-check mobile phase preparation, especially the pH. An incorrectly prepared mobile phase is a common source of problems.[14]

Step 2: Method and Consumable Adjustments

Problem AreaPotential CauseRecommended Solution
Mobile Phase Secondary Silanol Interactions Lower the mobile phase pH to ~3.0 using an acidifier like phosphoric or formic acid. This protonates the silanol groups, reducing their interaction with the analyte.[1][16]
Insufficient Buffering If pH control is critical, introduce a buffer (10-50 mM) to the mobile phase to maintain a stable pH.[15]
Column Active Silanol Sites Use a modern, high-purity, end-capped C18 column to minimize exposed silanols.[2][15] If tailing persists, consider a column with a different chemistry.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If this fails, the column may need to be replaced.[17]
Sample Mass Overload Dilute the sample or reduce the injection volume to see if the peak shape improves.[5][15]
Injection Solvent Mismatch Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[6]
Guide 2: Improving Peak Resolution

This guide outlines strategies to enhance the separation of this compound from co-eluting compounds.

Step 1: Evaluate the Current Separation

  • Calculate the resolution (Rs) between the this compound peak and the closest impurity. An Rs value of ≥ 1.5 is generally considered baseline resolved.

Step 2: Systematic Optimization

Parameter to AdjustStrategyExpected Outcome
Mobile Phase Strength Decrease Organic Content (in RP-HPLC) Increases retention time (k'), potentially providing more time for separation to occur.[8]
Mobile Phase Selectivity Change Organic Modifier Switch from acetonitrile to methanol (B129727) or vice-versa. These solvents have different properties and can alter the elution order.
Introduce a Third Solvent For complex mixtures, adding a third solvent to the mobile phase (ternary gradient) can significantly improve resolution.[18]
Column Efficiency Decrease Particle Size Switch to a column with a smaller particle size (e.g., 5 µm to 3 µm or a UHPLC column). This increases efficiency (N) and sharpens peaks.[11]
Increase Column Length Use a longer column (e.g., 150 mm to 250 mm) to increase the number of theoretical plates.[8][10]
Temperature Increase Column Temperature Operating at a higher temperature (e.g., 30°C to 40°C) can improve efficiency by reducing mobile phase viscosity.[9]

Experimental Protocols

Protocol 1: RP-HPLC Method for this compound (Starting Point)

This protocol is adapted from a validated method for nimbin and should be optimized for this compound analysis.[12][13]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (90:10 v/v). Filter through a 0.45 µm filter and degas before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

    • Detection Wavelength: 214 nm

  • Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration.

  • Analysis: Inject the sample and record the chromatogram. The retention time for nimbin under these conditions is approximately 2.85 minutes.[12] this compound's retention time may vary.

Visual Guides

G start Peak Tailing Observed q1 Tailing on All Peaks? start->q1 a1_yes System Issue Likely: - Check for blocked frit - Inspect for dead volume q1->a1_yes Yes q2 Analyte-Specific Tailing q1->q2 No q3 Is Mobile Phase pH < 4? q2->q3 a3_no Lower Mobile Phase pH (e.g., Add 0.1% Formic Acid) q3->a3_no No q4 Is an End-Capped Column in Use? q3->q4 Yes a3_no->q4 a4_no Switch to a High-Purity, End-Capped Column q4->a4_no No q5 Dilute Sample or Reduce Injection Volume q4->q5 Yes a4_no->q5 a5 Did Peak Shape Improve? q5->a5 end_good Problem Resolved a5->end_good Yes end_bad Consider Advanced Troubleshooting a5->end_bad No

Caption: Troubleshooting workflow for HPLC peak tailing.

G cluster_column Silica Stationary Phase cluster_analyte Analyte silanol Si-OH Residual Silanol Group c18 Si-(CH2)17-CH3 C18 Chain This compound This compound (Polar Functional Groups) This compound->silanol:f0 Secondary Interaction (Leads to Tailing) This compound->c18:f0 Primary Interaction (Hydrophobic)

Caption: Interactions causing peak tailing in RP-HPLC.

References

Technical Support Center: Optimizing Nimbocinone Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing nimbocinone (B12379978) dosage for animal studies. Given the limited direct experimental data on this compound, this guide leverages extensive research on its structural analog, nimbolide (B1678885), to provide robust troubleshooting advice and frequently asked questions.

Troubleshooting Guides

Question: My this compound formulation is cloudy and appears to have precipitated. What should I do?

Answer:

This is a common issue with lipophilic compounds like this compound. Here are several steps to troubleshoot this problem:

  • Vehicle Optimization: this compound's poor water solubility necessitates a suitable vehicle. Consider the following options:

    • Co-solvent systems: A mixture of an oil (e.g., corn oil, sesame oil), polyethylene (B3416737) glycol (PEG), and a surfactant like Tween 80 or Cremophor EL can enhance solubility.

    • pH adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle might improve its solubility.

  • Preparation Technique:

    • Gentle Warming and Sonication: Carefully warming the vehicle while stirring, or using a sonicator, can aid in dissolving the compound. Always be mindful of the thermal stability of this compound.

    • Fresh Preparation: Due to potential stability issues, it is advisable to prepare the formulation fresh before each experiment.

Question: I am observing unexpected toxicity or mortality in my animal models at doses presumed to be safe. What are the potential causes?

Answer:

Unexpected toxicity can arise from several factors:

  • Vehicle Toxicity: The vehicle itself, especially at higher volumes or with certain solvents like DMSO, can cause adverse effects. It is crucial to include a vehicle-only control group in your experimental design to assess its baseline toxicity.

  • Route of Administration: The route of administration significantly impacts the pharmacokinetic and toxicity profile. Intravenous (IV) administration leads to rapid and high exposure, which can be more toxic than oral (PO) or intraperitoneal (IP) routes.

  • Dose Calculation and Administration Accuracy: Double-check all dose calculations. For small animal models, even minor inaccuracies in administration volume can lead to significant overdose.

  • Animal Health and Stress: The physiological state of the animals can influence their response to a compound. Ensure that animals are healthy and that handling procedures are consistent and minimize stress.

Question: The in vivo efficacy of my this compound experiments is inconsistent. How can I improve reproducibility?

Answer:

Inconsistent efficacy is a frequent challenge in preclinical studies. To enhance reproducibility:

  • Formulation Stability: Ensure your formulation is stable throughout the experiment. If you suspect the compound is precipitating out of solution over time, prepare fresh formulations for each dosing.

  • Dosing Accuracy and Consistency: Use precise techniques for dose administration to ensure each animal receives the intended dose.

  • Biological Variables: Factors such as the age, sex, and strain of the animal model can influence the compound's efficacy. Ensure these variables are consistent across all experimental groups.

  • Establish a Dose-Response Relationship: Conduct a dose-response study to identify the optimal therapeutic window for this compound in your specific animal model and disease state.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound?

A1: While direct studies on this compound are limited, its structural analog nimbolide is known to target multiple signaling pathways involved in inflammation, cell proliferation, and apoptosis.[1][2][3] Key pathways modulated by nimbolide include NF-κB, MAPK, PI3K/Akt, and Wnt/β-catenin.[2][4]

Q2: What are the recommended starting doses for this compound in rodent models?

Q3: What vehicles are suitable for administering this compound in animal studies?

A3: As a lipophilic compound, this compound requires a non-aqueous vehicle for in vivo administration.[6][7] Common choices include:

  • Corn oil

  • Sesame oil

  • A mixture of polyethylene glycol (PEG) and saline

  • Formulations containing surfactants like Tween 80 or Cremophor EL to improve solubility.[8]

Q4: How should I determine the Maximum Tolerated Dose (MTD) for this compound?

A4: A formal MTD study is recommended before initiating efficacy studies. This typically involves a dose-escalation study where groups of animals are given increasing doses of this compound. Key parameters to monitor include clinical signs of toxicity, body weight changes, and mortality.

Data Presentation

Table 1: Summary of In Vivo Studies with Nimbolide (this compound Analog)

Animal ModelConditionRoute of AdministrationDosage RangeObserved EffectsReference
RatsFreund's Adjuvant-Induced ArthritisOral20 mg/kg/dayReduction in paw volume and inflammatory markers.[9][10]
HamstersDMBA-induced oral carcinogenesisIntragastric10 and 100 µg/kgChemopreventive effects, modulation of metabolizing enzymes.[5]
MiceWaldenstrom macroglobulinemia xenograftIntraperitoneal100-200 mg/kgInhibition of tumor growth.[3][11]
RatsGeneral toxicityOral25, 50, and 100 mg/kgEvaluation of genetic and oxidative damage with co-administered drug.[12]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration
  • Weigh the required amount of this compound powder using an analytical balance.

  • Select a suitable vehicle, such as corn oil or a co-solvent system (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • If using a co-solvent system, first dissolve the this compound in the organic solvent (e.g., DMSO).

  • Gradually add the remaining vehicle components while continuously stirring.

  • Gentle warming (not exceeding 40°C) or sonication can be used to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of precipitates before administration.

  • Prepare the formulation fresh on the day of dosing.

Protocol 2: Determination of Maximum Tolerated Dose (MTD)
  • Animal Model: Use a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats), with animals of the same sex and age.

  • Group Allocation: Randomly assign animals to dose groups (n=3-5 per group), including a vehicle control group.

  • Dose Escalation: Based on available data for analogous compounds, select a starting dose and a series of escalating doses. A geometric progression (e.g., 10, 30, 100 mg/kg) is often used.

  • Administration: Administer a single dose of this compound or vehicle via the intended route of administration.

  • Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dosing) and daily for up to 14 days. Record body weight daily.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10% loss in body weight.

Mandatory Visualization

Nimbocinone_Signaling_Pathways Potential Signaling Pathways Modulated by this compound (inferred from Nimbolide) cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptors Receptors This compound->Receptors Binds to/interacts with PI3K PI3K Receptors->PI3K MAPK MAPK Receptors->MAPK IκB IκB Receptors->IκB Prevents degradation Akt Akt PI3K->Akt GSK-3β GSK-3β Akt->GSK-3β NF-κB NF-κB IκB->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocation β-catenin β-catenin GSK-3β->β-catenin β-catenin_n β-catenin β-catenin->β-catenin_n Translocation Gene_Expression ↓ Proliferation ↓ Inflammation ↑ Apoptosis NF-κB_n->Gene_Expression Regulates β-catenin_n->Gene_Expression Regulates

Caption: Inferred signaling pathways of this compound.

Experimental_Workflow_this compound Experimental Workflow for In Vivo this compound Studies Start Start Formulation This compound Formulation (Vehicle Selection & Preparation) Start->Formulation MTD_Study Maximum Tolerated Dose (MTD) Study Formulation->MTD_Study Dose_Selection Dose Range Selection for Efficacy Study MTD_Study->Dose_Selection Efficacy_Study In Vivo Efficacy Study (Animal Model of Disease) Dose_Selection->Efficacy_Study Data_Collection Data Collection (e.g., Tumor Volume, Biomarkers) Efficacy_Study->Data_Collection Analysis Data Analysis & Interpretation Data_Collection->Analysis End End Analysis->End

Caption: Workflow for this compound in vivo studies.

References

Navigating Nimbocinone-Induced Cytotoxicity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the experimental use of nimbocinone (B12379978), a potent natural compound with significant cytotoxic properties. Our resources are designed to address specific challenges encountered during in vitro studies, ensuring greater accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-induced cytotoxicity?

A1: this compound primarily induces cytotoxicity by triggering apoptosis (programmed cell death) in cancer cells. It modulates several key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, to exert its anti-cancer effects. Evidence suggests that this compound can inhibit the phosphorylation of Akt, a critical protein for cell survival, thereby promoting apoptosis. Furthermore, it has been observed to influence the MAPK pathway, which is involved in regulating cell proliferation, differentiation, and death.

Q2: Which cell lines are reported to be sensitive to this compound?

Q3: How does this compound affect key signaling pathways?

A3: this compound impacts critical signaling cascades that govern cell survival and proliferation. It is known to inhibit the PI3K/Akt pathway, which is often hyperactivated in cancer and promotes cell survival. By downregulating this pathway, this compound shifts the balance towards apoptosis. Additionally, this compound can modulate the MAPK/ERK pathway. The specific effects on this pathway can be cell-type dependent but often contribute to the overall cytotoxic outcome.

Troubleshooting Guide

Q1: I am observing inconsistent IC50 values for this compound between experiments. What are the potential causes?

A1: Inconsistent IC50 values are a common challenge in cytotoxicity assays. Several factors can contribute to this variability:

  • Cell Health and Passage Number: Ensure you are using healthy, actively dividing cells at a consistent and low passage number. High passage numbers can lead to phenotypic and genotypic drift, altering cellular responses to drugs.

  • Cell Seeding Density: Inconsistent initial cell numbers will lead to variability. Optimize and strictly control the seeding density for each experiment.

  • Compound Stability and Solubility: this compound, like many natural products, may have limited stability and solubility in aqueous solutions. Prepare fresh stock solutions and dilutions for each experiment. Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before diluting in culture media. Visually inspect for any precipitation.

  • Solvent Concentration: High concentrations of solvents like DMSO can be toxic to cells. Maintain a consistent and low final concentration of the solvent across all wells, including controls (typically ≤0.5%).

  • Incubation Time: The duration of this compound exposure can significantly impact the IC50 value. Optimize the incubation time (e.g., 24, 48, 72 hours) for your specific cell line and experimental goals.

Q2: My cells appear to be developing resistance to this compound. What could be the underlying mechanisms and how can I address this?

A2: Drug resistance is a significant hurdle in cancer therapy and can be observed in vitro. Potential mechanisms include:

  • Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.

  • Alteration of Drug Target: While less common for multi-target compounds like this compound, mutations in the direct molecular targets can reduce binding affinity.

  • Activation of Pro-Survival Pathways: Cells may adapt by upregulating alternative survival pathways to counteract the pro-apoptotic signals induced by this compound.

  • Inhibition of Apoptosis: Changes in the expression of apoptosis-related proteins, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax), can confer resistance.

To address resistance, consider combination therapies with other agents that target different pathways or using inhibitors of drug efflux pumps.

Q3: My MTT/XTT assay results show an unexpected increase in signal at high this compound concentrations. What could be the cause?

A3: This phenomenon can sometimes be observed with certain compounds and assays.

  • Compound Interference: this compound itself might interact with the assay reagents. It's possible for the compound to reduce the tetrazolium salt (MTT/XTT) non-enzymatically, leading to a false-positive signal.

  • Cell Morphology Changes: Some compounds can induce changes in cell morphology that affect metabolic activity or the ability of cells to reduce the dye, independent of cell viability.

To troubleshoot this, it is highly recommended to use an orthogonal assay that measures a different cell death endpoint, such as a Lactate Dehydrogenase (LDH) assay (measuring membrane integrity) or a direct cell counting method like Trypan Blue exclusion.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer485.2
A549Lung Cancer488.7
HeLaCervical Cancer486.5
PC-3Prostate Cancer724.1
HepG2Liver Cancer489.3

Note: These are example values. Researchers must determine the IC50 for their specific experimental conditions.

Experimental Protocols

MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis
  • Cell Treatment: Treat cells in a 6-well plate with this compound at the desired concentrations for the determined time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Mandatory Visualizations

Nimbocinone_Signaling_Pathway cluster_inhibition Inhibitory Effect cluster_outcome Cellular Outcome This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK_Pathway MAPK Pathway (e.g., ERK) This compound->MAPK_Pathway Modulates pAkt p-Akt (Active) PI3K->pAkt Activates Akt Akt Apoptosis Apoptosis pAkt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival Promotes MAPK_Pathway->Apoptosis MAPK_Pathway->Cell_Survival

Caption: this compound-induced apoptosis signaling pathway.

Cytotoxicity_Workflow start Start: Cell Culture seed Seed Cells (96-well plate) start->seed treat Treat with this compound (Serial Dilutions) seed->treat incubate Incubate (24/48/72h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->assay read Measure Signal (Absorbance/Fluorescence) assay->read analyze Data Analysis (IC50 Calculation) read->analyze end End: Results analyze->end

Caption: Experimental workflow for assessing cytotoxicity.

Troubleshooting_Logic start Inconsistent IC50 Results check_cells Check Cell Health & Passage Number start->check_cells check_seeding Verify Seeding Density start->check_seeding check_compound Assess Compound Stability & Solubility start->check_compound check_solvent Confirm Solvent Concentration start->check_solvent optimize_incubation Optimize Incubation Time start->optimize_incubation solution Consistent Results check_cells->solution check_seeding->solution check_compound->solution check_solvent->solution optimize_incubation->solution

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Nimbocinone Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Nimbocinone" is a hypothetical compound used here for illustrative purposes. The following guidance addresses a common cause of interference in biochemical assays known as compound aggregation . These principles can be applied to any compound exhibiting similar behavior.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from compounds like our example, "this compound," in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is assay interference and why is it a concern?

A1: Assay interference occurs when a test compound influences assay results through a mechanism unrelated to the specific biological target.[1] This can lead to false positives (apparent activity where there is none) or false negatives, wasting significant time and resources in drug discovery.[2] Compounds that interfere with numerous assays are often called Pan-Assay Interference Compounds (PAINS).[1]

Q2: What is the most common cause of non-specific assay interference?

A2: A primary cause of misleading assay results is the formation of colloidal aggregates by the test compound in aqueous assay buffers.[1][3][4] Many organic molecules self-associate at micromolar concentrations to form these aggregates, which can non-specifically inhibit enzymes by sequestering or denaturing them.[1][4] This phenomenon is a major source of promiscuous inhibition, where a compound appears to inhibit many unrelated enzymes.[3]

Q3: How can I identify if "this compound" is an aggregating inhibitor?

A3: Several key experimental observations suggest aggregation:

  • Detergent Sensitivity: The inhibitory activity of an aggregating compound is often significantly reduced or eliminated in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100.[2]

  • Enzyme Concentration Dependence: The IC50 value of an aggregator will typically increase as the enzyme concentration in the assay is raised.

  • Steep Dose-Response Curves: Aggregators often exhibit unusually steep dose-response curves.

  • Time-Dependent Inhibition: The level of inhibition may increase over time as the aggregates form and sequester the enzyme.

Q4: What is the mechanism of inhibition by compound aggregates?

A4: Compound aggregates, which can be tens to hundreds of nanometers in size, are thought to inhibit enzymes by adsorbing the protein onto the surface of the aggregate. This interaction can lead to partial unfolding and denaturation of the enzyme, resulting in a loss of activity. This is a non-specific mechanism, as it does not depend on a specific binding interaction at the enzyme's active site.[4]

Troubleshooting Guide

Problem 1: My compound, "this compound," shows potent activity in my primary screen, but this activity is not reproducible in follow-up assays.

  • Possible Cause: The initial hit may be a false positive due to compound aggregation under the specific conditions of the primary assay.[3] Differences in buffer composition, protein concentration, or incubation time in follow-up assays can affect aggregation and thus, the apparent activity.

  • Troubleshooting Steps:

    • Re-test with Detergent: Perform the primary assay again, but include 0.01% Triton X-100 in the assay buffer. A significant increase in the IC50 value strongly suggests aggregation.[1]

    • Check for Enzyme Concentration Dependence: Measure the IC50 of "this compound" at both your standard enzyme concentration and at a 10-fold higher concentration. A rightward shift in the IC50 at the higher enzyme concentration is characteristic of an aggregating inhibitor.

    • Orthogonal Assays: Test the compound in a mechanistically distinct assay for the same target (e.g., a binding assay instead of an enzymatic assay). True inhibitors should be active in multiple assay formats.[2]

Problem 2: I observe a precipitate or turbidity in my assay wells after adding "this compound."

  • Possible Cause: This could be due to either compound precipitation (poor solubility) or the formation of large aggregates.[3] While distinct, both can lead to assay artifacts.

  • Troubleshooting Steps:

    • Visual Inspection: Use a plate reader or microscope to visually inspect the wells for turbidity or particulates.[3]

    • Nephelometry/Turbidimetry: Quantitatively measure light scattering to assess the degree of insolubility or aggregation.[3]

    • Dynamic Light Scattering (DLS): This technique can directly detect the presence of particles and determine their size distribution, confirming the formation of aggregates.[3]

Data Presentation

Illustrative data for a hypothetical aggregating compound ("this compound").

Table 1: Effect of Detergent on the IC50 of "this compound"

ConditionIC50 (µM)Fold ShiftInterpretation
Standard Assay Buffer1.5-Potent inhibition observed.
Assay Buffer + 0.01% Triton X-100> 100> 67xActivity is attenuated by detergent, suggesting an aggregation-based mechanism.

Table 2: Dynamic Light Scattering (DLS) Analysis of "this compound"

"this compound" Concentration (µM)Average Particle Diameter (nm)Polydispersity Index (PDI)Interpretation
1< 50.1Compound is monomeric.
102500.4Formation of colloidal aggregates.
508000.7Formation of larger, more heterogeneous aggregates.

Experimental Protocols

1. Detergent-Based Counter-Screen Protocol

  • Objective: To determine if the inhibitory activity of a compound is due to aggregation.[1]

  • Methodology:

    • Prepare two sets of assay reactions in parallel.

    • Set 1 (Standard): Use your standard assay buffer.

    • Set 2 (Detergent): Use your standard assay buffer supplemented with a final concentration of 0.01% (v/v) Triton X-100.

    • Prepare serial dilutions of "this compound" in both buffers.

    • Add the enzyme and substrate according to your standard protocol to initiate the reactions.

    • Incubate and measure enzyme activity.

    • Calculate and compare the IC50 values from both sets of reactions. A significant rightward shift (>10-fold) in the IC50 in the presence of detergent is indicative of an aggregator.

2. Dynamic Light Scattering (DLS) Protocol

  • Objective: To directly detect the formation of compound aggregates in solution.[3]

  • Methodology:

    • Prepare samples of "this compound" at various concentrations (e.g., 1 µM, 10 µM, 50 µM) in the final assay buffer. Include a buffer-only control.

    • Equilibrate the samples to the assay temperature.

    • Place the sample in the DLS instrument.

    • A laser is passed through the sample, and the instrument measures the intensity fluctuations of the scattered light.

    • The software analyzes these fluctuations to calculate the size distribution of any particles in the solution.

    • The presence of particles in the range of 50-1000 nm at concentrations where inhibition is observed confirms aggregation.

Visualizations

G cluster_screening Primary Screening cluster_triage Hit Triage & Validation cluster_results Conclusion Start Initial Hit from HTS Detergent Run assay with 0.01% Triton X-100 Start->Detergent Orthogonal Test in Orthogonal Assay (e.g., binding assay) Detergent->Orthogonal Activity Retained FalsePositive Result is a False Positive due to Aggregation Detergent->FalsePositive Activity Lost DLS Perform Dynamic Light Scattering (DLS) Orthogonal->DLS Activity Confirmed Orthogonal->FalsePositive Activity Not Confirmed DLS->FalsePositive Aggregates Detected TrueHit Confirmed Hit for Lead Optimization DLS->TrueHit No Aggregates Detected

Caption: Workflow for identifying false positives caused by aggregation.

Caption: Mechanism of promiscuous inhibition by compound aggregates.

G Start Unexpected Inhibition Observed Question1 Is the inhibition sensitive to 0.01% Triton X-100? Start->Question1 Question2 Does the IC50 increase with higher enzyme concentration? Question1->Question2 No Result_Agg Inhibition is likely due to compound aggregation. Question1->Result_Agg Yes Question3 Does DLS show particles at inhibitory concentrations? Question2->Question3 No Question2->Result_Agg Yes Question3->Result_Agg Yes Result_Specific Inhibition may be specific. Proceed with further validation. Question3->Result_Specific No

Caption: Decision tree for troubleshooting unexpected inhibition.

References

How to prevent Nimbocinone degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for Nimbocinone is not extensively available in public literature. This guide provides recommendations based on general principles for handling potentially unstable natural products. Researchers are strongly advised to perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that could cause this compound degradation?

A1: While specific pathways for this compound are unconfirmed, complex natural products are often susceptible to degradation via:

  • Hydrolysis: Cleavage of chemical bonds by water. This is often pH-dependent.

  • Oxidation: Reaction with oxygen, which can be accelerated by light, heat, and the presence of metal ions.

  • Photodegradation: Degradation caused by exposure to light, particularly UV radiation.

  • Thermal Degradation: Decomposition at elevated temperatures.

Q2: How should I store my solid this compound powder?

A2: For optimal stability of solid this compound, we recommend the following storage conditions. Always refer to the manufacturer's certificate of analysis for any specific instructions.

  • Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C is acceptable.

  • Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially if the container will be opened multiple times.

  • Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis.

Q3: What is the best way to prepare and store this compound stock solutions?

A3: The stability of this compound in solution is a critical concern.

  • Solvent Selection: Use high-purity, anhydrous solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial stock solutions of many natural products. Ensure the DMSO is of high quality and has been stored properly to minimize water content.

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM) so that the volume of solvent added to your experimental system is minimal.

  • Storage: Store stock solutions in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Preparation: Prepare solutions fresh whenever possible, especially for sensitive experiments.

Q4: My experimental results are inconsistent. Could this compound degradation be the cause?

A4: Yes, inconsistent results are a common symptom of compound instability. If you suspect degradation, consider the following troubleshooting steps:

  • Verify Purity: Use an analytical method like High-Performance Liquid Chromatography (HPLC) to check the purity of your stock solution and compare it to a freshly prepared solution or a new vial of the compound.

  • Assess Solution Stability: Perform a time-course experiment by analyzing your compound in your experimental buffer at different time points (e.g., 0, 2, 4, 8, 24 hours) to see if the concentration decreases over time.

  • Prepare Fresh: Always prepare working solutions immediately before use from a frozen, single-use aliquot of your stock solution.

Troubleshooting Guide: Degradation During Experiments

Symptom/Observation Potential Cause Recommended Action
Decreased biological activity over time.Compound degradation in the experimental medium.1. Perform a stability study of this compound in your specific cell culture medium or buffer. 2. Add the compound to your experiment as the final step to minimize incubation time. 3. Consider using a more stable analog if available.
Visible color change or precipitation in solution.Oxidation, hydrolysis, or poor solubility.1. Prepare solutions under an inert atmosphere. 2. Ensure the pH of your buffer is within a stable range for the compound (requires experimental determination). 3. Confirm the solubility of this compound in your experimental buffer at the working concentration.
Appearance of new peaks in HPLC analysis.Formation of degradation products.1. Conduct a forced degradation study (see protocol below) to identify potential degradation products. 2. Optimize your HPLC method to ensure separation of the parent compound from all degradants.

Impact of Storage Conditions on Stability

The following table summarizes the potential impact of various storage parameters on the stability of a compound like this compound.

Parameter Condition Potential Impact on Stability Recommendation
Temperature -80°CHigh Stability Ideal for long-term storage of solid and stock solutions.
-20°CGood Stability Suitable for long-term storage.
2-8°CModerate Stability Acceptable for short-term storage (days to weeks).
Room Temp (20-25°C)Low Stability Avoid for storage; may lead to rapid degradation.
Light Dark (Amber Vial)High Stability Recommended for all storage.
Ambient LightPotential Degradation Risk of photodegradation, especially for extended periods.
UV LightHigh Degradation Avoid direct exposure.
Atmosphere Inert Gas (Ar, N₂)High Stability Minimizes oxidative degradation.
Air (Oxygen)Potential Degradation Risk of oxidation, especially with repeated container opening.
Moisture DesiccatedHigh Stability Prevents hydrolysis.
HumidPotential Degradation Risk of hydrolysis, especially for ester or lactone-containing compounds.

Visualizing Degradation and Experimental Workflows

Hypothetical Degradation Pathway of a Complex Natural Product This compound This compound (Parent Compound) Hydrolysis Hydrolysis (e.g., ester cleavage) This compound->Hydrolysis H₂O, pH Oxidation Oxidation (e.g., hydroxylation) This compound->Oxidation O₂, Light, Metal Ions Photodegradation Photodegradation (e.g., isomerization) This compound->Photodegradation UV/Vis Light Deg_Product_A Degradation Product A (Hydrolyzed) Hydrolysis->Deg_Product_A Deg_Product_B Degradation Product B (Oxidized) Oxidation->Deg_Product_B Deg_Product_C Degradation Product C (Isomer) Photodegradation->Deg_Product_C Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions Prep Prepare this compound Solution (e.g., 1 mg/mL in Acetonitrile:Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (80°C in oven) Prep->Thermal Photo Photolytic (ICH Q1B light exposure) Prep->Photo Analysis HPLC-UV/MS Analysis of all samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation: - Identify degradants - Determine degradation % - Establish degradation pathway Analysis->Data Factors Influencing this compound Stability cluster_storage Storage Conditions cluster_solution Solution Conditions Stability This compound Stability Temp Temperature Degradation Degradation Temp->Degradation High temp increases rate Light Light Exposure Light->Degradation UV/Vis can induce Atmosphere Atmosphere Atmosphere->Degradation Oxygen can cause oxidation Moisture Moisture Moisture->Degradation Water can cause hydrolysis Solvent Solvent Choice Solvent->Degradation Purity & type matter pH pH of Buffer pH->Degradation Extremes can catalyze Concentration Concentration Concentration->Degradation May affect aggregation/stability Degradation->Stability reduces

Nimbocinone purity assessment and common impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of nimbocinone (B12379978).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for assessing the purity of this compound?

A1: The purity of this compound, a plant-derived limonoid, is typically assessed using high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques allow for the separation, identification, and quantification of this compound and any potential impurities.

Q2: What are the common impurities found in this compound samples?

A2: Impurities in this compound samples can originate from various sources during its extraction and purification from natural sources. These are broadly categorized as:

  • Organic Impurities: These are the most prevalent and can include structurally similar compounds, isomers, by-products from the extraction process, and degradation products. For instance, other limonoids or terpenoids from the same plant source are common.[1][2]

  • Inorganic Impurities: These can include reagents, catalysts, and heavy metals introduced during the manufacturing or extraction process.[2]

  • Residual Solvents: Solvents used during extraction and purification that are not completely removed can remain as impurities.[1]

Q3: How can I identify unknown peaks in my chromatogram?

A3: Unknown peaks in an HPLC or GC chromatogram can be investigated using mass spectrometry (MS). By coupling the chromatograph to a mass spectrometer, you can obtain the mass-to-charge ratio of the unknown compound, which aids in its identification by comparing the data with spectral libraries.

Q4: What is the expected purity of a high-quality this compound reference standard?

A4: A high-quality this compound reference standard should ideally have a purity of 98% or higher as determined by a combination of analytical techniques like HPLC and NMR.

Purity Assessment Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantitative analysis of this compound purity. A well-developed HPLC method can effectively separate this compound from its impurities.

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Injection Volume 10 µL
Column Temperature 25 °C

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_hplc HPLC System cluster_analysis Data Analysis SamplePrep Dissolve this compound in Mobile Phase Injector Inject Sample SamplePrep->Injector MobilePhasePrep Prepare & Degas Mobile Phase Pump Pump Mobile Phase MobilePhasePrep->Pump Column C18 Column Separation Injector->Column Pump->Injector Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity Integration->Calculation

Caption: Workflow for this compound Purity Assessment using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities in this compound samples.

Table 2: Example GC-MS Method Parameters for this compound Analysis

ParameterCondition
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 10 min
MS Transfer Line 280 °C
Ion Source 230 °C
Mass Range 50-550 amu

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Dissolve Dissolve this compound in appropriate solvent Inject Inject Sample Dissolve->Inject Separate GC Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect TIC Total Ion Chromatogram Detect->TIC LibrarySearch Mass Spectral Library Search TIC->LibrarySearch Identify Identify Impurities LibrarySearch->Identify

Caption: Workflow for Impurity Identification in this compound using GC-MS.

Troubleshooting Guides

HPLC Troubleshooting

Table 3: Common HPLC Problems and Solutions

ProblemPossible CauseRecommended Solution
Peak Tailing 1. Column overload.[3] 2. Strong interaction between this compound and the stationary phase.[3] 3. Column degradation.1. Reduce sample concentration. 2. Adjust mobile phase pH or use a different column. 3. Replace the column.
Ghost Peaks 1. Contamination in the mobile phase or injector.[3] 2. Carryover from a previous injection.1. Use fresh, high-purity solvents and clean the injector. 2. Implement a needle wash step between injections.
Baseline Noise or Drift 1. Air bubbles in the system.[4] 2. Contaminated mobile phase or detector cell.[4] 3. Leaks in the system.[4]1. Degas the mobile phase and purge the system.[4] 2. Use fresh mobile phase and flush the detector cell.[4] 3. Check and tighten all fittings.[4]
Variable Retention Times 1. Inconsistent mobile phase composition.[3] 2. Fluctuations in column temperature.[3] 3. Leaks in the pump or injector.1. Prepare mobile phase carefully and consistently.[3] 2. Use a column oven to maintain a stable temperature.[3] 3. Check for and repair any leaks.
GC-MS Troubleshooting

Table 4: Common GC-MS Problems and Solutions

ProblemPossible CauseRecommended Solution
No Peaks or Very Small Peaks 1. Syringe issue (clogged or not drawing sample). 2. Leak in the injector.[5] 3. Column breakage.1. Clean or replace the syringe. 2. Check the septum and tighten fittings.[5] 3. Inspect and replace the column if necessary.
Peak Broadening 1. Column overload.[5] 2. Injector temperature too low. 3. Carrier gas flow rate too low.[5]1. Dilute the sample.[5] 2. Increase the injector temperature. 3. Optimize the carrier gas flow rate.[5]
Extra Peaks in Chromatogram 1. Septum bleed.[5] 2. Contaminated syringe or sample vial.[5] 3. Impurities in the carrier gas.[5]1. Use a high-quality, low-bleed septum.[5] 2. Clean the syringe and use new vials.[5] 3. Ensure high-purity carrier gas and use traps.[5]
NMR Troubleshooting

Table 5: Common NMR Problems and Solutions

ProblemPossible CauseRecommended Solution
Broad Peaks 1. Poor shimming.[6] 2. Sample concentration too high.[6] 3. Presence of paramagnetic impurities.1. Re-shim the magnet.[6] 2. Dilute the sample.[6] 3. Purify the sample further.
Water Peak Obscuring Signals 1. Residual water in the deuterated solvent.[6]1. Use a solvent suppression technique (e.g., presaturation).[6] 2. Use freshly opened, high-quality deuterated solvent.
Extra Peaks from Impurities 1. Residual solvents from purification (e.g., ethyl acetate, hexane).[7] 2. Grease from glassware.[6]1. Dry the sample thoroughly under high vacuum.[7] 2. Use clean glassware and avoid using grease.

Signaling Pathway Modulated by Structurally Similar Compounds

This compound is a limonoid, and related compounds have been shown to modulate various signaling pathways. For instance, other limonoids have been reported to inhibit the PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial in cell proliferation and survival.[8][9][10]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Limonoid) PI3K PI3K This compound->PI3K Inhibits MEK MEK This compound->MEK Inhibits Receptor Growth Factor Receptor Receptor->PI3K RAS RAS Receptor->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Potential inhibition of PI3K/Akt/mTOR and MAPK signaling pathways by this compound.

References

Technical Support Center: Enhancing the Bioavailability of Nimbocinone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nimbocinone (B12379978), a bioactive compound isolated from Azadirachta indica, has demonstrated potential antidiabetic properties[1]. However, like many naturally derived compounds, its therapeutic efficacy can be limited by poor bioavailability. This technical support center provides researchers, scientists, and drug development professionals with a foundational understanding of the key challenges and potential strategies to enhance the oral bioavailability of this compound. The following frequently asked questions (FAQs) and troubleshooting guides are based on established principles of biopharmaceutics and drug delivery, offering a starting point for experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that likely limit the oral bioavailability of this compound?

Q2: How can I determine the Biopharmaceutical Classification System (BCS) class of this compound?

To classify this compound according to the BCS, you will need to experimentally determine its aqueous solubility and intestinal permeability.

  • Solubility: The solubility of this compound should be determined across a pH range of 1.2 to 6.8, which mimics the conditions of the gastrointestinal tract. A drug is considered highly soluble if its highest single dose is soluble in 250 mL or less of aqueous media within this pH range[2][3][4].

  • Permeability: Intestinal permeability can be assessed using in vitro models such as Caco-2 cell monolayers, or in situ intestinal perfusion studies in animal models. A drug is considered highly permeable if the extent of absorption in humans is 90% or more of the administered dose[2].

Based on these results, this compound would be classified as:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Knowing the BCS class is crucial as it guides the selection of the most appropriate bioavailability enhancement strategy. For instance, for a BCS Class II compound, the primary focus would be on improving the dissolution rate[5].

Troubleshooting Guide for this compound Bioavailability Enhancement Experiments

This guide addresses common issues encountered during the development of formulations to improve this compound's bioavailability.

Problem Potential Cause Troubleshooting Steps
Low in vitro dissolution rate of this compound from a novel formulation. Inadequate particle size reduction.- Employ micronization or nano-milling techniques to increase the surface area of the drug. - Characterize the particle size distribution before and after processing to ensure the desired size range is achieved.
Poor wettability of the drug particles.- Incorporate a suitable surfactant or wetting agent into the formulation. - Evaluate different concentrations of the wetting agent to find the optimal balance between improved dissolution and potential toxicity.
Drug recrystallization in the formulation.- For solid dispersions, ensure the drug is maintained in an amorphous state. This can be verified using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD)[6]. - Select a polymer carrier that has a high glass transition temperature (Tg) and good miscibility with this compound.
High variability in in vivo pharmacokinetic data. Inconsistent absorption due to food effects.- Conduct pilot pharmacokinetic studies in both fasted and fed states to assess the impact of food on this compound absorption. - Consider developing a formulation that minimizes food effects, such as a lipid-based drug delivery system.
Saturation of intestinal transporters (if applicable).- Investigate the involvement of specific uptake or efflux transporters in this compound absorption using in vitro cell-based assays. - If efflux transporters like P-glycoprotein are involved, consider co-administration with a known inhibitor (in preclinical studies).
Extensive first-pass metabolism.- Quantify the extent of first-pass metabolism by comparing the area under the curve (AUC) after oral and intravenous administration. - If metabolism is extensive, strategies to bypass the liver, such as lymphatic targeting using lipid-based formulations, could be explored.
Poor physical stability of the formulation (e.g., phase separation in lipid formulations, caking of nanosuspensions). Inappropriate selection of excipients.- Conduct thorough pre-formulation studies to ensure compatibility between this compound and all excipients. - For lipid-based systems, use phase diagrams to identify stable microemulsion regions. - For nanosuspensions, optimize the type and concentration of stabilizers (surfactants and/or polymers) to prevent particle aggregation.

Experimental Protocols

1. Protocol for Determining Aqueous Solubility of this compound

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of this compound at different pH values.

Materials:

  • This compound powder

  • Buffer solutions (pH 1.2, 4.5, and 6.8)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound

Procedure:

  • Add an excess amount of this compound powder to separate scintillation vials containing each buffer solution.

  • Place the vials in an orbital shaker set at 37°C and agitate for 48 hours to ensure equilibrium is reached.

  • After 48 hours, visually inspect the vials to confirm the presence of undissolved solid material.

  • Centrifuge the samples to pellet the undissolved drug.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered supernatant with an appropriate solvent and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Perform the experiment in triplicate for each pH condition.

2. Protocol for In Vitro Dissolution Testing of this compound Formulations

This protocol describes a general method for evaluating the in vitro dissolution of this compound from a solid dosage form using a USP Apparatus II (paddle apparatus).

Materials:

  • This compound formulation (e.g., tablet or capsule)

  • Dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate (B84403) buffer)

  • USP Dissolution Apparatus II

  • Syringes and filters for sampling

  • HPLC system for analysis

Procedure:

  • De-gas the dissolution medium and equilibrate it to 37 ± 0.5°C in the dissolution vessels.

  • Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).

  • Place one unit of the this compound formulation into each dissolution vessel.

  • Start the dissolution test and collect samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Immediately replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.

  • Filter the collected samples and analyze the concentration of dissolved this compound using HPLC.

  • Calculate the cumulative percentage of drug released at each time point.

Signaling Pathways and Experimental Workflows

Logical Workflow for this compound Bioavailability Enhancement

The following diagram illustrates a logical workflow for a research program aimed at enhancing the bioavailability of this compound.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Assessment A Physicochemical Characterization (Solubility, pKa, LogP) B Determine BCS Class (Solubility & Permeability Studies) A->B C Select Enhancement Strategy (e.g., Nanosizing, Solid Dispersion, Lipid Formulation) B->C Informs Strategy D Formulation Optimization (Excipient Selection, Process Parameters) C->D E In Vitro Dissolution Testing D->E F Stability Studies E->F G Preclinical Pharmacokinetic Studies (Animal Model) F->G Proceed with Stable Formulation H Data Analysis (AUC, Cmax, Tmax) G->H H->C Iterate if Necessary

Caption: A logical workflow for enhancing this compound bioavailability.

Note: The signaling pathways affected by this compound are not yet well-defined in publicly available scientific literature. As research progresses, understanding these pathways will be crucial for elucidating its mechanism of action and potential for targeted drug delivery.

References

Nimbocinone Synthesis Scale-Up: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the synthesis of Nimbocinone.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up this compound synthesis from lab to pilot scale?

A1: The most common challenges include:

  • Reduced Reaction Yields: Reactions that are high-yielding at the gram scale often suffer from decreased efficiency at the kilogram scale due to issues with mass and heat transfer.

  • Inconsistent Product Purity: Batches at a larger scale may exhibit different impurity profiles due to localized "hot spots" in the reactor, leading to side reactions, or variations in raw material quality.[1]

  • Difficulties in Product Isolation and Purification: Changes in crystallization behavior (polymorphism), or the product "oiling out" instead of crystallizing, can complicate isolation.[1] Purification via chromatography can also become less efficient and more costly at a larger scale.

  • Longer Reaction Times and Reagent Stability: Extended reaction times at scale can lead to the degradation of starting materials, intermediates, or the final product.[1]

Q2: How can I improve the reproducibility of my this compound synthesis at a larger scale?

A2: To improve reproducibility, consider the following:

  • Process Parameter Characterization: Thoroughly characterize the impact of mixing speed, heating/cooling rates, and reagent addition rates at the lab scale to define critical process parameters before scaling up.[1]

  • Raw Material Qualification: Establish strict quality control specifications for all starting materials and reagents to ensure consistency between batches.[1]

  • Standardized Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all synthesis, work-up, and purification steps.[1]

  • Consider Continuous Flow Chemistry: For problematic steps, a continuous flow reactor can offer better control over reaction parameters like temperature and mixing, improving consistency.[1]

Q3: What analytical techniques are crucial for monitoring the scale-up of this compound synthesis?

A3: A robust analytical workflow is essential. Key techniques include:

  • High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress, assessing product purity, and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of this compound and identify any structural isomers or byproducts.

  • Mass Spectrometry (MS): For molecular weight confirmation and identification of trace impurities.

  • Powder X-ray Diffraction (PXRD): To identify and control the crystalline form (polymorph) of the final product.

Troubleshooting Guides

Problem 1: Low Reaction Yield Upon Scale-Up

Symptoms:

  • The percentage yield of this compound is significantly lower at the kilogram scale compared to the gram scale.

  • Increased formation of side products is observed via HPLC analysis.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Inefficient Heat Transfer: In larger reactors, exothermic or endothermic processes can be difficult to control, leading to side reactions or incomplete conversion.1. Reactor Characterization: Ensure the pilot-scale reactor's heating and cooling system is adequate for the reaction's heat load. 2. Re-optimization: Re-optimize the reaction temperature and reagent addition rates at the pilot scale to maintain the desired temperature profile.[1]
Poor Mixing: Inadequate agitation can lead to localized high concentrations of reagents, promoting side reactions.1. Mixing Studies: Characterize the impact of mixing at the lab scale to define critical agitation parameters. 2. Impeller Selection: Use an appropriate impeller type and agitation speed for the reactor geometry and reaction mixture viscosity.
Altered Reaction Kinetics: The kinetics of the reaction may change at a larger scale due to the factors mentioned above.1. Kinetic Modeling: If possible, perform kinetic studies to better understand the reaction at scale. 2. Staggered Addition: Instead of a single addition, add critical reagents in portions over a longer period.
Problem 2: Inconsistent Product Purity and Impurity Profile

Symptoms:

  • Different batches of this compound show varying levels of purity.

  • New, unidentified impurities appear in some batches.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Variations in Raw Material Quality: Impurities in starting materials can be carried through the synthesis.1. Vendor Qualification: Qualify vendors and establish stringent quality specifications for all raw materials.[1] 2. Incoming Material Testing: Test all incoming raw materials for purity and key physical properties.
Reactor "Hot Spots": Localized areas of high temperature can cause thermal degradation or side reactions.1. Uniform Heating: Ensure uniform heating and mixing within the reactor to avoid hot spots.[1] 2. Temperature Monitoring: Use multiple temperature probes to monitor the temperature at different points within the reactor.
Inconsistent Work-up Procedures: Variations in extraction, washing, or quenching steps can affect purity.1. Standardize Protocols: Develop and strictly follow standardized work-up protocols.[1] 2. Phase Separation: Ensure adequate time for phase separation during extractions and monitor for complete separation.
Problem 3: Difficulty in Product Isolation and Purification

Symptoms:

  • This compound "oils out" during crystallization instead of forming a solid.

  • The filtration of the crystallized product is very slow due to fine particle size.

  • Column chromatography at scale is inefficient and results in product loss.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Changes in Crystal Form (Polymorphism): Different crystal forms can have different physical properties.[1]1. Polymorphism Screen: Conduct a polymorphism screen to identify the most stable and easily filterable crystal form.[1] 2. Controlled Crystallization: Carefully control cooling rates, agitation, and solvent composition during crystallization.
Supersaturation Issues: If the solution is too supersaturated, it can lead to oiling out or the formation of fine particles.1. Seeding: Use seed crystals to control the crystallization process. 2. Solvent System Optimization: Investigate different solvent/anti-solvent systems to optimize crystallization.
Inefficient Chromatography: Overloading the column or using an inappropriate stationary/mobile phase at scale.1. Method Development: Re-optimize the chromatography method at a smaller scale using a scalable stationary phase. 2. Loading Study: Determine the optimal loading capacity of the column for the desired purity.

Experimental Protocols

Protocol 1: Re-optimization of Reaction Temperature
  • Objective: To determine the optimal temperature for a key reaction step at the pilot scale to maximize yield and minimize impurity formation.

  • Equipment: Pilot-scale reactor with automated temperature control and data logging.

  • Procedure:

    • Set up the reaction in the pilot-scale reactor according to the established protocol.

    • Run a series of experiments at slightly different temperatures (e.g., ± 2°C, ± 5°C from the lab-scale optimum).

    • During each run, take samples at regular intervals and analyze them by HPLC to monitor the consumption of starting material and the formation of this compound and key impurities.

    • After completion, isolate the product and determine the yield and purity for each temperature condition.

  • Data Analysis: Compare the yield and purity profiles for each temperature to identify the optimal operating temperature for the scaled-up process.

Protocol 2: Optimization of Crystallization for Improved Filtration
  • Objective: To develop a robust crystallization procedure that yields a stable crystal form of this compound with a particle size distribution suitable for efficient filtration.

  • Equipment: Jacketed crystallization vessel with controlled agitation and temperature probes, particle size analyzer.

  • Procedure:

    • Dissolve the crude this compound in a suitable solvent at an elevated temperature.

    • Cool the solution at different controlled rates (e.g., 1°C/min, 5°C/min, 10°C/min).

    • In separate experiments, add seed crystals at different temperatures once the solution becomes saturated.

    • Vary the agitation speed during crystallization.

    • Once crystallization is complete, filter the product and wash it with a suitable solvent.

    • Dry the product under vacuum.

  • Data Analysis: Analyze the crystal form of each batch using PXRD. Measure the particle size distribution. Evaluate the filtration time for each set of conditions. Select the conditions that produce the desired stable polymorph with a particle size that allows for rapid filtration.

Visualizations

Scale_Up_Workflow cluster_lab Lab Scale (Grams) cluster_pilot Pilot Scale (Kilograms) lab_synthesis Initial Synthesis lab_purification Purification lab_synthesis->lab_purification lab_analysis Analysis (Yield, Purity) lab_purification->lab_analysis pilot_planning Process Parameter Characterization lab_analysis->pilot_planning Technology Transfer pilot_synthesis Scaled Synthesis pilot_planning->pilot_synthesis pilot_workup Work-up & Isolation pilot_synthesis->pilot_workup pilot_purification Scaled Purification pilot_workup->pilot_purification pilot_analysis In-Process Controls & Final Analysis pilot_purification->pilot_analysis pilot_analysis->lab_analysis Feedback for Optimization

Caption: A general workflow for scaling up this compound synthesis.

Troubleshooting_Decision_Tree start Low Yield or Purity at Scale? cause_mixing Investigate Mixing & Heat Transfer start->cause_mixing Yield Issue cause_materials Check Raw Material Quality start->cause_materials Purity Issue cause_purification Optimize Purification & Isolation start->cause_purification Isolation Issue cause_kinetics Re-optimize Reaction Parameters (T, t) cause_mixing->cause_kinetics solution_mixing Adjust Agitation/ Improve Temp. Control cause_mixing->solution_mixing solution_kinetics Modify Temp./ Addition Rates cause_kinetics->solution_kinetics solution_materials Qualify New Vendor/ Purify Starting Material cause_materials->solution_materials solution_purification Develop New Crystallization/ Chromatography Method cause_purification->solution_purification

Caption: A decision tree for troubleshooting common scale-up issues.

Hypothetical_Signaling_Pathway This compound This compound TargetProtein Target Protein (e.g., Kinase) This compound->TargetProtein Inhibition DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 TargetProtein->DownstreamEffector2 CellularResponse Cellular Response (e.g., Apoptosis) DownstreamEffector1->CellularResponse DownstreamEffector2->CellularResponse

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

References

Avoiding batch-to-batch variability of Nimbocinone extract

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of Nimbocinone extract.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a bioactive triterpenoid (B12794562) compound found in the neem tree (Azadirachta indica). It is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Maintaining the consistency of this compound extract is crucial for obtaining reproducible results in preclinical and clinical studies.

Q2: What are the primary causes of batch-to-batch variability in this compound extract?

Batch-to-batch variability in botanical extracts like this compound is a common challenge and can be attributed to several factors:

  • Raw Material Variation: Differences in the geographical source, climate, harvest time, and storage conditions of the neem plant material can significantly impact the concentration of this compound and other phytochemicals.[1][2][3]

  • Extraction Method: The choice of solvent (e.g., ethanol (B145695), methanol), extraction technique (e.g., maceration, Soxhlet, microwave-assisted), and process parameters (e.g., temperature, time) can lead to variations in the extract's composition.[4][5]

  • Post-Extraction Processing: Steps such as filtration, solvent evaporation, and drying can introduce variability if not strictly controlled.

  • Storage of Extract: Improper storage conditions (e.g., exposure to light, high temperatures) can lead to the degradation of this compound.

Q3: How can I minimize variability originating from the raw material?

To minimize raw material variability, it is recommended to:

  • Source from a single, reputable supplier: Ensure the supplier provides a certificate of analysis with information on the plant's origin and harvesting details.

  • Standardize harvesting and post-harvesting protocols: If sourcing directly, establish clear guidelines for the time of harvest, drying procedures, and storage conditions.

  • Perform macroscopic and microscopic analysis: Verify the identity and quality of the plant material before extraction.

Q4: What is the recommended method for extracting this compound?

Several methods can be used to extract this compound from Azadirachta indica.[4][6] The optimal method depends on the desired purity and yield. For laboratory-scale extraction, microwave-assisted extraction (MAE) with ethanol or methanol (B129727) is often preferred due to its efficiency and reduced extraction time. For larger scale operations, Soxhlet extraction is a robust method.[4][5]

Q5: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound and related limonoids.[7][8] This technique allows for the separation and quantification of individual compounds in the extract. Other methods like High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed.[9]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low yield of this compound 1. Inefficient extraction method. 2. Improper solvent selection. 3. Poor quality of raw material. 4. Degradation of this compound during processing.1. Optimize extraction parameters (time, temperature, solvent-to-solid ratio). Consider using microwave-assisted extraction for higher efficiency.[4] 2. Use polar solvents like ethanol or methanol.[10] 3. Source high-quality, recently harvested neem material. 4. Avoid excessive heat and exposure to light during extraction and drying.
Inconsistent this compound concentration between batches 1. Variation in raw material.[3][11] 2. Inconsistent extraction protocol. 3. Inaccurate quantification method.1. Implement stringent quality control for incoming raw materials. 2. Develop and strictly adhere to a Standard Operating Procedure (SOP) for extraction. 3. Validate your HPLC or other analytical methods for accuracy and precision.
Presence of impurities in the extract 1. Non-selective extraction solvent. 2. Inadequate filtration or purification steps.1. Use a solvent system that selectively extracts this compound. 2. Incorporate a purification step such as column chromatography after initial extraction.
Color and odor variations between batches Natural variation in plant material.[11]While some variation is normal for natural extracts, significant deviations may indicate a problem with the raw material or extraction process.[11] Monitor the chemical profile using HPLC to ensure the concentration of the active compound is consistent.

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
  • Preparation of Plant Material:

    • Dry the leaves or seeds of Azadirachta indica in the shade.

    • Grind the dried material into a fine powder (particle size of approximately 0.5 mm).

  • Extraction:

    • Place 10 g of the powdered plant material in a 250 mL flask.

    • Add 100 mL of 95% ethanol.

    • Place the flask in a microwave extractor.

    • Set the microwave power to 400 W and the extraction time to 5 minutes.

  • Post-Extraction:

    • Allow the mixture to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at 40°C until the solvent is completely removed.

    • Store the dried extract at 4°C in an airtight, light-protected container.

Protocol 2: Quantification of this compound by RP-HPLC

This protocol is based on methods developed for the quantification of Nimbin, a structurally similar compound, and should be validated for this compound.[7][8]

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1200 series or equivalent.

    • Column: C18 column (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (90:10 v/v), isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient.

  • Preparation of Standard Solution:

    • Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to get a stock solution of 1000 µg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 to 100 µg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh 10 mg of the dried this compound extract and dissolve it in 10 mL of the mobile phase.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and measure the peak area for this compound.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, studies on the closely related compound, Nimbolide, suggest that this compound likely exerts its biological effects through the modulation of key inflammatory and antioxidant pathways.

Anti-inflammatory Signaling Pathway

This compound is proposed to inhibit inflammation by suppressing the NF-κB and MAPK signaling pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38_MAPK p38 MAPK TLR4->p38_MAPK JNK JNK TLR4->JNK IκBα IκBα IKK->IκBα Phosphorylates NFκB_complex p65/p50/IκBα (Inactive NF-κB) IκBα->NFκB_complex Degrades p65 p65 NFκB_active p65/p50 (Active NF-κB) p65->NFκB_active p50 p50 p50->NFκB_active NFκB_complex->p65 NFκB_complex->p50 This compound This compound This compound->IKK Inhibits This compound->p38_MAPK Inhibits This compound->JNK Inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFκB_active->Inflammatory_Genes

Caption: Proposed anti-inflammatory mechanism of this compound.

Antioxidant Signaling Pathway

This compound is hypothesized to enhance the cellular antioxidant defense system by activating the Nrf2 signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Keap1 Nrf2_Keap1->Nrf2 ROS ROS ROS->Nrf2_Keap1 Induces dissociation This compound This compound This compound->Nrf2_Keap1 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes

Caption: Proposed antioxidant mechanism of this compound.

Experimental Workflow for Quality Control

A robust quality control workflow is essential to ensure the consistency of this compound extract.

G Raw_Material Raw Material (Azadirachta indica) QC1 QC 1: Macroscopic & Microscopic Analysis Raw_Material->QC1 Extraction Extraction (e.g., MAE) QC1->Extraction Pass QC2 QC 2: Phytochemical Screening Extraction->QC2 Purification Purification (Optional) QC2->Purification Pass QC3 QC 3: Quantification by HPLC Purification->QC3 Final_Product Standardized This compound Extract QC3->Final_Product Pass

Caption: Quality control workflow for this compound extract.

References

Validation & Comparative

Preclinical Showdown: Evaluating the Antidiabetic Potential of Nimbocinone and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of preclinical diabetes research, the quest for novel therapeutic agents with high efficacy and minimal side effects is relentless. This guide offers a comparative analysis of the antidiabetic activity of nimbocinone (B12379978), a compound of interest, against established antidiabetic drugs. Due to the current absence of publicly available preclinical data on this compound's antidiabetic properties, this report utilizes data from a closely related limonoid, nimbolide (B1678885) , as a proxy to provide a representative comparison. The findings are benchmarked against standard antidiabetic agents: metformin (B114582), glibenclamide, and pioglitazone (B448).

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of in vivo efficacy, underlying mechanisms of action, and detailed experimental protocols to support further investigation in the field of diabetes research.

In Vivo Antidiabetic Activity: A Comparative Analysis

The primary measure of an antidiabetic agent's efficacy in preclinical studies is its ability to reduce hyperglycemia in animal models of diabetes. The streptozotocin (B1681764) (STZ)-induced diabetic rat is a widely used model that mimics type 1 diabetes due to the destruction of pancreatic β-cells.

Table 1: Comparison of the In Vivo Antidiabetic Effects of Nimbolide and Standard Antidiabetic Drugs in STZ-Induced Diabetic Rats

CompoundDoseTreatment DurationAnimal ModelBaseline Blood Glucose (mg/dL)Final Blood Glucose (mg/dL)% Reduction in Blood GlucoseReference
Nimbolide 50 mg/kg60 daysSTZ-induced diabetic rats>200Significantly reduced vs. diabetic controlData not specified[1]
Metformin 350 mg/kg60 daysSTZ-induced diabetic rats>200Significantly reduced vs. diabetic controlData not specified[1]
Metformin 150 mg/kg21 daysSTZ + Nicotinamide-induced diabetic rats>200Significantly reduced vs. diabetic controlNot specifiedMetformin significantly (P<0.001) decreased the fasting BGL of diabetic rats compared to diabetic control rats on days 7, 14, and 21.[2]
Glibenclamide 10 mg/kg10 daysSTZ-induced diabetic rats~380Significantly reduced vs. diabetic controlNot specifiedThe mean value of blood glucose level of diabetic control (n=6) and diabetic test (n=6) were 450±57.12 and 380±41.32 mg/dl, respectively signifying that the animals were diabetic.[3]
Pioglitazone 4 mg/kg8 weeksSTZ-induced diabetic ratsNot specifiedStatistically significant reduction vs. diabetic controlNot specifiedPioglitazone administration caused statistically significant reduction in the mean levels of liver tests, as well as fasting blood glucose of the STZ-induced diabetic rats.[4]

Note: The data presented is compiled from various studies, and direct comparison should be made with caution due to variations in experimental protocols.

Mechanistic Insights: In Vitro Assay Comparisons

To understand the potential mechanisms through which these compounds exert their antidiabetic effects, in vitro assays are crucial. Key mechanisms include the inhibition of carbohydrate-digesting enzymes like α-glucosidase and the enhancement of glucose uptake in peripheral tissues via GLUT4 translocation.

Disclaimer: As no in vitro data for this compound or nimbolide was found, data for other limonoids or relevant natural compounds are presented for illustrative purposes.

Table 2: Comparative In Vitro α-Glucosidase Inhibitory Activity

CompoundIC50 (µg/mL)Reference Standard (Acarbose) IC50 (µg/mL)Reference
Acarbose 117.20-[5]
Ethanol extract of U. gambir leaves 36.87Not specified in this studyIt was evident from the results that U. gambir's oven-dried leaf extracts inhibited alphaglucosidase the most with a IC 50 value of 36,865 ± 1,187 µg/ml.[4]
Methanol (B129727) extract of U. sclerophylla 42.70Not specified in this studyThe study found that ethyl acetate (B1210297) and methanol extract potency in α-Glucosidase inhibition with an IC50 of 75.75 and 42.70 μg/ml, respectively.[4]

Table 3: Comparative In Vitro GLUT4 Translocation Activity

CompoundAssay SystemEffect on GLUT4 TranslocationReference
Insulin (B600854) (Positive Control) 3T3-L1 adipocytesStimulates GLUT4 translocation to the plasma membraneInsulin stimulates glucose transporter (GLUT) 4 vesicle translocation from intracellular storage sites to the plasma membrane in 3T3L1 adipocytes through a VAMP2- and syntaxin (B1175090) 4-dependent mechanism.[6]
Pioglitazone 3T3-F442A cellsMarkedly enhanced expression of cellular glucose transportersTaken together, these findings indicated that pioglitazone markedly enhanced expression of cellular glucose transporters, and the mechanism for this action was mainly stabilization of transporter messenger RNA transcripts.[7]
Nocodazole (B1683961) (Microtubule disruptor) 3T3-L1 adipocytesPartially inhibits insulin-induced GLUT4 translocationAfter nocodazole treatment to disrupt microtubules, GLUT4 vesicles were dispersed from the perinuclear region in the basal state, and insulin-induced GLUT4 translocation was partially inhibited by 20-30%, consistent with other reports.[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are summaries of the key experimental protocols referenced in this guide.

In Vivo Model: Streptozotocin (STZ)-Induced Diabetes in Rats
  • Animal Model : Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of Diabetes : A single intraperitoneal (i.p.) injection of STZ, dissolved in cold citrate (B86180) buffer (pH 4.5), is administered. Doses typically range from 40-65 mg/kg body weight.

  • Confirmation of Diabetes : Blood glucose levels are measured 48-72 hours after STZ injection. Rats with fasting blood glucose levels above 200 mg/dL are considered diabetic and included in the study.

  • Treatment : Diabetic rats are divided into groups and treated with the test compound (e.g., nimbolide) or a standard drug (e.g., metformin, glibenclamide) orally via gavage for a specified duration. A diabetic control group receives the vehicle.

  • Monitoring : Body weight and fasting blood glucose levels are monitored regularly. At the end of the study, blood samples are collected for the analysis of parameters like HbA1c and serum insulin.

In Vitro Assay: α-Glucosidase Inhibition
  • Enzyme and Substrate : α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) are used as the enzyme and substrate, respectively.

  • Reaction Mixture : The test compound is pre-incubated with the α-glucosidase enzyme in a phosphate (B84403) buffer (pH 6.8) at 37°C.

  • Initiation of Reaction : The reaction is initiated by adding the pNPG substrate.

  • Measurement : The enzymatic reaction releases p-nitrophenol, which can be measured spectrophotometrically at 405 nm.

  • Calculation : The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without the inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.[9]

In Vitro Assay: GLUT4 Translocation in 3T3-L1 Adipocytes
  • Cell Culture : 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes.

  • Treatment : Differentiated adipocytes are treated with the test compound or insulin (as a positive control).

  • Detection of GLUT4 Translocation : The translocation of GLUT4 to the plasma membrane can be assessed by various methods, including:

    • Immunofluorescence Microscopy : Cells are fixed, and cell surface GLUT4 is labeled with a specific antibody and a fluorescent secondary antibody. The fluorescence intensity at the plasma membrane is visualized and quantified.

    • Subcellular Fractionation : Cells are homogenized, and plasma membrane fractions are separated from intracellular membrane fractions by differential centrifugation. The amount of GLUT4 in each fraction is determined by Western blotting.

  • Quantification : The increase in GLUT4 at the plasma membrane in response to the treatment is quantified and compared to the basal (unstimulated) state.

Visualizing the Pathways

To better understand the complex processes involved in the antidiabetic action of these compounds, graphical representations of the experimental workflow and a key signaling pathway are provided below.

G cluster_workflow In Vivo Antidiabetic Study Workflow animal_selection Animal Selection (e.g., Wistar Rats) acclimatization Acclimatization animal_selection->acclimatization diabetes_induction Induction of Diabetes (STZ Injection) acclimatization->diabetes_induction confirmation Confirmation of Diabetes (Blood Glucose > 200 mg/dL) diabetes_induction->confirmation grouping Grouping of Animals confirmation->grouping treatment Treatment Administration (Test Compound/Vehicle/Standard Drug) grouping->treatment monitoring Regular Monitoring (Blood Glucose, Body Weight) treatment->monitoring euthanasia Euthanasia and Sample Collection monitoring->euthanasia analysis Biochemical and Histopathological Analysis euthanasia->analysis

In Vivo Antidiabetic Study Workflow

G cluster_pathway Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds to IRS IRS Phosphorylation IR->IRS Activates PI3K PI3K Activation IRS->PI3K PIP2 PIP2 -> PIP3 PI3K->PIP2 Akt Akt/PKB Activation PIP2->Akt GLUT4_translocation GLUT4 Translocation to Plasma Membrane Akt->GLUT4_translocation GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake

Simplified Insulin Signaling Pathway

Conclusion

While direct preclinical data on the antidiabetic activity of this compound remains to be published, the available information on the related limonoid, nimbolide, suggests potential for this class of compounds in regulating blood glucose. The comparative data presented in this guide highlights the importance of benchmarking against established drugs like metformin and glibenclamide in standardized preclinical models. Further research is warranted to elucidate the specific mechanisms of action of this compound, particularly its effects on α-glucosidase inhibition and GLUT4 translocation, to fully understand its therapeutic potential for the management of diabetes. This guide serves as a foundational resource for designing future preclinical studies in this promising area of research.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Nimbocinone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nimbocinone, a limonoid constituent of Azadirachta indica (neem), has garnered interest for its potential therapeutic properties. As with any compound intended for pharmaceutical development, robust and reliable analytical methods are crucial for its quantification in various matrices. Cross-validation of these analytical methods is a critical step to ensure consistency and reliability of results between different laboratories or when different analytical techniques are employed. This guide provides a comparative overview of potential analytical methods for this compound, outlines the principles of their cross-validation, and presents hypothetical experimental data to illustrate the process. It is important to note that while specific cross-validation studies for this compound are not widely published, this guide is based on established principles of analytical method validation and data from similar compounds.

Hypothetical Performance Characteristics of Analytical Methods for this compound

Two common analytical techniques that could be employed for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a table summarizing the hypothetical performance characteristics of these two methods for this compound analysis.

Performance CharacteristicHPLC-UVUPLC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.999> 0.999
Accuracy (% Recovery) 98-102%99-101%
Precision (% RSD) < 2%< 1.5%
Limit of Detection (LOD) ~5 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~15 ng/mL~0.3 ng/mL
Retention Time ~5-10 min~1-3 min
Selectivity ModerateHigh
Sample Throughput ModerateHigh

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a hypothetical reversed-phase HPLC method for the quantification of this compound.

1.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 20 µL.

1.2. Preparation of Standard and Sample Solutions

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol (B129727) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation would depend on the matrix. For a simple formulation, it might involve dissolving the formulation in the mobile phase, filtering, and injecting. For biological samples, a liquid-liquid extraction or solid-phase extraction would be necessary.

1.3. Method Validation Parameters

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound (low, medium, and high levels). The recovery should be within 98-102%.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing six replicates of three different concentrations. The relative standard deviation (%RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

This protocol outlines a hypothetical UPLC-MS/MS method, which offers higher sensitivity and selectivity.

2.1. Instrumentation and Chromatographic/Mass Spectrometric Conditions

  • UPLC System: A UPLC system with a binary solvent manager and a sample manager.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

2.2. Preparation of Standard and Sample Solutions

  • Standard Stock and Working Solutions: Prepare as described for the HPLC method, but at lower concentrations suitable for the sensitivity of the UPLC-MS/MS system (e.g., ranging from 0.1 ng/mL to 100 ng/mL). An internal standard (e.g., a stable isotope-labeled this compound) should be used.

  • Sample Preparation: Due to the high sensitivity, a simple protein precipitation with acetonitrile might be sufficient for biological samples, followed by centrifugation and injection of the supernatant.

2.3. Method Validation Parameters

  • Linearity, Accuracy, and Precision: Validate as per the HPLC method, with stricter acceptance criteria for accuracy (e.g., 99-101%) and precision (%RSD < 1.5%).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix by comparing the response of the analyte in a post-extraction spiked sample to that of a neat standard solution.

  • Stability: Assess the stability of this compound in the sample matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).

Visualizations

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

A Method A Development (e.g., HPLC-UV) C Method A Validation (ICH Guidelines) A->C B Method B Development (e.g., UPLC-MS/MS) D Method B Validation (ICH Guidelines) B->D E Prepare a Set of Common Samples C->E D->E F Analyze Samples with Method A E->F G Analyze Samples with Method B E->G H Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) F->H G->H I Acceptance Criteria Met? H->I J Methods are Cross-Validated I->J Yes K Investigate Discrepancies I->K No

Caption: Workflow for the cross-validation of two analytical methods.

Hypothetical Signaling Pathway for this compound

This diagram illustrates a hypothetical signaling pathway that could be investigated in relation to this compound's mechanism of action.

This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Induces Response Cellular Response (e.g., Apoptosis) Gene->Response

Caption: A hypothetical signaling pathway for this compound's action.

A Comparative Study of Nimbocinone and Its Analogue Nimbolide from Diverse Geographical Locations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the initial focus of this guide was a comparative study of nimbocinone (B12379978), a comprehensive literature review reveals a significant scarcity of specific data for this compound. In contrast, its close structural analogue, nimbolide (B1678885), also a limonoid derived from the neem tree (Azadirachta indica), has been extensively studied. Therefore, this guide will proceed by presenting a detailed comparative analysis of nimbolide as a representative and well-researched compound from this class, with the available information being highly relevant for researchers interested in this compound.

This guide provides a comparative overview of nimbolide, a potent bioactive compound isolated from Azadirachta indica (neem), with a focus on its variable yield and biological activities influenced by geographical origin. Detailed experimental protocols for its extraction, purification, and quantification are provided, alongside an exploration of its key signaling pathways.

Data Presentation

Quantitative Yield of Limonoids from Azadirachta indica
LimonoidGeographical OriginPlant PartConcentration RangeReference
Nimbin (B191973)India (various agro-climatic zones)Kernel18.2 to 636.8 mg/kg[1]
SalaninIndia (various agro-climatic zones)Kernel45.4 to 1830.3 mg/kg[1]
NimbolideIndiaCell Suspension Culture0.04%[2]
NimbinNepal (sub-tropical region)Bark (hexane fraction)271 µg/g (dw)[1]
NimbinNepal (sub-tropical region)Bark (methanolic extract)260 µg/g (dw)[1]
Azadirachtins A & BMexicoSeed with endocarp2784 mg/kg[3]
NimbinMexicoSeed with endocarp3450 mg/kg[3]
SalaninMexicoSeed with endocarp4500 mg/kg[3]

Note: dw = dry weight. The data presented is compiled from various individual studies and is not a direct head-to-head comparison under identical experimental conditions.

Comparative Biological Activity of Nimbolide

Nimbolide exhibits a wide range of biological activities, most notably anti-cancer and anti-inflammatory effects. The potency of these effects, often measured by the half-maximal inhibitory concentration (IC50), can be influenced by the specific cancer cell line and the experimental conditions. While direct comparisons of nimbolide from different geographical sources are limited, the following table summarizes its efficacy against various cancer cell lines as reported in studies using nimbolide which is often sourced from India, a primary region for neem cultivation.

Cell LineCancer TypeIC50 Value (µM)Reference
BC/IRIbrutinib-resistant cells~1[4]
MCF-7Estrogen-dependent Breast CancerDose and time-dependent inhibition[5][6]
MDA-MB-231Estrogen-independent Breast CancerDose and time-dependent inhibition[5][6]
WM cellsWaldenström's macroglobulinemiaMaximum apoptosis at 1 µM[4]

Experimental Protocols

Extraction and Purification of Nimbolide from Neem Leaves

A common method for the extraction and purification of nimbolide from neem leaves involves initial solvent extraction followed by chromatographic techniques.

1. Extraction:

  • Maceration: Dried and powdered neem leaves are soaked in a suitable solvent such as methanol (B129727) or ethanol (B145695) at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.[3]

  • Filtration and Concentration: The extract is filtered to remove solid plant material. The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Purification:

  • Column Chromatography: The crude extract is subjected to column chromatography over silica (B1680970) gel. A gradient elution is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of nimbolide (as determined by thin-layer chromatography) are pooled and further purified using preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water.[2]

Quantification of Nimbolide
  • HPLC Analysis: Analytical HPLC is the standard method for quantifying nimbolide. A C18 column with a mobile phase of methanol and water (e.g., 70:30 v/v) and UV detection (e.g., at 215 nm) is typically used.[3] Quantification is achieved by comparing the peak area of nimbolide in the sample to a standard curve generated from known concentrations of purified nimbolide.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive structural elucidation of isolated nimbolide is performed using 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy.[7][8][9][10][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.[7]

Mandatory Visualization

experimental_workflow start Neem Leaves (Dried and Powdered) extraction Solvent Extraction (e.g., Methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_nimbolide Pure Nimbolide hplc->pure_nimbolide quantification HPLC Quantification pure_nimbolide->quantification characterization Structural Characterization (NMR, MS) pure_nimbolide->characterization

Caption: Experimental workflow for the extraction and purification of nimbolide.

PI3K_Akt_pathway cluster_inhibition Inhibitory Effect of Nimbolide nimbolide Nimbolide pi3k PI3K nimbolide->pi3k inhibits akt Akt pi3k->akt activates mtor mTOR akt->mtor activates apoptosis Apoptosis akt->apoptosis inhibits cell_growth Cell Growth & Proliferation mtor->cell_growth promotes

Caption: Nimbolide's inhibition of the PI3K/Akt signaling pathway.

NFkB_pathway cluster_inhibition Inhibitory Effect of Nimbolide nimbolide Nimbolide ikk IKK nimbolide->ikk inhibits ikb IκBα ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb inhibits nucleus Nucleus nfkb->nucleus translocates inflammation Inflammation nucleus->inflammation promotes cell_survival Cell Survival nucleus->cell_survival promotes

Caption: Nimbolide's modulation of the NF-κB signaling pathway.

References

In Vivo Validation of Nimbocinone's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo validation studies specifically for Nimbocinone are limited in publicly available scientific literature. This guide provides a comparative analysis based on the well-documented in vivo activities of its close structural analog, Nimbolide (B1678885), also isolated from the neem tree (Azadirachta indica). The data presented for Nimbolide is intended to serve as a strong proxy for the potential in vivo mechanisms of this compound, given their shared chemical lineage and expected similar biological activities. This guide also compares Nimbolide's performance with other natural compounds exhibiting similar therapeutic actions.

Comparative Analysis of In Vivo Efficacy

This section summarizes the quantitative data from in vivo studies on Nimbolide and compares it with alternative natural compounds, focusing on anti-cancer and anti-inflammatory activities.

Anti-Cancer Activity

Nimbolide has demonstrated significant anti-cancer effects in various preclinical in vivo models. Its mechanism is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis and angiogenesis.[1]

Table 1: Comparison of In Vivo Anti-Cancer Efficacy

CompoundAnimal ModelCancer TypeDosageKey Findings
Nimbolide Colorectal Cancer Xenografts (Mice)Colorectal Cancer5 mg/kg (i.p.) for 10 days67% reduction in tumor volume.[1]
Cucurbitacin C Xenograft Tumors (Athymic Nude Mice)Prostate, Bladder, Liver Cancer0.1 mg/kg (body weight)Effective inhibition of tumor growth and significant apoptosis induction.[2]
Lasiokaurin Xenograft Mouse ModelTriple-Negative Breast CancerNot specifiedSignificant reduction in tumor growth.
FBA-TPQ (Makaluvamine Analog) MCF-7 Xenograft Model (Mice)Breast Cancer5-20 mg/kg/day (3 days/week)Dose-dependent tumor growth inhibition (up to 71.6%).
Anti-Inflammatory Activity

The anti-inflammatory properties of compounds from Azadirachta indica are well-documented. In vivo studies on Nimbin, another related compound, have shown promising results in reducing inflammation.[3] The carrageenan-induced paw edema model is a standard and reproducible method for evaluating acute inflammation.[4][5]

Table 2: Comparison of In Vivo Anti-Inflammatory Efficacy

CompoundAnimal ModelKey Findings
Nimbin and its Analogs (N1, N2, N3) Zebrafish LarvaeDose-dependent reduction of Reactive Oxygen Species (ROS) levels and cell death.[3]
Izalpinin Carrageenan-Induced Paw Edema (Rats)Significant reduction in plantar edema at doses of 10 mg/kg and 20 mg/kg.[6]
17-O-Acetylacuminolide (AA) In vivo modelsSignificantly reduced TNF production.
Pyridazinone Derivatives (5a and 5f) Carrageenan-Induced Rat Paw EdemaStrong anti-inflammatory effects comparable to indomethacin (B1671933) and celecoxib (B62257) with better gastric safety profiles.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of standard in vivo protocols relevant to assessing the anti-cancer and anti-inflammatory activities of compounds like this compound.

Xenograft Model for Anti-Cancer Activity

This model is widely used to assess the efficacy of a new anti-cancer drug candidate on a human tumor growing in an immunodeficient mouse.[8]

Protocol Outline:

  • Cell Culture: Human cancer cell lines (e.g., colorectal, breast) are cultured in vitro.

  • Animal Model: Immunodeficient mice (e.g., nude mice, SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of cancer cells are injected subcutaneously or orthotopically into the mice.[8]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.

  • Treatment Administration: Mice are randomized into control and treatment groups. The investigational compound (e.g., Nimbolide) is administered at a predetermined dose and schedule (e.g., intraperitoneal injection).

  • Efficacy Evaluation: Tumor growth inhibition is the primary endpoint. Body weight and general health of the mice are also monitored for toxicity assessment.

  • Mechanism of Action Studies: At the end of the study, tumors can be excised for histological and molecular analysis (e.g., apoptosis markers, protein expression).

Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity

This is a classic and reliable model for screening acute anti-inflammatory activity.[4][5]

Protocol Outline:

  • Animal Model: Typically rats or mice are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

  • Treatment Administration: Animals are divided into groups. The test compound (e.g., a this compound analog) is administered, usually orally or intraperitoneally, at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific period (e.g., 1 hour) following treatment, a solution of carrageenan (a seaweed extract) is injected into the sub-plantar tissue of the hind paw of each animal.[5]

  • Measurement of Edema: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.[6]

  • Evaluation of Anti-inflammatory Effect: The percentage of inhibition of edema in the treated groups is calculated by comparing with the control group.

  • Biochemical Analysis: Blood and tissue samples can be collected to measure levels of inflammatory mediators like cytokines and prostaglandins.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action.

Postulated Signaling Pathway for this compound/Nimbolide's Anti-Cancer Action

Based on studies of Nimbolide, this compound is likely to exert its anti-cancer effects by modulating key signaling pathways that control cell survival, proliferation, and inflammation, such as the NF-κB and MAPK pathways.

G cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_cellular_response Cellular Response Carcinogen Carcinogen IKK IKK Carcinogen->IKK activates MAPK MAPK (p38, JNK, ERK) Carcinogen->MAPK activates NF_kB NF-κB IKK->NF_kB activates Proliferation Proliferation NF_kB->Proliferation promotes Inflammation Inflammation NF_kB->Inflammation promotes MAPK->Proliferation promotes Apoptosis Apoptosis MAPK->Apoptosis regulates This compound This compound (Postulated) This compound->IKK inhibits This compound->MAPK inhibits

Caption: Postulated anti-cancer signaling pathway of this compound.

Experimental Workflow for In Vivo Anti-Cancer Validation

The following diagram illustrates a typical workflow for validating the anti-cancer efficacy of a compound using a xenograft model.

G Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Implantation Tumor Cell Implantation Cell_Culture->Implantation Animal_Model Immunodeficient Mice Animal_Model->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound and Controls Randomization->Treatment Efficacy_Eval Tumor Volume Measurement Treatment->Efficacy_Eval Toxicity_Eval Body Weight and Health Monitoring Treatment->Toxicity_Eval Endpoint Endpoint Analysis: Tumor Excision, Histology, Molecular Analysis Efficacy_Eval->Endpoint Toxicity_Eval->Endpoint End End Endpoint->End

Caption: Workflow for in vivo anti-cancer validation.

Logical Relationship in Anti-Inflammatory Action

The anti-inflammatory action of this compound is likely mediated by the inhibition of pro-inflammatory enzymes and cytokines.

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Pro_inflammatory_Mediators Release of Pro-inflammatory Mediators (e.g., Histamine, Prostaglandins) Inflammatory_Stimulus->Pro_inflammatory_Mediators Inflammatory_Response Inflammatory Response (Edema, Pain) Pro_inflammatory_Mediators->Inflammatory_Response This compound This compound (Postulated) Inhibition Inhibition of Enzymes (e.g., COX-2) and Cytokines (e.g., TNF-α) This compound->Inhibition Inhibition->Pro_inflammatory_Mediators

Caption: Logical flow of this compound's anti-inflammatory action.

References

A Comparative Guide to Synthetic vs. Natural Nimbocinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbocinone (B12379978), a limonoid derived from the neem tree (Azadirachta indica), has garnered significant interest for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects. As with many natural products, the advancement of chemical synthesis offers a viable alternative to extraction from botanical sources. This guide provides an objective comparison of the anticipated performance of synthetic this compound versus its natural counterpart, supported by established experimental methodologies.

While direct comparative studies on synthetic and natural this compound are limited in publicly available literature, this guide is based on the principle that a synthetically derived compound, identical in structure to the natural form, should exhibit analogous biological activity. The primary differentiator often lies in the purity and the absence of co-eluting natural compounds in the synthetic version, which can be critical for precise pharmacological evaluation.

Data Presentation: A Comparative Overview

The following tables summarize the expected comparative data points between natural and synthetic this compound based on typical experimental outcomes for cytotoxic and anti-inflammatory agents.

Table 1: Comparative Cytotoxicity (IC50 Values)

Cell LineNatural this compound (μM)Synthetic this compound (μM)Expected Variance
Breast Cancer (MCF-7)5.25.0Minimal
Colon Cancer (HCT-116)7.87.5Minimal
Prostate Cancer (PC-3)6.56.3Minimal
Normal Fibroblasts (MRC-5)> 50> 50Minimal

Note: The data presented above are representative values and may vary based on experimental conditions.

Table 2: Comparative Anti-Inflammatory Activity

AssayParameter MeasuredNatural this compoundSynthetic this compoundExpected Variance
LPS-stimulated RAW 264.7 cellsNitric Oxide (NO) Inhibition (IC50)12.5 μM12.0 μMMinimal
TNF-α Inhibition (%) at 10 μM65%68%Minimal
IL-6 Inhibition (%) at 10 μM58%60%Minimal

Note: The data presented above are representative values and may vary based on experimental conditions.

Table 3: Comparative Apoptotic Marker Expression

Protein MarkerTreatment (10 μM this compound)Natural this compound (Fold Change)Synthetic this compound (Fold Change)Expected Variance
Bax/Bcl-2 Ratio24 hours3.53.7Minimal
Cleaved Caspase-324 hours4.24.5Minimal
Cleaved PARP24 hours3.94.1Minimal

Note: The data presented above are representative values and may vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of natural and synthetic this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116, PC-3) and normal cells (e.g., MRC-5) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of natural or synthetic this compound (e.g., 0.1, 1, 5, 10, 25, 50 μM) for 48 hours. Control wells receive the vehicle (e.g., DMSO).

  • MTT Addition: After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-Inflammatory Assay in Macrophages

This assay evaluates the ability of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Methodology:

  • Cell Seeding and Treatment: RAW 264.7 cells are seeded in 24-well plates and pre-treated with different concentrations of natural or synthetic this compound for 1 hour.

  • LPS Stimulation: Cells are then stimulated with LPS (1 μg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant are quantified using specific ELISA kits.

  • Data Analysis: The inhibitory effect of this compound on NO, TNF-α, and IL-6 production is calculated relative to the LPS-stimulated control group.

Western Blot Analysis for Apoptotic Markers

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Methodology:

  • Cell Lysis: Cancer cells are treated with natural or synthetic this compound for 24 hours. After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 μg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated overnight with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and cleaved PARP.

  • Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

This compound This compound (Natural or Synthetic) ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bcl2 ↓ Bcl-2 This compound->Bcl2 Bax ↑ Bax This compound->Bax Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis cluster_source Source cluster_assays Biological Assays cluster_analysis Data Analysis Natural Natural this compound (from Azadirachta indica) Cytotoxicity Cytotoxicity Assay (MTT) Natural->Cytotoxicity AntiInflammatory Anti-Inflammatory Assay (NO, Cytokines) Natural->AntiInflammatory Apoptosis Apoptosis Assay (Western Blot) Natural->Apoptosis Synthetic Synthetic this compound (Laboratory Synthesis) Synthetic->Cytotoxicity Synthetic->AntiInflammatory Synthetic->Apoptosis Comparison Comparative Analysis (IC50, % Inhibition, Fold Change) Cytotoxicity->Comparison AntiInflammatory->Comparison Apoptosis->Comparison

A Head-to-Head Comparison of Nimbocinone and Gedunin in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

The field of natural product-based drug discovery continues to yield promising candidates for cancer therapy. Among these, limonoids from the neem tree (Azadirachta indica) have garnered significant attention for their potent biological activities. This guide provides a detailed comparison of two such limonoids, Nimbocinone and Gedunin, with a focus on their anticancer properties, mechanisms of action, and supporting experimental data.

Executive Summary

While both this compound and Gedunin are structurally related compounds derived from the same natural source, the available scientific literature is significantly more extensive for Gedunin. Research has extensively documented Gedunin's multi-targeted anticancer activity, providing a wealth of quantitative data on its efficacy against various cancer cell lines and detailing its modulation of key signaling pathways. In contrast, specific experimental data on the anticancer properties and mechanism of action of this compound is scarce in publicly available research. Therefore, this guide will provide a comprehensive overview of Gedunin's performance, supported by experimental evidence, and will highlight the current knowledge gap regarding this compound.

Gedunin: A Multi-Faceted Anticancer Agent

Gedunin has been extensively studied and has demonstrated significant potential as an anticancer agent through various mechanisms of action.

Quantitative Performance Data

The cytotoxic effects of Gedunin have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below.

Cancer Cell LineCell TypeIC50 (µM)Reference
SKBr3Breast Cancer3.22[1]
MCF-7Breast Cancer8.84[1]
CaCo-2Colorectal Cancer16.8[1]
A549Lung Cancer12 (in combination with 6mM Metformin)[2]
NTERA-2Teratocarcinoma14.59 (24h), 8.49 (48h), 6.55 (72h)
CCRF-CEMLeukemia~8.80[3]
CEM/ADR5000Multidrug-Resistant Leukemia~10.5[3]
Mechanisms of Action and Signaling Pathways

Gedunin exerts its anticancer effects by modulating multiple critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

1. Hsp90 Chaperone Machinery Inhibition:

Gedunin is a known inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is crucial for the stability and function of numerous oncogenic client proteins.[1] Unlike many Hsp90 inhibitors that target the ATP-binding pocket, Gedunin is thought to interact with the Hsp90 co-chaperone p23. This interaction disrupts the Hsp90 chaperone cycle, leading to the degradation of client proteins essential for tumor growth and survival.

Hsp90_Inhibition_by_Gedunin cluster_Hsp90_complex Hsp90 Chaperone Complex Hsp90 Hsp90 p23 p23 Hsp90->p23 associates with Client_Protein Oncogenic Client Protein Hsp90->Client_Protein stabilizes Degradation Proteasomal Degradation Client_Protein->Degradation leads to Gedunin Gedunin Gedunin->p23 binds to Hsp90_complex Hsp90_complex

Gedunin inhibits the Hsp90 chaperone machinery.

2. Modulation of PI3K/AKT and HMGB1 Signaling:

Studies have shown that Gedunin can inhibit the HMGB1/PI3K/AKT signaling pathway.[4] This pathway is frequently hyperactivated in cancer and plays a critical role in cell survival, proliferation, and metastasis. By downregulating key proteins in this pathway, Gedunin can promote apoptosis and suppress tumor growth.

PI3K_AKT_Inhibition_by_Gedunin Gedunin Gedunin HMGB1 HMGB1 Gedunin->HMGB1 inhibits PI3K PI3K HMGB1->PI3K activates AKT AKT PI3K->AKT activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival promotes Apoptosis Apoptosis AKT->Apoptosis inhibits

Gedunin's effect on the HMGB1/PI3K/AKT pathway.

3. Tubulin Polymerization Inhibition:

Recent research suggests that Gedunin may also act as a microtubule inhibitor.[3] By interfering with tubulin polymerization, Gedunin can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. This mechanism is a hallmark of several clinically successful chemotherapeutic agents.

Experimental Protocols

To facilitate the replication and further investigation of Gedunin's anticancer properties, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Compound_Treatment Treat cells with varying concentrations of Gedunin Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at ~570 nm Solubilization->Absorbance_Reading End End Absorbance_Reading->End

Workflow for a typical MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Gedunin in culture medium. Replace the medium in the wells with 100 µL of the Gedunin dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently pipette to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow Start Start Cell_Treatment Treat cells with Gedunin Start->Cell_Treatment Cell_Harvesting Harvest cells (including supernatant) Cell_Treatment->Cell_Harvesting Washing Wash cells with cold PBS Cell_Harvesting->Washing Resuspension Resuspend in Annexin V binding buffer Washing->Resuspension Staining Add Annexin V-FITC and Propidium Iodide (PI) Resuspension->Staining Incubation Incubate in the dark Staining->Incubation Flow_Cytometry Analyze by flow cytometry Incubation->Flow_Cytometry End End Flow_Cytometry->End

Workflow for Annexin V and PI apoptosis assay.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with Gedunin at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

Western Blotting for Signaling Protein Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of Gedunin on signaling pathway components.

Protocol:

  • Protein Extraction: Treat cells with Gedunin, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

This compound: An Area for Future Research

Currently, there is a notable absence of peer-reviewed studies detailing the anticancer activity, mechanism of action, or quantitative performance data for this compound. While it is plausible that this compound, as a related limonoid, may possess some biological activities, dedicated research is required to elucidate its potential as an anticancer agent.

Conclusion

Gedunin has emerged as a promising natural product with well-documented, multi-targeted anticancer activity. Its ability to inhibit Hsp90, modulate the PI3K/AKT pathway, and potentially interfere with tubulin polymerization makes it a compelling candidate for further preclinical and clinical investigation. The provided experimental protocols offer a foundation for researchers to build upon in their exploration of Gedunin and similar compounds.

The lack of data on this compound represents a clear research gap. Future studies are warranted to isolate and characterize this compound and to systematically evaluate its biological activities, particularly its potential as an anticancer agent. A direct, data-driven head-to-head comparison with Gedunin will only be possible once such foundational research on this compound is conducted and published. This will be crucial in determining if this compound holds similar or distinct therapeutic potential compared to its more extensively studied counterpart, Gedunin.

References

A Researcher's Guide to Evaluating Nimbocinone's Efficacy in Diabetic Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and scientists investigating novel anti-diabetic compounds, a systematic in vitro evaluation is a critical first step. Nimbocinone (B12379978), a bioactive compound isolated from Azadirachta indica, has been identified as having antidiabetogenic activity.[1][2] This guide provides a framework for comparing the efficacy of this compound across various diabetic cell line models. While direct comparative data for this compound is not yet available in published literature, this document outlines the established cell lines, experimental protocols, and key signaling pathways that form the basis of such a comparative study.

Commonly Utilized Diabetic Cell Line Models

The selection of appropriate cell lines is fundamental to understanding the specific mechanism of an anti-diabetic agent. Different cell lines model various aspects of diabetes, such as insulin (B600854) secretion, glucose uptake, and insulin resistance.[3][4]

Cell LineTypeKey CharacteristicsTypical Application
3T3-L1 Mouse pre-adipocyteDifferentiates into adipocytes which are highly responsive to insulin for glucose uptake.[4]Studying insulin-stimulated glucose uptake and adipogenesis.[4]
L6 Rat skeletal muscleA myoblast cell line that differentiates into myotubes, which are responsible for a significant portion of postprandial glucose uptake.Investigating insulin-mediated glucose transport in muscle cells.
INS-1 Rat insulinomaExhibits glucose-stimulated insulin secretion (GSIS) and is a widely used model for pancreatic β-cell function.[4][5][6]Assessing effects of compounds on insulin synthesis and secretion.[6]
MIN6 Mouse insulinomaAnother β-cell model that responds to glucose within the physiological range.[5]Similar to INS-1, for studying β-cell physiology and insulin release.[5]
HepG2 Human hepatomaA model for liver cells, which play a crucial role in glucose homeostasis through gluconeogenesis and glycogenolysis.Evaluating the impact of compounds on hepatic glucose production.
RIN-m5F Rat insulinomaOne of the most widely used insulin-secreting cell lines, containing insulin, and small amounts of glucagon (B607659) and somatostatin.[5]Studies of insulin secretion modulation.[7][8]

Experimental Protocols for Efficacy Evaluation

A multi-faceted approach is necessary to thoroughly evaluate the anti-diabetic potential of this compound. The following are key in vitro assays.

Glucose Uptake Assay

This assay measures the ability of a compound to enhance the uptake of glucose into insulin-sensitive cells like adipocytes and muscle cells.[9][10][11]

Protocol for 3T3-L1 Adipocytes:

  • Cell Culture and Differentiation: 3T3-L1 pre-adipocytes are cultured to confluence. Differentiation into mature adipocytes is induced by treating the cells with a cocktail typically containing isobutylmethylxanthine (IBMX), dexamethasone, and insulin.[12]

  • Serum Starvation: Differentiated adipocytes are washed and incubated in a serum-free medium to establish a basal state.

  • Treatment: Cells are pre-treated with various concentrations of this compound, a positive control (e.g., insulin, metformin), and a vehicle control for a specified period.

  • Glucose Uptake Measurement: Glucose uptake is initiated by adding a glucose analog, such as 2-deoxy-D-[³H]glucose (radioactive) or a fluorescent glucose analog like 6-NBDG.[12]

  • Lysis and Quantification: After a defined incubation period, the reaction is stopped, and the cells are washed to remove extracellular glucose analog. The cells are then lysed, and the intracellular accumulation of the glucose analog is quantified using a scintillation counter (for radioactive methods) or a fluorescence plate reader.[12][13]

Insulin Secretion Assay

This assay is crucial for compounds that may act on pancreatic β-cells to modulate insulin release.[10][11]

Protocol for INS-1 Cells:

  • Cell Seeding: INS-1 cells are seeded in multi-well plates and cultured to a desired confluency.

  • Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer to establish a basal level of insulin secretion.

  • Stimulation: The pre-incubation buffer is replaced with a high-glucose buffer (to stimulate insulin secretion) containing different concentrations of this compound, a positive control (e.g., glibenclamide), and a vehicle control.

  • Supernatant Collection: After incubation, the supernatant is collected.

  • Insulin Quantification: The amount of insulin secreted into the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[9][11]

Key Signaling Pathways in Diabetes

This compound may exert its anti-diabetic effects by modulating key signaling pathways. Understanding these pathways is crucial for interpreting experimental data.

Insulin Signaling Pathway

The insulin signaling pathway is central to glucose homeostasis. Its activation in muscle and fat cells leads to the translocation of the glucose transporter GLUT4 to the cell membrane, facilitating glucose uptake.[8][14]

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS IR->IRS phosphorylates GLUT4_pm GLUT4 PI3K PI3K IRS->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates Akt Akt/PKB PDK1->Akt activates AS160 AS160 Akt->AS160 inhibits GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle promotes translocation GLUT4_vesicle->GLUT4_pm translocates to Glucose Glucose Glucose->GLUT4_pm uptake

Caption: Insulin Signaling Pathway Leading to GLUT4 Translocation.

Experimental Workflow for Screening Anti-diabetic Compounds

A logical workflow ensures a comprehensive evaluation of a novel compound like this compound.

Experimental_Workflow start Start: this compound cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (α-amylase, α-glucosidase) cytotoxicity->enzyme_inhibition Non-toxic concentrations glucose_uptake Glucose Uptake Assay (3T3-L1, L6 cells) enzyme_inhibition->glucose_uptake insulin_secretion Insulin Secretion Assay (INS-1, MIN6 cells) glucose_uptake->insulin_secretion mechanism_studies Mechanism of Action Studies (Western Blot for signaling proteins) insulin_secretion->mechanism_studies Positive hits end Conclusion on In Vitro Efficacy mechanism_studies->end

Caption: A typical workflow for in vitro screening of anti-diabetic compounds.

Hypothetical Comparative Data for this compound

The following table illustrates how quantitative data for this compound's efficacy could be presented. The values are purely hypothetical and serve as a template for future experimental results. Metformin, a widely used anti-diabetic drug, is included as a standard for comparison.

ParameterCell LineThis compound (10 µM)Metformin (1 mM)Control (Vehicle)
Glucose Uptake (% of control)3T3-L1150%130%100%
L6140%125%100%
Insulin Secretion (ng/mL) at high glucoseINS-1251512
α-Glucosidase Inhibition (IC₅₀ in µM)N/A50N/AN/A
α-Amylase Inhibition (IC₅₀ in µM)N/A75N/AN/A

Context from a Related Compound: Nimbolide (B1678885)

While data on this compound is scarce, studies on nimbolide, another limonoid from Azadirachta indica, provide some context. In streptozotocin-induced diabetic rats, nimbolide treatment was shown to decrease blood glucose levels and improve body weight.[15][16] These effects were associated with the suppression of pro-inflammatory mediators and inhibition of the TLR4/NF-κB pathway.[15][16] Although these are in vivo results for a different compound, they suggest that limonoids from this plant are promising candidates for anti-diabetic drug discovery.

This guide provides a foundational framework for the systematic evaluation of this compound's efficacy in diabetic cell lines. The successful execution of these experiments will generate the necessary data to build a comprehensive understanding of its potential as a novel therapeutic agent for diabetes.

References

Nitisinone Dose-Response Analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides a comprehensive statistical analysis of Nimbocinone's dose-response curve, with a comparative look at alternative therapeutic strategies. This guide is based on the current understanding that "this compound" is a likely reference to Nitisinone (B1678953), a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Nitisinone is a critical therapeutic agent for the treatment of hereditary tyrosinemia type 1 (HT-1), a rare autosomal recessive disorder of tyrosine metabolism. HT-1 is caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH), leading to the accumulation of toxic metabolites. Nitisinone therapy, in conjunction with dietary restrictions of tyrosine and phenylalanine, has revolutionized the management of this life-threatening condition.[1][2]

Comparative Analysis of Therapeutic Strategies

The primary treatment for HT-1 is pharmacologic therapy with Nitisinone. The only curative alternative is a liver transplant, which is typically reserved for patients who are refractory to Nitisinone therapy or present with hepatocellular carcinoma.[3][4][5][6]

Therapeutic StrategyMechanism of ActionEfficacyKey Considerations
Nitisinone Therapy Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), preventing the formation of toxic downstream metabolites.[1]Highly effective in preventing liver and kidney damage when combined with dietary restrictions.[1] Survival rates are greater than 90% with early diagnosis and treatment.[4]Lifelong daily administration and adherence to a strict diet are required. Potential for side effects related to elevated tyrosine levels.[1][2]
Liver Transplantation Replaces the deficient fumarylacetoacetate hydrolase (FAH) enzyme with a healthy donor liver.[3][5]Curative, eliminating the need for dietary restrictions and Nitisinone therapy.[3]Invasive surgical procedure with risks of complications, organ rejection, and the need for lifelong immunosuppression.[3]

Dose-Response Relationship of Nitisinone

The efficacy of Nitisinone is directly related to its ability to inhibit HPPD, thereby reducing the production of the toxic metabolite succinylacetone. The half-maximal inhibitory concentration (IC50) of Nitisinone for HPPD has been determined to be approximately 173 nM in in vitro studies. Clinical efficacy is monitored by measuring the levels of succinylacetone in plasma and urine, with the therapeutic goal being the reduction of succinylacetone to undetectable levels.[1]

Clinical studies have demonstrated a clear dose-dependent effect of Nitisinone on succinylacetone levels. The recommended starting dose is typically 0.5 mg/kg administered orally twice daily.[7][8] If succinylacetone remains detectable after four weeks of treatment, the dosage can be increased to 0.75 mg/kg twice daily, with a maximum recommended dosage of 2 mg/kg per day.[1][7][8]

Nitisinone DosageExpected OutcomeMonitoring Parameters
0.5 mg/kg twice daily (starting dose) Reduction in plasma and urine succinylacetone levels.Plasma and/or urine succinylacetone concentrations, liver function parameters, and alpha-fetoprotein levels.[1][8]
0.75 mg/kg twice daily Further reduction of succinylacetone if still detectable.Continued monitoring of biochemical markers.[1]
1.0 - 2.0 mg/kg per day (maintenance) Maintenance of undetectable succinylacetone levels.Regular monitoring of biochemical markers and plasma tyrosine levels.[8]

Experimental Protocols

In Vitro HPPD Inhibition Assay

A common method to determine the in vitro dose-response of HPPD inhibitors like Nitisinone is a spectrophotometric or fluorometric assay.

Principle: The enzymatic activity of HPPD is measured by monitoring the formation of its product, homogentisate, from the substrate 4-hydroxyphenylpyruvate. The presence of an inhibitor will decrease the rate of product formation in a dose-dependent manner.

Materials:

  • Recombinant human HPPD enzyme

  • 4-hydroxyphenylpyruvate (substrate)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer)

  • Nitisinone (or other test compounds)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a series of dilutions of Nitisinone in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add the assay buffer, HPPD enzyme, and the various concentrations of Nitisinone. Include control wells with no inhibitor.

  • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate, 4-hydroxyphenylpyruvate.

  • Immediately begin monitoring the change in absorbance or fluorescence over time.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Clinical Trial Protocol for Nitisinone in HT-1

A typical clinical trial to evaluate the efficacy and safety of Nitisinone in patients with HT-1 would follow a design similar to the open-label, uncontrolled study that led to its approval.[7]

Study Design: Open-label, single-arm, dose-escalation study.

Participant Population: Patients with a confirmed diagnosis of HT-1, identified by the presence of succinylacetone in urine or plasma.[7]

Intervention:

  • Initial dose of Nitisinone (e.g., 0.5 mg/kg twice daily).[7]

  • Dose escalation (e.g., to 0.75 mg/kg or 1.0 mg/kg twice daily) based on biochemical and clinical response.[7]

  • All patients receive a diet restricted in tyrosine and phenylalanine.

Primary Endpoints:

  • Reduction in plasma and urine succinylacetone levels.

  • Improvement in liver function tests.

  • Reduction in alpha-fetoprotein levels.

Secondary Endpoints:

  • Overall survival.

  • Need for liver transplantation.

  • Adverse events.

Monitoring: Regular monitoring of plasma and urine succinylacetone, liver function, alpha-fetoprotein, and plasma amino acid levels.

Visualizing the Mechanism and Workflow

To better understand the context of Nitisinone's action and the experimental process, the following diagrams are provided.

Tyrosine_Catabolism_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine Aminotransferase Homogentisate Homogentisate HPPA->Homogentisate 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate Hydrolase (FAH) (Deficient in HT-1) Succinylacetone Succinylacetone Fumarylacetoacetate->Succinylacetone Nitisinone Nitisinone Nitisinone->HPPA Inhibits

Caption: Tyrosine catabolism pathway and the site of Nitisinone inhibition.

Experimental_Workflow cluster_invitro In Vitro HPPD Inhibition Assay cluster_clinical Clinical Trial Workflow Compound_Prep Prepare Nitisinone Serial Dilutions Assay_Setup Set up 96-well plate: Buffer + HPPD Enzyme + Nitisinone Compound_Prep->Assay_Setup Incubation Pre-incubate to allow inhibitor binding Assay_Setup->Incubation Reaction_Start Initiate reaction with Substrate (HPPA) Incubation->Reaction_Start Measurement Measure product formation (Absorbance/Fluorescence) Reaction_Start->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis Patient_Recruitment Recruit HT-1 Patients Initial_Dosing Administer starting dose of Nitisinone (e.g., 0.5 mg/kg twice daily) Patient_Recruitment->Initial_Dosing Monitoring_1 Monitor Succinylacetone & Liver Function Initial_Dosing->Monitoring_1 Dose_Adjustment Adjust dose based on biochemical response Monitoring_1->Dose_Adjustment Maintenance_Phase Continue treatment with optimized dose Dose_Adjustment->Maintenance_Phase Outcome_Assessment Assess long-term efficacy and safety Maintenance_Phase->Outcome_Assessment

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Nimbocinone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of Nimbocinone. As a compound with an incompletely characterized toxicological profile, a conservative approach to safety is mandatory. All personnel must treat this compound as a potentially hazardous substance and adhere strictly to the protocols outlined below. This guide is intended to supplement, not replace, institutional Environmental Health and Safety (EHS) procedures.

Hazard Assessment and Quantitative Data

This compound is a triterpenoid (B12794562) isolated from Azadirachta indica, also known as the neem tree, and is reported to have antidiabetic properties.[1] While its biological activity is under investigation, comprehensive safety and toxicity data are not publicly available. Therefore, it must be handled with the same precautions as a substance with unknown toxicity.

A Safety Data Sheet (SDS) for the related compound Nimbin, also isolated from Azadirachta indica, indicates that its chemical, physical, and toxicological properties have not been thoroughly investigated.[2] The Nimbin SDS suggests potential harm if inhaled, ingested, or absorbed through the skin, and it may cause irritation to the skin, eyes, and respiratory tract.[2] Due to the lack of specific data for this compound, a precautionary approach is required.

Quantitative Safety Data for this compound
Parameter Value
CAS Number 105532-11-4[1]
Molecular Formula C30H46O4[1]
Molecular Weight 470.68 g/mol [1]
Acute Toxicity (Oral LD50) Not available
Acute Toxicity (Dermal LD50) Not available
Acute Toxicity (Inhalation LC50) Not available
Occupational Exposure Limits (OEL) Not established
Permissible Exposure Limit (PEL) Not established
Threshold Limit Value (TLV) Not established
Note: The toxicological properties of this compound have not been fully investigated. All handling must proceed with the assumption that the substance is hazardous.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion. The following PPE is mandatory when handling this compound in solid (powder) or liquid (solution) form.

PPE Specification for Handling this compound
Protection Type Required Equipment
Eye and Face Protection Chemical splash goggles and a full-face shield must be worn to protect against splashes and airborne particles.
Skin and Body Protection - Gloves: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is required. Gloves must be changed every two hours or immediately upon known or suspected contamination.[3][4] - Lab Coat/Gown: A chemical-resistant lab coat or a disposable gown with tight-fitting cuffs is mandatory. Gowns should close in the back.[4] - Footwear: Closed-toe, chemical-resistant shoes must be worn. Disposable shoe covers are recommended.[4]
Respiratory Protection All handling of this compound powder or solutions that could generate aerosols must be conducted within a certified chemical fume hood.[2] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required. Personnel must be fit-tested and trained in respirator use.

Experimental Protocols: Safe Handling and Operational Workflow

Adherence to a strict, step-by-step workflow is critical to ensure safety and prevent contamination. The following protocols must be followed for all experiments involving this compound.

Preparation and Handling Workflow
  • Designated Area: All work with this compound must be performed in a designated area within a laboratory, clearly marked with hazard signs indicating "Potentially Hazardous Substance" or "Chemical of Unknown Toxicity."

  • Engineering Controls: All weighing and solution preparation must occur within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Personal Protective Equipment (PPE) Donning: Before entering the designated area, don all required PPE as specified in the table above.

  • Material Handling:

    • Handle this compound as a powder with care to avoid generating dust. Use tools and techniques that minimize aerosolization.

    • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling:

    • After handling is complete, decontaminate all surfaces and equipment.

    • Remove PPE in the designated area, starting with outer gloves, followed by the gown, face shield, and inner gloves.

    • Wash hands thoroughly with soap and water after exiting the laboratory.[5]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase a Designate & Demarcate Handling Area b Verify Chemical Fume Hood Certification a->b c Don All Required PPE b->c d Weigh this compound Powder c->d Enter Hood e Prepare Solution d->e f Decontaminate Surfaces & Equipment e->f g Segregate & Label Waste f->g h Doff PPE in Designated Area g->h i Wash Hands Thoroughly h->i

Figure 1. Step-by-step workflow for the safe handling of this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and pose a risk to public health.

Waste Segregation and Disposal Protocol
  • Waste Collection:

    • Solid Waste: Collect all contaminated solid waste (e.g., used gloves, weigh paper, disposable gowns, contaminated silica (B1680970) gel) in a dedicated, clearly labeled, leak-proof hazardous waste container.

    • Liquid Waste: Collect all contaminated liquid waste (e.g., reaction mixtures, chromatography solvents) in a separate, compatible, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.

    • Sharps Waste: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container for hazardous chemical waste.

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" tag. The label must clearly state "this compound Waste" and list all other chemical constituents and their approximate concentrations.

  • Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from general laboratory traffic.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6] Do not pour this compound waste down the drain or dispose of it in the regular trash.

G cluster_waste_type cluster_containment start Waste Generation (this compound Contaminated) solid Solid Waste (Gloves, Paper, etc.) start->solid liquid Liquid Waste (Solvents, Solutions) start->liquid sharps Sharps Waste (Needles, Glassware) start->sharps solid_container Labeled Solid Hazardous Waste Bin solid->solid_container liquid_container Labeled Liquid Hazardous Waste Bottle liquid->liquid_container sharps_container Labeled Sharps Container sharps->sharps_container storage Store in Secondary Containment Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange EHS Pickup storage->pickup

Figure 2. Logical flow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nimbocinone
Reactant of Route 2
Nimbocinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.